Product packaging for Creatine Monohydrate(Cat. No.:CAS No. 6020-87-7)

Creatine Monohydrate

Cat. No.: B196170
CAS No.: 6020-87-7
M. Wt: 149.15 g/mol
InChI Key: MEJYXFHCRXAUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Creatine Monohydrate (N-(aminoiminomethyl)-N-methylglycine monohydrate) is a nitrogenous organic acid that serves as a critical compound in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain . Its primary research value lies in its role as a precursor to phosphocreatine (PCr), which functions as a rapidly mobilizable reserve of high-energy phosphates for the regeneration of adenosine triphosphate (ATP) during intense, short-duration activity . This mechanism is fundamental for investigations into cellular bioenergetics. Researchers employ this compound across a diverse range of scientific applications. In biomedical research, it is used to study myopathies and muscle wasting conditions, as patients often exhibit reduced levels of total creatine and phosphocreatine . Its neuroprotective properties are also a key area of investigation; studies suggest it may help maintain mitochondrial function and buffer against oxidative stress, showing potential in models of neurodegenerative diseases like Parkinson's and Huntington's, as well as in cognitive function research . Additional research applications include exploring its antitumor, antiviral, and antidiabetic effects . This product is supplied as a white, crystalline powder with the following key specifications: • : 6020-87-7 • Molecular Formula : C₄H₉N₃O₂·H₂O • Molecular Weight : 149.15 g/mol • Assay (Purity) : ≥ 98.5% - 99.9% (typically on dry substance) Safety Note: This product is For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not graded or certified for use in humans, animals, or as a dietary supplement. It must not be used for diagnostic, therapeutic, or any personal consumption purposes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9N3O2.H2O<br>C4H11N3O3 B196170 Creatine Monohydrate CAS No. 6020-87-7

Properties

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJYXFHCRXAUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208954
Record name Creatine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6020-87-7
Record name Creatine, monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6020-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Creatine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Creatine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-(aminoiminomethyl)-N-methyl-, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.415
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CREATINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9603LN7R2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Endogenous Creatine Production Pathways in the Liver

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core endogenous creatine production pathways in the liver. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the enzymatic reactions, regulatory mechanisms, and experimental methodologies pertinent to hepatic creatine synthesis. This document summarizes key quantitative data in structured tables for comparative analysis, offers detailed experimental protocols for critical assays, and visualizes complex pathways and workflows using Graphviz diagrams.

Introduction to Hepatic Creatine Synthesis

Creatine, a nitrogenous organic acid, is a pivotal molecule in cellular energy metabolism, primarily by recycling adenosine triphosphate (ATP) in tissues with high and fluctuating energy demands, such as muscle and brain.[1][2] While creatine can be obtained from dietary sources, endogenous synthesis is a significant contributor to the body's creatine pool, particularly in individuals with low dietary intake.[3][4] The liver is a central organ in this biosynthetic process.[5][6][7]

Endogenous creatine synthesis is a two-step process involving two key enzymes: L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[1][8][9] This pathway is tightly regulated, with feedback mechanisms ensuring creatine homeostasis.[3] In some species, such as the rat, there is a distinct inter-organ cooperation, with the initial step occurring predominantly in the kidneys and the final step in the liver.[3][8][10] However, there is evidence to suggest that the entire creatine synthesis pathway can occur within the human liver.[3]

This guide will delve into the molecular intricacies of these pathways, the enzymes that catalyze them, and the experimental approaches used to study them.

The Core Biosynthetic Pathway

The synthesis of creatine from the amino acids arginine, glycine, and methionine (in the form of S-adenosylmethionine) is a fundamental metabolic process.

Step 1: Formation of Guanidinoacetate (GAA)

The first and rate-limiting step in creatine biosynthesis is the transfer of an amidino group from L-arginine to glycine, producing guanidinoacetate (GAA) and L-ornithine.[1] This reaction is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT) .

  • Substrates: L-arginine, Glycine

  • Products: Guanidinoacetate (GAA), L-ornithine

  • Enzyme: L-arginine:glycine amidinotransferase (AGAT)

  • Cellular Location: Primarily in the kidney in rats, with evidence of expression in the human liver.[3][11]

Step 2: Methylation of GAA to Creatine

In the second and final step, GAA is methylated to form creatine. This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT) , which utilizes S-adenosylmethionine (SAM) as the methyl group donor.[1][8] The demethylated product of SAM is S-adenosylhomocysteine (SAH).[3]

  • Substrates: Guanidinoacetate (GAA), S-adenosylmethionine (SAM)

  • Products: Creatine, S-adenosylhomocysteine (SAH)

  • Enzyme: Guanidinoacetate N-methyltransferase (GAMT)

  • Cellular Location: Predominantly in the liver.[3][8]

The overall pathway is visualized in the following diagram:

Creatine_Synthesis_Pathway cluster_step1 Step 1: Guanidinoacetate Formation cluster_step2 Step 2: Creatine Formation (Liver) Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate (GAA) GAMT GAMT GAA->GAMT GAA->GAMT Transport to Liver (in some species) Ornithine L-Ornithine AGAT->GAA AGAT->Ornithine SAM S-Adenosylmethionine (SAM) SAM->GAMT SAH S-Adenosylhomocysteine (SAH) Creatine Creatine GAMT->SAH GAMT->Creatine

Endogenous creatine synthesis pathway.

Quantitative Data on Hepatic Creatine Synthesis

The following tables summarize key quantitative data related to creatine synthesis in the liver, primarily from studies in rats, which are a common model organism for this research.

Table 1: Concentrations of Creatine and Related Metabolites in Rat Liver and Plasma

MetaboliteTissue/FluidConcentrationConditionsReference(s)
CreatineLiver5 - 8 µmol/g wet weightBasal[12]
Increased by 260-500%After 2-8 weeks of creatine supplementation[12]
Plasma~25 µMCreatine-free diet[3]
~100 µMCreatine-supplemented diet[3]
Guanidinoacetate (GAA)Liver13.47 ± 4.89 nmol/gBasal (Gamt+/+ mice)[13]
1,735.30 ± 477.71 nmol/gGAMT deficient (Gamt-/- mice)[13]
Plasma~5 µMCreatine-free diet[3]
~1.5 µMCreatine-supplemented diet[3]
S-Adenosylmethionine (SAM)Liver60 - 90 nmol/gBasal[14]
~300 nmol/gHigh methionine[5][15]
S-Adenosylhomocysteine (SAH)Liver10 - 15 nmol/gBasal (adult)[14]
8 - 20 nmol/gBasal[5][15]

Table 2: Kinetic Properties of Enzymes in Hepatic Creatine Synthesis

EnzymeSubstrateKmVmaxSpecies/SourceReference(s)
GAMTGuanidinoacetate0.050 - 0.096 mM-Rat Liver[16]
9.5 - 14.8 µM-Human Fibroblasts/Lymphoblasts[17]
0.057 ± 0.009 mM0.08 ± 0.02 µmol/min/mgRecombinant Human[18]
S-Adenosylmethionine1.2 - 3.4 µM-Rat Liver[16]
68 - 78 µM-Human Fibroblasts/Lymphoblasts[17]
AGATGlycine2.06 mM6.48 ± 0.26 pmol/min/mgMouse Kidney[19]
Arginine2.67 mM2.17 ± 0.49 pmol/min/mgMouse Kidney[19]

Table 3: Impact of Creatine Supplementation on Hepatic Creatine Synthesis Pathway in Rats

ParameterConditionChangeReference(s)
Renal AGAT ActivityCreatine-supplemented diet↓ 84%[3]
Plasma GAA ConcentrationCreatine-supplemented diet↓ ~70%[3]
Hepatic GAMT ActivityCreatine-supplemented dietNo significant change[3]
Hepatic Creatine Synthesis from GAACreatine-supplemented dietNo significant change[3]
Hepatic Creatine ConcentrationCreatine-supplemented diet↑ 260-500%[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the endogenous creatine production pathways in the liver.

Isolation of Primary Rat Hepatocytes

This protocol is foundational for in vitro studies of hepatic metabolism.

Principle: Primary hepatocytes are isolated from a rat liver using a two-step collagenase perfusion technique. The first step involves perfusing the liver with a calcium-free buffer to wash out blood and loosen cell-cell junctions. The second step uses a collagenase-containing buffer to digest the extracellular matrix, allowing for the liberation of individual hepatocytes.

Methodology:

  • Anesthesia: Anesthetize an adult rat (e.g., Sprague-Dawley, 250-350g) with an appropriate anesthetic agent (e.g., ketamine/xylazine).

  • Surgical Preparation: Perform a midline laparotomy to expose the peritoneal cavity. Cannulate the portal vein for perfusion.

  • Perfusion - Step 1 (Pre-perfusion): Perfuse the liver in situ with a warm (37°C), oxygenated, calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EDTA) at a flow rate of 10-15 mL/min for approximately 10 minutes, or until the liver is blanched.

  • Perfusion - Step 2 (Digestion): Switch the perfusion to a warm (37°C), oxygenated buffer containing collagenase (e.g., Type IV collagenase at 0.05%) and calcium chloride. Continue perfusion for 10-15 minutes.

  • Hepatocyte Liberation: Aseptically excise the digested liver and transfer it to a sterile dish containing culture medium. Gently mince the tissue to release the hepatocytes.

  • Filtration and Purification: Filter the cell suspension through a sterile nylon mesh (e.g., 100 µm) to remove undigested tissue. Purify the hepatocytes from non-parenchymal cells and dead cells by low-speed centrifugation or density gradient centrifugation (e.g., using Percoll).

  • Cell Viability and Counting: Assess cell viability using the trypan blue exclusion method and count the viable cells using a hemocytometer.

  • Cell Culture: Plate the isolated hepatocytes on collagen-coated culture dishes in an appropriate culture medium (e.g., William's E medium supplemented with fetal bovine serum, insulin, and dexamethasone).

Hepatocyte_Isolation_Workflow A Anesthetize Rat B Expose Liver and Cannulate Portal Vein A->B C Pre-perfuse with Ca2+-free Buffer B->C D Perfuse with Collagenase Buffer C->D E Excise and Mince Liver D->E F Filter Cell Suspension E->F G Purify Hepatocytes (Centrifugation) F->G H Assess Viability and Count Cells G->H I Plate Hepatocytes for Culture H->I

Workflow for primary rat hepatocyte isolation.
AGAT and GAMT Enzyme Activity Assays

Principle: Enzyme activity is determined by measuring the rate of product formation under defined conditions of substrate concentration, temperature, and pH.

AGAT Activity Assay (Stable Isotope-Labeled Substrate Method):

  • Tissue Homogenization: Homogenize liver tissue in a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the tissue homogenate, stable isotope-labeled substrates (e.g., [¹⁵N₂]-L-arginine and [¹³C₂,¹⁵N]-glycine), and an arginase inhibitor (e.g., Nor-NOHA) to prevent interference from arginase, which is highly active in the liver.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Quantification: Quantify the formation of the stable isotope-labeled product, guanidinoacetate (e.g., [¹³C₂,¹⁵N₃]-GAA), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

GAMT Activity Assay (Radiolabeled or LC-MS/MS Method):

  • Cell/Tissue Lysate Preparation: Prepare a lysate from isolated hepatocytes or liver tissue.

  • Reaction Mixture: Prepare a reaction mixture containing the lysate, guanidinoacetate (GAA), and either radiolabeled S-adenosylmethionine (e.g., [¹⁴C]-SAM) or non-labeled SAM for LC-MS/MS analysis.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Reaction Termination: Stop the reaction.

  • Quantification:

    • Radiolabeled Method: Separate the radiolabeled creatine from the unreacted [¹⁴C]-SAM using high-performance liquid chromatography (HPLC) and quantify the radioactivity in the creatine fraction.

    • LC-MS/MS Method: Quantify the formation of creatine using LC-MS/MS.

Quantification of Metabolites by HPLC and LC-MS/MS

Principle: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques for separating and quantifying small molecules in complex biological samples.

Sample Preparation:

  • Tissue/Cell Extraction: Homogenize liver tissue or lyse hepatocytes in a suitable solvent (e.g., perchloric acid or methanol) to precipitate proteins and extract metabolites.

  • Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the metabolites of interest.

Chromatographic Separation and Detection:

  • Creatine and Guanidinoacetate (GAA): These polar molecules can be separated using various HPLC methods, often involving derivatization (e.g., with ninhydrin) for UV or fluorescence detection, or more commonly now by underivatized analysis on LC-MS/MS with a suitable column (e.g., HILIC or reversed-phase with ion pairing).

  • S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH): These molecules are typically analyzed by reversed-phase HPLC or LC-MS/MS. Due to their low concentrations and instability, rapid sample processing and specific, sensitive detection by mass spectrometry are often required.

Metabolite_Quantification_Workflow A Homogenize Liver Tissue/Cells B Protein Precipitation A->B C Centrifugation B->C D Collect Supernatant C->D E Inject into HPLC or LC-MS/MS D->E F Chromatographic Separation E->F G Detection (UV, Fluorescence, or MS/MS) F->G H Quantification against Standards G->H

General workflow for metabolite quantification.

Regulation of Hepatic Creatine Synthesis

The endogenous synthesis of creatine is a tightly regulated process to maintain cellular homeostasis. The primary regulatory control point is the AGAT enzyme.

  • Feedback Inhibition: The final product of the pathway, creatine, acts as a feedback inhibitor of AGAT expression at the pre-translational level.[3] Increased intracellular creatine levels lead to a downregulation of AGAT mRNA and protein, thereby reducing the synthesis of GAA.

  • Hormonal Regulation: Growth hormone has been shown to upregulate AGAT expression.

  • Substrate Availability: The availability of the precursor amino acids, particularly arginine, can influence the rate of creatine synthesis.

  • Allosteric Regulation: GAMT is competitively inhibited by its product, S-adenosylhomocysteine (SAH).[3] The ratio of SAM to SAH can therefore modulate the rate of the final step of creatine synthesis.

Regulatory_Pathway cluster_synthesis Creatine Synthesis cluster_regulation Regulation AGAT AGAT GAMT GAMT AGAT->GAMT GAA Creatine Creatine GAMT->Creatine Feedback Creatine (product) Feedback->AGAT (-) Feedback Inhibition (downregulates expression) Hormone Growth Hormone Hormone->AGAT (+) Upregulation SAH SAH (product) SAH->GAMT (-) Competitive Inhibition

Regulation of the creatine synthesis pathway.

Conclusion

The liver plays a crucial role in the endogenous synthesis of creatine, a vital component of cellular energy metabolism. The two-step pathway, catalyzed by AGAT and GAMT, is subject to intricate regulatory mechanisms that ensure creatine homeostasis. Understanding these pathways at a deep technical level is essential for researchers in metabolic diseases, neurosciences, and sports physiology, as well as for professionals in drug development targeting metabolic and neurological disorders. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into the fascinating and physiologically significant process of hepatic creatine synthesis.

References

The Role of Creatine Monohydrate in Cellular Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Creatine monohydrate is a widely utilized nutritional supplement, particularly within the athletic community, for its ergogenic properties. However, its fundamental role extends far beyond performance enhancement, deeply embedding it within the core of cellular energy metabolism. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences cellular bioenergetics, tailored for researchers, scientists, and professionals in drug development. The document outlines the intricate functions of the creatine kinase/phosphocreatine system, its interplay with mitochondrial function, and its impact on key signaling pathways.

Core Mechanisms of Action: The Creatine Kinase/Phosphocreatine System

At the heart of creatine's metabolic significance lies the creatine kinase (CK)/phosphocreatine (PCr) system, a critical energy buffering and transport mechanism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1][2][3]

Temporal Energy Buffering: The primary function of the PCr system is to maintain adenosine triphosphate (ATP) homeostasis.[3][4] During periods of high energy expenditure, when ATP hydrolysis to adenosine diphosphate (ADP) and inorganic phosphate (Pi) accelerates, cytosolic creatine kinase rapidly catalyzes the transfer of a phosphate group from phosphocreatine to ADP, regenerating ATP.[2][5] This immediate replenishment of the ATP pool sustains cellular function until slower, higher-capacity energy-producing pathways like glycolysis and oxidative phosphorylation can adapt to the increased demand.[4][6]

Spatial Energy Transport (The Phosphocreatine Shuttle): Beyond a simple energy reservoir, the CK/PCr system acts as a sophisticated energy transport shuttle.[4][6][7] Mitochondrial creatine kinase (MtCK), located in the mitochondrial intermembrane space, utilizes newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine into phosphocreatine.[4][8] PCr then diffuses through the cytosol to sites of high energy utilization, such as the myofibrils and ion pumps.[9] At these locations, cytosolic CK isoforms catalyze the reverse reaction, using PCr to regenerate ATP locally.[4][9] This shuttle mechanism efficiently links ATP production in the mitochondria to ATP consumption throughout the cell.[3]

This compound and Mitochondrial Function

Creatine supplementation has been shown to positively influence mitochondrial function through several mechanisms:

  • Enhanced Mitochondrial Respiration: By providing a readily available substrate for MtCK, creatine helps maintain a high local ADP concentration within the mitochondrial intermembrane space, which in turn stimulates oxidative phosphorylation.[8][10]

  • Mitochondrial Biogenesis: Studies have indicated that creatine supplementation, particularly when combined with physical activity, can increase the expression of key regulators of mitochondrial biogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), nuclear respiratory factor 1 (NRF1), and mitochondrial transcription factor A (TFAM).[11] This leads to an increase in mitochondrial DNA copy number and the synthesis of new mitochondrial proteins.[11]

  • Protection Against Mitochondrial Dysfunction: The energy buffering capacity of the PCr system can help protect against cellular damage caused by impaired mitochondrial function, a common feature in various neurodegenerative and muscular diseases.[1][6] By providing an alternative and rapid source of ATP, creatine can help mitigate the energy deficits associated with mitochondrial dysfunction.[1]

Signaling Pathways Modulated by Creatine

Creatine's influence extends to the regulation of cellular signaling pathways that govern muscle growth and adaptation:

  • Akt/mTOR Pathway: Creatine supplementation has been shown to enhance the activation of the Akt/mTOR pathway, a central regulator of muscle protein synthesis and hypertrophy.[12] This is potentially mediated through increased insulin-like growth factor 1 (IGF-1) expression and the maintenance of a high cellular energy status, which is favorable for mTOR signaling.[12]

  • Satellite Cell Signaling: Creatine plays a role in enhancing the signaling of satellite cells, which are muscle stem cells crucial for muscle repair and growth.[13] This contributes to the recovery process after strenuous exercise and promotes muscle hypertrophy.[13]

Quantitative Data on Creatine Supplementation

The following tables summarize the quantitative effects of this compound supplementation on key metabolites in skeletal muscle.

Metabolite Supplementation Protocol Tissue Change from Baseline Reference
Muscle Free Creatine20 g/day for 5 daysSkeletal Muscle+30.8% ± 27.7%[14]
Muscle Phosphocreatine20 g/day for 5-7 daysSkeletal Muscle+15-40%[14]
Total Muscle Creatine20 g/day for 5-7 daysSkeletal Muscle+15-40%[14]
Muscle ATP20 g/day for 5 daysSkeletal MuscleNo significant change[14]

Table 1: Effects of this compound Supplementation on Muscle Metabolite Concentrations.

Parameter Condition Measurement Value Reference
Total Creatine Pool70 kg individual on an omnivorous dietDry muscle mass~120 mmol/kg[15]
Daily Creatine TurnoverNormal physiological conditionsPercentage of total pool1-2%[15]
Creatine in VegetariansCompared to non-vegetariansMuscle creatine and PCr stores20-30% lower[15]

Table 2: General Quantitative Data on Creatine Metabolism.

Experimental Protocols

1. Quantification of Tissue Creatine and Phosphocreatine Content

A common and reliable method for quantifying creatine and phosphocreatine in tissue samples is through luminometric assays following alkaline extraction.

  • Tissue Homogenization: Snap-frozen tissue samples are homogenized in a suitable buffer, such as a phosphate buffer.[16]

  • Alkaline Extraction: The homogenate is then subjected to an alkaline extraction procedure to separate the metabolites.[17]

  • Enzymatic Assays:

    • ATP Measurement: ATP is measured directly using the luciferin-luciferase reaction, which produces light in proportion to the amount of ATP present.[17]

    • Phosphocreatine Measurement: Endogenous ATP in the extract is first degraded. Then, exogenous ADP is added along with creatine kinase to convert all phosphocreatine to ATP, which is then quantified using the luciferin-luciferase assay.[17]

    • Total Creatine Measurement: Creatine in the extract is first converted to phosphocreatine using excess ATP and creatine kinase. All remaining ATP is then converted to ADP. Finally, the newly formed phosphocreatine is reacted with ADP to produce ATP, which is measured.[17]

  • Data Analysis: The luminescence is measured using a luminometer, and the concentrations of ATP, phosphocreatine, and total creatine are calculated based on standard curves.

An alternative method for creatine quantification is capillary electrophoresis, which offers high separation efficiency and rapid analysis with low sample volumes.[16][18][19]

2. Assessment of Mitochondrial Respiration in Permeabilized Muscle Fibers

High-resolution respirometry is used to assess mitochondrial function in permeabilized muscle fibers, allowing for the investigation of the effects of creatine.

  • Muscle Biopsy and Fiber Preparation: A small muscle biopsy is obtained, and individual muscle fibers are carefully separated. The fibers are then permeabilized with a mild detergent like saponin, which selectively permeabilizes the sarcolemma while leaving the mitochondrial membranes intact.

  • High-Resolution Respirometry: The permeabilized fibers are placed in the chambers of a high-resolution respirometer (e.g., Oroboros Oxygraph) containing a respiration medium.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A standardized SUIT protocol is followed to assess different aspects of mitochondrial respiratory function. This involves the sequential addition of various substrates (e.g., malate, glutamate, succinate), ADP, and inhibitors of the electron transport chain complexes.

  • Creatine Titration: To assess the specific effect of creatine, it can be added to the respiration medium in the presence of submaximal ADP concentrations to determine its stimulatory effect on respiration.[10]

  • Data Analysis: The rate of oxygen consumption is measured in real-time, and various respiratory parameters, such as routine respiration, leak respiration, and maximal electron transport system capacity, are calculated.

Visualizations: Signaling Pathways and Experimental Workflows

Creatine_Biosynthesis_and_Transport cluster_synthesis Endogenous Synthesis (Kidney & Liver) cluster_transport Transport and Uptake Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Guanidinoacetate Guanidinoacetate AGAT->Guanidinoacetate Ornithine Ornithine AGAT->Ornithine GAMT GAMT Guanidinoacetate->GAMT SAM S-Adenosyl- methionine SAM->GAMT SAH S-Adenosyl- homocysteine GAMT->SAH Creatine_Synth Creatine GAMT->Creatine_Synth Bloodstream Bloodstream Creatine_Synth->Bloodstream Dietary_Creatine Dietary Creatine (Meat, Fish) Dietary_Creatine->Bloodstream CRT1 Creatine Transporter (SLC6A8) Bloodstream->CRT1 Target_Cell Target Cell (Muscle, Brain) CRT1->Target_Cell

Caption: Creatine biosynthesis from amino acids and its transport to target cells.

Phosphocreatine_Shuttle cluster_mitochondrion Inner Mitochondrial Membrane cluster_cytosol Cytosol ATP_mito ATP MtCK MtCK ATP_mito->MtCK ADP_mito ADP Cr_mito Creatine Cr_mito->MtCK PCr_mito Phosphocreatine PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Diffusion MtCK->ADP_mito MtCK->PCr_mito CK_cyto Cytosolic CK PCr_cyto->CK_cyto Cr_cyto Creatine Cr_cyto->Cr_mito Diffusion ADP_cyto ADP ADP_cyto->CK_cyto ATP_cyto ATP ATPase ATPase (e.g., Myofibrils) ATP_cyto->ATPase CK_cyto->Cr_cyto CK_cyto->ATP_cyto ATPase->ADP_cyto

Caption: The phosphocreatine shuttle for spatial energy transport.

Creatine_Akt_mTOR_Pathway Creatine Creatine Supplementation IGF1 IGF-1 Expression Creatine->IGF1 Increases Cell_Swelling Increased Cell Volume (Swelling) Creatine->Cell_Swelling Induces Energy_Status High Cellular Energy Status (High ATP:ADP ratio) Creatine->Energy_Status Maintains Akt Akt IGF1->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Phosphorylates/ Activates Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis Promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Cell_Swelling->mTOR Activates Energy_Status->mTOR Activates

Caption: Influence of creatine on the Akt/mTOR signaling pathway.

Mitochondrial_Respiration_Workflow cluster_prep Sample Preparation cluster_respirometry High-Resolution Respirometry cluster_analysis Data Analysis Biopsy Muscle Biopsy Separation Fiber Separation Biopsy->Separation Permeabilization Permeabilization (Saponin) Separation->Permeabilization Respirometer Load Fibers into Respirometer Chamber Permeabilization->Respirometer SUIT SUIT Protocol: Sequential addition of substrates, ADP, inhibitors Respirometer->SUIT Creatine_Add Add Creatine (at submaximal ADP) SUIT->Creatine_Add Measure Measure O2 Consumption Creatine_Add->Measure Calc Calculate Respiratory Parameters Measure->Calc Compare Compare Respiration with and without Creatine Calc->Compare Conclusion Draw Conclusions on Creatine's Effect on Mitochondrial Function Compare->Conclusion

Caption: Experimental workflow for assessing creatine's effect on mitochondrial respiration.

References

The Phosphocreatine Shuttle: An In-Depth Technical Guide to its Core Mechanism and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In cells with high and fluctuating energy demands, such as skeletal and cardiac muscle, neurons, and photoreceptors, the efficient management and transport of energy are paramount for survival and proper function. The phosphocreatine (PCr) shuttle is a critical intracellular energy transport system that facilitates the rapid transfer of high-energy phosphate from sites of ATP production in the mitochondria to sites of ATP utilization.[1][2] This system, orchestrated by the enzyme creatine kinase (CK), acts as both a temporal and spatial energy buffer, ensuring that ATP levels are maintained and readily available for crucial cellular processes.[1][3] This technical guide provides a comprehensive overview of the phosphocreatine shuttle's core mechanism, its kinetics, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.

The Core Mechanism of the Phosphocreatine Shuttle

The phosphocreatine shuttle relies on the reversible phosphorylation of creatine (Cr) to phosphocreatine (PCr), a reaction catalyzed by creatine kinase (CK).[4] This process is spatially segregated within the cell, with different CK isoforms localized to specific subcellular compartments.[5]

Key Components and their Roles:

  • Mitochondrial Creatine Kinase (mtCK): Located in the mitochondrial intermembrane space, mtCK is functionally coupled to the adenine nucleotide translocase (ANT).[1] It utilizes newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine, producing PCr and ADP. This reaction is favored in the mitochondria where the ATP/ADP ratio is high.[2] The generated ADP is immediately available to stimulate further ATP synthesis, thus tightly coupling energy production to demand.

  • Cytosolic Creatine Kinase Isoforms: These isoforms, primarily the muscle-type (MM-CK) and brain-type (BB-CK), are strategically located at sites of high ATP consumption, such as the myofibrils (associated with myosin ATPase), the sarcoplasmic reticulum (powering the Ca2+-ATPase), and the sarcolemma (fueling the Na+/K+-ATPase).[3][5]

  • Phosphocreatine (PCr) and Creatine (Cr): PCr, being a smaller and less charged molecule than ATP, diffuses more readily through the cytosol.[6] It acts as the carrier of high-energy phosphate from the mitochondria to the sites of ATP utilization. At these sites, cytosolic CK catalyzes the reverse reaction, transferring the phosphate group from PCr to ADP to regenerate ATP locally.[2] The resulting free creatine then diffuses back to the mitochondria to complete the shuttle.[6]

This elegant system effectively bypasses the diffusion limitations of adenine nucleotides, ensuring a constant and rapid supply of ATP where it is most needed.

The Phosphocreatine Shuttle Mechanism.

Kinetics of the Phosphocreatine Shuttle

The efficiency of the phosphocreatine shuttle is determined by the kinetic properties of the CK isoforms and the concentrations of the substrates. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an inverse measure of substrate affinity.

Quantitative Kinetic Data

The following table summarizes key kinetic parameters for mitochondrial and cytosolic creatine kinase isoforms.

Enzyme IsoformSubstrateKm (mM)Vmax (U/mg)Tissue/SpeciesReference
Mitochondrial CK (mtCK) Creatine0.3 - 2.515 ± 2Human Heart[7]
ATP0.05 - 0.215 ± 2Human Heart[7]
Phosphocreatine1.8 - 3.045 ± 5Human Heart[7][8]
ADP0.02 - 0.1545 ± 5Human Heart[7]
Muscle-type CK (MM-CK) Creatine5.0 - 16.0-Human Skeletal Muscle[8]
ATP0.3 - 0.8-Human Skeletal Muscle[8]
Phosphocreatine2.0 - 5.0-Human Skeletal Muscle[8]
ADP0.1 - 0.3-Human Skeletal Muscle[8]
Brain-type CK (BB-CK) Creatine2.0 - 5.0-Human Brain[9]
ATP0.2 - 0.6-Human Brain[9]
Phosphocreatine1.0 - 3.0-Human Brain[9]
ADP0.05 - 0.2-Human Brain[9]

Note: Km and Vmax values can vary depending on experimental conditions such as pH, temperature, and ionic strength. The ranges provided reflect values reported in the literature under various conditions.

Experimental Protocols

Spectrophotometric Assay of Creatine Kinase Activity

This method measures CK activity by coupling the production of ATP (in the forward reaction) or ADP (in the reverse reaction) to a change in absorbance of NADH.

Principle: The production of ATP is coupled to the phosphorylation of glucose by hexokinase and the subsequent reduction of NADP+ by glucose-6-phosphate dehydrogenase, leading to an increase in absorbance at 340 nm. Conversely, the production of ADP can be coupled to the pyruvate kinase and lactate dehydrogenase reactions, resulting in the oxidation of NADH and a decrease in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Water bath or temperature-controlled cuvette holder (37°C)

  • Reaction buffer (e.g., imidazole-acetate buffer, pH 6.7)

  • Substrates: Phosphocreatine, ADP, Creatine, ATP

  • Coupling enzymes: Hexokinase, Glucose-6-phosphate dehydrogenase, Pyruvate kinase, Lactate dehydrogenase

  • Cofactors: Glucose, NADP+, NADH, Mg2+

Procedure (Forward Reaction - ATP generation):

  • Prepare a reaction mixture containing reaction buffer, phosphocreatine, ADP, glucose, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the sample containing creatine kinase.

  • Immediately measure the change in absorbance at 340 nm over a period of 5-10 minutes.

  • Calculate the rate of NADPH formation from the linear portion of the curve. The activity of CK is directly proportional to this rate.

CK_Assay_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, Substrates, Coupling Enzymes, Cofactors) start->prep_mix pre_incubate Pre-incubate at 37°C (5 minutes) prep_mix->pre_incubate add_sample Add CK Sample pre_incubate->add_sample measure_abs Measure Absorbance at 340 nm (5-10 minutes) add_sample->measure_abs calculate Calculate Rate of NADPH Formation measure_abs->calculate end End calculate->end

Spectrophotometric CK Assay Workflow.

In Vivo Kinetic Analysis using 31P Magnetic Resonance Spectroscopy (31P-MRS)

31P-MRS is a non-invasive technique that allows for the real-time measurement of phosphorus-containing metabolites, including ATP and PCr, in living tissue. Saturation transfer or inversion transfer methods can be used to measure the forward and reverse reaction rates of the CK reaction in vivo.

Principle: By selectively saturating or inverting the magnetization of the γ-phosphate of ATP, the rate of its transfer to creatine to form phosphocreatine can be measured by observing the decrease in the PCr signal.

Equipment:

  • High-field MRI scanner equipped for 31P spectroscopy

  • Surface coil tuned to the phosphorus frequency

Procedure (Saturation Transfer):

  • Position the subject and the surface coil over the tissue of interest (e.g., skeletal muscle).

  • Acquire a baseline 31P spectrum.

  • Apply a selective radiofrequency pulse to saturate the γ-ATP resonance.

  • Acquire a second 31P spectrum with the γ-ATP resonance saturated.

  • The reduction in the PCr peak intensity is proportional to the forward rate constant (k_f) of the CK reaction.

  • The flux through the CK reaction can be calculated by multiplying k_f by the concentration of PCr.

Immunofluorescence Localization of Creatine Kinase Isoforms

This technique is used to visualize the subcellular localization of different CK isoforms within cells or tissue sections.

Principle: Specific primary antibodies targeting different CK isoforms are used to label the proteins. Fluorescently tagged secondary antibodies then bind to the primary antibodies, allowing for visualization with a fluorescence microscope.

Materials:

  • Tissue sections (cryosections or paraffin-embedded)

  • Fixative (e.g., paraformaldehyde)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., bovine serum albumin or normal goat serum in PBS)

  • Primary antibodies specific for CK isoforms (e.g., anti-MM-CK, anti-mtCK)

  • Fluorescently labeled secondary antibodies

  • Mounting medium with an anti-fade reagent

  • Fluorescence microscope

Procedure:

  • Fix and permeabilize the tissue sections.

  • Block non-specific antibody binding sites with the blocking solution.

  • Incubate with the primary antibody at the appropriate dilution.

  • Wash to remove unbound primary antibody.

  • Incubate with the fluorescently labeled secondary antibody.

  • Wash to remove unbound secondary antibody.

  • Mount the sections with mounting medium.

  • Visualize the localization of the CK isoforms using a fluorescence microscope.

Drug Development and Therapeutic Implications

The critical role of the phosphocreatine shuttle in cellular bioenergetics makes it a potential target for drug development in a variety of diseases.

  • Heart Failure: Impaired cardiac energy metabolism is a hallmark of heart failure, and a decrease in the PCr/ATP ratio is correlated with disease severity.[10] Strategies aimed at preserving or enhancing the function of the phosphocreatine shuttle could be beneficial.

  • Neurodegenerative Diseases: Bioenergetic dysfunction is implicated in the pathogenesis of neurodegenerative disorders such as Huntington's, Parkinson's, and Alzheimer's disease.[11] Modulating CK activity or creatine levels may offer neuroprotective effects.

  • Cancer: Rapidly proliferating cancer cells have high energy demands and can be dependent on the phosphocreatine shuttle.[12] Inhibition of creatine kinase is being explored as a potential anti-cancer strategy.[13]

Drug_Development_Targets cluster_diseases Associated Pathologies cluster_strategies Therapeutic Strategies PCr_Shuttle Phosphocreatine Shuttle Heart_Failure Heart Failure PCr_Shuttle->Heart_Failure Impaired in Neurodegeneration Neurodegeneration PCr_Shuttle->Neurodegeneration Dysfunctional in Cancer Cancer PCr_Shuttle->Cancer Upregulated in Enhance_Shuttle Enhance Shuttle Function Heart_Failure->Enhance_Shuttle Potential Target Creatine_Supplementation Creatine Supplementation Neurodegeneration->Creatine_Supplementation Potential Target CK_Inhibition Inhibit Creatine Kinase Cancer->CK_Inhibition Potential Target

Therapeutic Targeting of the PCr Shuttle.

Conclusion

The phosphocreatine shuttle is a sophisticated and vital system for maintaining energy homeostasis in cells with high metabolic turnover. A thorough understanding of its mechanism and kinetics is crucial for researchers in cellular bioenergetics and for professionals in drug development targeting a range of pathologies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into this critical cellular process, with the ultimate goal of developing novel therapeutic interventions for diseases characterized by impaired energy metabolism.

References

creatine monohydrate degradation to creatinine rate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Degradation of Creatine Monohydrate to Creatinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a popular dietary supplement and a molecule of significant biological importance, is susceptible to degradation into its cyclic anhydride, creatinine. This conversion is a non-enzymatic intramolecular cyclization that is highly dependent on the pH and temperature of the aqueous environment. Understanding the kinetics of this degradation is critical for the formulation of stable creatine-containing products and for the accurate interpretation of analytical results. This technical guide provides a comprehensive overview of the degradation kinetics of this compound, detailing the influence of pH and temperature with quantitative data presented in structured tables. Furthermore, a detailed experimental protocol for the quantification of creatine and creatinine using High-Performance Liquid Chromatography (HPLC) is provided, along with visual representations of the degradation pathway and experimental workflow.

Introduction

Creatine is an endogenous compound synthesized from the amino acids arginine, glycine, and methionine. It plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain, by serving as a rapidly available phosphate donor for the regeneration of adenosine triphosphate (ATP). In its solid, crystalline monohydrate form, creatine is exceptionally stable, showing no significant degradation even at elevated temperatures over extended periods. However, in aqueous solutions, creatine is less stable and undergoes a spontaneous and irreversible conversion to creatinine. This degradation poses a significant challenge in the development of liquid-based creatine formulations and necessitates a thorough understanding of its kinetics.

The Mechanism of Degradation: Intramolecular Cyclization

The degradation of creatine to creatinine is a classic example of an intramolecular cyclization reaction. The process involves the nucleophilic attack of the nitrogen atom of the amino group on the carboxyl carbon, leading to the elimination of a water molecule and the formation of the cyclic amide, creatinine. This reaction is spontaneous and does not require enzymatic catalysis. The rate of this conversion is primarily influenced by the hydronium ion concentration (pH) and the ambient temperature.

Creatine to Creatinine Conversion creatine Creatine intermediate Protonated Intermediate creatine->intermediate + H⁺ creatinine Creatinine intermediate->creatinine - H₂O water_elim H₂O

Caption: Intramolecular cyclization of creatine to creatinine.

Kinetics of Creatine Degradation

The conversion of creatine to creatinine in an aqueous solution follows first-order kinetics. This means that the rate of degradation is directly proportional to the concentration of creatine. The rate law can be expressed as:

Rate = k[Creatine]

where 'k' is the first-order rate constant. The half-life (t½) of creatine in a solution, which is the time required for 50% of the creatine to degrade, can be calculated using the following equation:

t½ = 0.693 / k

Influence of pH

The pH of the solution is the most critical factor governing the rate of creatine degradation. Generally, the degradation is accelerated in acidic conditions. However, at very low pH values (below 2.5), the protonation of the amide group hinders the intramolecular cyclization, leading to increased stability.[1] Similarly, at very high pH, the deprotonation of the acid group slows down the degradation process. The maximal rate of conversion of creatine to creatinine occurs at approximately pH 3.7.[2]

Table 1: Effect of pH on Creatine Degradation at 25°C

pHDegradation after 3 days (%)
7.5Relatively stable
6.5Relatively stable
5.54
4.512
3.521
(Data sourced from references[1])
Influence of Temperature

Temperature significantly influences the rate of creatine degradation, as described by the Arrhenius equation. An increase in temperature leads to a higher rate constant and, consequently, a faster degradation of creatine. Refrigerating aqueous solutions of creatine can slow down the degradation process.

The temperature dependence of the reaction can be described by the Arrhenius equation:

k = A * e(-Ea/RT)

where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant (8.314 J/mol·K)

  • T is the temperature in Kelvin

Table 2: Kinetic Parameters for Creatine Degradation at Various pH Values

pHActivation Energy (Ea) (kcal/mol)
4.0~20

(Data for pH 4.0 from reference[3])

Table 3: Half-life of Creatine at Various Temperatures and Water Activities (aw) at pH 4.0

Temperature (°C)Water Activity (aw)Half-life (days)
40.983~200
40.68~400
230.983~20
230.68~40
350.983~5
350.68~10
(Data interpreted from studies on water activity and temperature effects[3])

Experimental Protocol: Quantification of Creatine and Creatinine by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the simultaneous quantification of creatine and its degradation product, creatinine.

Principle

This method utilizes reversed-phase chromatography to separate creatine and creatinine based on their polarity. A porous graphitic carbon or a C18 column with polar end-capping is often employed to achieve good resolution of these polar analytes. The separated compounds are then detected by their absorbance in the UV spectrum.

Materials and Reagents
  • This compound reference standard

  • Creatinine reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Phosphoric acid (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Porous graphitic carbon column (e.g., Thermo Scientific Hypercarb) or a polar-end-capped C18 column.

Chromatographic Conditions
  • Mobile Phase: A typical mobile phase consists of a mixture of water, acetonitrile, and an acidifier like TFA or phosphoric acid. For example, a mobile phase of 96.95:3:0.05 (v/v) H₂O/MeCN/TFA can be used.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure
  • Standard Preparation:

    • Prepare individual stock solutions of creatine and creatinine in water at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of working standards containing both creatine and creatinine at various concentrations to construct a calibration curve. Dilute the standards with the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing creatine in a known volume of water or the mobile phase.

    • Ensure the concentration of creatine in the sample falls within the range of the calibration curve.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Record the chromatograms and integrate the peak areas for creatine and creatinine.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration for both creatine and creatinine standards.

    • Determine the concentration of creatine and creatinine in the samples by interpolating their peak areas on the respective calibration curves.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Creatine & Creatinine) hplc_injection HPLC Injection std_prep->hplc_injection calibration Calibration Curve Construction std_prep->calibration sample_prep Sample Preparation (Dissolution & Filtration) sample_prep->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification of Analytes chromatogram->quantification calibration->quantification

Caption: Experimental workflow for HPLC analysis.

Conclusion

The degradation of this compound to creatinine is a significant chemical process that must be carefully considered in the development and handling of creatine-containing products. The rate of this first-order reaction is exquisitely sensitive to both pH and temperature, with acidic conditions and elevated temperatures promoting rapid conversion. The quantitative data and experimental protocols provided in this guide offer valuable tools for researchers, scientists, and drug development professionals to predict and control creatine stability, ensuring product efficacy and accurate analytical characterization. The use of validated HPLC methods is essential for the precise quantification of both creatine and its primary degradant, creatinine.

References

Beyond the Bench: Unlocking the Pleiotropic Physiological Roles of Creatine

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Creatine, a naturally occurring compound pivotal for cellular energy homeostasis, has long been recognized for its ergogenic effects in skeletal muscle. However, a growing body of evidence illuminates its multifaceted physiological roles extending far beyond muscular bioenergetics. This technical guide provides an in-depth exploration of the non-canonical functions of creatine, with a specific focus on its impact on the brain, bone, skin, and immune system. We delve into the underlying molecular mechanisms, present quantitative data from key clinical and preclinical studies, and provide detailed experimental protocols to facilitate further research in this burgeoning field. Furthermore, we visualize the intricate signaling pathways and experimental workflows using the DOT language to offer a clear and comprehensive understanding of creatine's diverse physiological significance. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of creatine in a variety of non-muscle-related pathologies and conditions.

Introduction: The Expanding Horizon of Creatine Physiology

Creatine is an endogenous compound synthesized from the amino acids arginine, glycine, and methionine, and it plays a critical role in cellular energy metabolism as a spatial and temporal buffer for adenosine triphosphate (ATP). The creatine kinase (CK) system, which facilitates the reversible phosphorylation of creatine to phosphocreatine (PCr), is fundamental to maintaining high ATP/ADP ratios in tissues with high and fluctuating energy demands. While the majority of creatine is stored in skeletal muscle, significant concentrations are also found in other tissues, including the brain, bone, skin, and immune cells, suggesting a broader physiological importance.[1]

Recent research has begun to unravel these non-muscle-centric roles, revealing creatine's involvement in cognitive function, neuroprotection, bone metabolism, skin health, and immunomodulation. These findings open up new avenues for the therapeutic application of creatine in a range of clinical contexts, from neurodegenerative diseases to dermatological conditions and inflammatory disorders. This guide aims to provide a comprehensive technical overview of these exciting developments.

Creatine in the Central Nervous System: A Bioenergetic and Neuroprotective Agent

The brain is an organ with exceptionally high energy demands, consuming approximately 20% of the body's total oxygen and glucose at rest. The creatine/phosphocreatine system is crucial for maintaining a stable energy supply for neuronal and glial cell function.

Cognitive Function

Creatine supplementation has been shown to enhance cognitive performance, particularly in situations of increased mental demand or stress.[2] Meta-analyses of randomized controlled trials have provided quantitative evidence for these benefits.[2][3]

Data Presentation: Effects of Creatine Supplementation on Cognitive Function

Cognitive DomainPopulationDosageDurationEffect Size (Standardized Mean Difference - SMD)95% Confidence IntervalReference
MemoryHealthy Adults3-20 g/day 7 days - 6 weeks0.310.18 - 0.44[3]
Attention TimeHealthy Adults3-20 g/day 7 days - 6 weeks-0.31-0.58 - -0.03[3]
Processing SpeedHealthy Adults3-20 g/day 7 days - 6 weeks-0.51-1.01 - -0.01[3]
MemoryOlder Adults (66-76 years)5 g/day 6 weeks0.880.22 - 1.55[2]
Neuroprotection

Creatine exhibits neuroprotective properties by maintaining cellular ATP levels, reducing oxidative stress, and stabilizing mitochondrial function. These effects are particularly relevant in the context of neurodegenerative diseases and traumatic brain injury. Studies have shown that oral creatine supplementation can increase brain creatine and phosphocreatine levels by 3-10%.[1]

Signaling Pathways

Creatine's effects in the brain are mediated, in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a cellular energy sensor, and its activation by creatine helps to restore energy balance and protect neurons from metabolic stress.[4][5]

creatine_brain_signaling creatine Creatine PCr Phosphocreatine (PCr) creatine->PCr Creatine Kinase ATP ATP PCr->ATP ADP ADP ADP ATP->ADP Neuronal Activity Neuroprotection Neuroprotection ATP->Neuroprotection Maintains Energy Homeostasis AMPK AMPK ADP->AMPK ↑ AMP/ATP ratio PGC1a PGC-1α AMPK->PGC1a Activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Promotes Mito_Biogenesis->Neuroprotection Leads to

Creatine's role in brain energy metabolism and neuroprotection.
Experimental Protocols

2.4.1 Assessment of Cognitive Function in a Clinical Trial

  • Study Design: A double-blind, placebo-controlled, randomized trial.[6][7][8]

  • Participants: Older adults with mild cognitive impairment.[6][7]

  • Intervention:

    • Group 1: Creatine monohydrate (5 g/day ) + Resistance training (3x/week).

    • Group 2: Placebo + Resistance training (3x/week).

    • Group 3: this compound (5 g/day ) + Active control (balance and toning classes).

    • Group 4: Placebo + Active control.

  • Duration: 26 weeks.[6][7]

  • Primary Outcome Measures:

    • Visuospatial Working Memory: Assessed using tests like the Corsi Block-Tapping Test.

    • Executive Function: Evaluated with the Trail Making Test (Parts A and B).

  • Secondary Outcome Measures:

    • Brain Imaging: Magnetic Resonance Imaging (MRI) to assess brain volume and cerebral blood flow.

    • Metabolite Quantification: Magnetic Resonance Spectroscopy (MRS) to measure brain creatine and other metabolite concentrations.[9][10]

2.4.2 In Vivo Measurement of Brain Creatine and Phosphocreatine using Magnetic Resonance Spectroscopy (MRS)

  • Technique: Proton (¹H-MRS) and Phosphorus (³¹P-MRS) are non-invasive methods to quantify creatine and phosphocreatine in specific brain regions.[9][10][11]

  • ¹H-MRS Protocol:

    • Localization: Define a voxel (volume of interest) in the brain region of interest (e.g., prefrontal cortex, hippocampus).

    • Data Acquisition: Use a short echo time (TE) sequence (e.g., 20-35 ms) to detect creatine and other metabolites.[10] Water suppression techniques are employed to isolate the metabolite signals.

    • Quantification: The creatine peak at 3.0 ppm is analyzed using software like LCModel to determine its concentration, often expressed as a ratio to an internal reference like water or N-acetylaspartate (NAA).[10]

  • ³¹P-MRS Protocol:

    • Coil: A dual-tuned ³¹P/¹H radiofrequency coil is used.[10]

    • Data Acquisition: Acquire spectra to detect high-energy phosphate compounds, including phosphocreatine and ATP.

    • Quantification: The ratio of phosphocreatine to ATP provides an index of cellular energy status.[11]

Creatine and Bone Metabolism: A Synergistic Role with Mechanical Loading

Emerging evidence suggests that creatine supplementation, particularly when combined with resistance training, can positively influence bone health.

Bone Mineral Density and Turnover

Studies in older adults have shown that creatine supplementation during a resistance training program can attenuate the loss of bone mineral density (BMD) and reduce markers of bone resorption.[12][13]

Data Presentation: Effects of Creatine and Resistance Training on Bone Health

ParameterPopulationDosageDurationEffectReference
Femoral Neck BMDPostmenopausal Women~8 g/day 12 monthsAttenuated loss of BMD (1.2% loss in creatine group vs. 3.9% in placebo)[12]
Bone Resorption Marker (Urinary N-telopeptide)Aging Males (55-77 years)0.1 g/kg/day10 weeks27% reduction[12]
Bone Resorption Markers (NTx and CTx)Older Men0.3 g/kg for 5 days, then 0.07 g/kg12 weeksDecreased in creatine-only group (-11.9% and -23.1% respectively)[14]
Bone Formation Marker (PINP)Older Men0.3 g/kg for 5 days, then 0.07 g/kg12 weeksIncreased in creatine groups (2.2% - 3.6%) vs. decrease in placebo (-15.6%)[14]
In Vitro Effects on Bone Cells

In vitro studies have demonstrated that creatine can directly stimulate the metabolic activity, differentiation, and mineralization of osteoblast-like cells, which are responsible for bone formation.[15][16]

Experimental Protocols

3.3.1 In Vitro Osteoblast Differentiation Assay

  • Cell Culture: Primary rat osteoblast-like cells are cultured in either a monolayer or a micromass system.[15][16]

  • Treatment: The culture medium is supplemented with creatine at concentrations of 10 mM or 20 mM.[15][16]

  • Analysis:

    • Metabolic Activity: Assessed using the MTT assay.

    • Differentiation: Measured by alkaline phosphatase (ALP) activity.

    • Mineralization: Quantified by Alizarin Red S staining, which detects calcium deposits.[17]

  • Timeline: Analyses are performed at various time points (e.g., 1, 2, and 3 weeks).[16]

osteoblast_differentiation_workflow start Isolate Primary Rat Osteoblast-like Cells culture Culture in Monolayer or Micromass System start->culture treatment Supplement with Creatine (10 mM or 20 mM) culture->treatment analysis Analyze at 1, 2, 3 Weeks treatment->analysis metabolic MTT Assay (Metabolic Activity) analysis->metabolic differentiation ALP Activity Assay (Differentiation) analysis->differentiation mineralization Alizarin Red S Staining (Mineralization) analysis->mineralization

Workflow for in vitro osteoblast differentiation assay.

Creatine and Skin Health: A Novel Approach to Anti-Aging

Topical application of creatine has shown promise in improving the signs of skin aging by enhancing cellular energy metabolism and stimulating collagen synthesis.

Effects on Skin Firmness and Wrinkles

Clinical studies have demonstrated that topical formulations containing creatine can significantly improve skin firmness and reduce the appearance of wrinkles.[18][19][20]

Data Presentation: Effects of Topical Creatine on Skin Parameters

ParameterStudy DetailsDurationEffectReference
Sagging Cheek IntensityTopical application of a creatine-containing formulation in male Caucasians6 weeksSignificant reduction[19][20]
Crow's Feet and Under-Eye WrinklesClinical live scoring6 weeksSignificant reduction[19][20]
Skin FirmnessCutometric analysisNot specifiedSignificant improvement[18]
Collagen Synthesis

In vitro studies using fibroblast-populated collagen gels have shown that creatine stimulates both collagen gene expression and procollagen synthesis.[18][19]

Experimental Protocols

4.3.1 In Vitro Assessment of Collagen Synthesis

  • Model: Cultured human dermal fibroblasts in a collagen gel matrix.[18][19]

  • Treatment: Supplementation of the culture medium with creatine.

  • Analysis:

    • Gene Expression: Quantification of collagen gene expression using real-time polymerase chain reaction (RT-PCR).

    • Protein Synthesis: Measurement of procollagen levels in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Outcome: To determine if creatine directly stimulates the production of collagen, a key structural protein in the skin.

Creatine and the Immune System: An Immunomodulatory Role

Creatine is emerging as a modulator of the immune system, with effects on both innate and adaptive immunity.

Anti-inflammatory Effects

Creatine supplementation has been shown to reduce the plasma levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), following strenuous exercise.[21][22]

Data Presentation: Effects of Creatine Supplementation on Inflammatory Cytokines

CytokineStudy PopulationDosageTimingEffectReference
TNF-αTriathletes20 g/day for 5 daysPost-half-ironmanMarkedly reduced increase[21][22]
IL-1βTriathletes20 g/day for 5 daysPost-half-ironmanMarkedly reduced increase[21][22]
IL-6Triathletes20 g/day for 5 daysPost-half-ironmanNo significant difference[21][22]
IL-6Experimental Cerebral Palsy Model (Rats)Gavage and in waterPostnatalReversed overexpression in hippocampus[23]
Signaling Pathways

The immunomodulatory effects of creatine may be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.

creatine_immune_signaling creatine Creatine IKK IKK Complex creatine->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Activates cytokines TNF-α, IL-1β gene_expression->cytokines Leads to production of

Creatine's inhibitory effect on the NF-κB signaling pathway.
Experimental Protocols

5.3.1 Assessment of T-cell Activation and Cytokine Profiling

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. T-cells are then purified using magnetic-activated cell sorting (MACS).

  • Cell Culture and Stimulation: T-cells are cultured in the presence or absence of creatine and stimulated with anti-CD3 and anti-CD28 antibodies to induce activation.

  • Analysis:

    • Proliferation: T-cell proliferation is measured using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay and analyzed by flow cytometry.

    • Cytokine Production: The concentrations of various cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-10) in the culture supernatants are quantified using a multiplex bead-based immunoassay (e.g., Luminex).

  • Outcome: To determine the direct effect of creatine on T-cell activation and the resulting cytokine profile.

Conclusion and Future Directions

The physiological roles of creatine extend significantly beyond its well-established effects on muscle bioenergetics. The evidence presented in this guide highlights its potential as a therapeutic agent in neurology, bone health, dermatology, and immunology. The quantitative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers and drug development professionals.

Future research should focus on elucidating the precise molecular mechanisms underlying creatine's diverse effects, optimizing dosing strategies for specific clinical applications, and conducting large-scale clinical trials to validate its therapeutic efficacy in various non-muscle-related pathologies. The continued exploration of creatine's pleiotropic roles holds immense promise for the development of novel therapeutic interventions for a wide range of human diseases.

References

Methodological & Application

Application Note: Quantification of Creatine Monohydrate in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of creatine monohydrate in human plasma. The described protocol is intended for researchers, scientists, and professionals in drug development requiring accurate measurement of plasma creatine levels for pharmacokinetic studies, clinical diagnostics, and metabolic research. The method employs a reversed-phase C18 column with an isocratic mobile phase and UV detection, offering a reliable and reproducible approach for creatine quantification.

Introduction

Creatine is a naturally occurring nitrogenous organic acid that plays a crucial role in cellular energy metabolism, primarily in muscle and brain tissue. It is synthesized in the liver and kidneys and is also obtained from dietary sources. In plasma, creatine levels can be indicative of various physiological and pathological states, including renal function and muscle disorders. Therefore, accurate and precise quantification of plasma creatine is essential. This document provides a detailed protocol for a simplified HPLC assay, adapted from established methodologies, for the determination of creatine in human plasma.[1][2]

Experimental Protocol

This protocol is based on a validated isocratic, reversed-phase HPLC assay.[1][2]

Materials and Reagents
  • This compound (>99% purity)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Water (HPLC grade)

  • Human plasma (drug-free)

  • 0.45 µm syringe filters

Equipment
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Micropipettes

Preparation of Solutions
  • Mobile Phase: Prepare a potassium phosphate monobasic solution (e.g., 50 mM). Adjust the pH to 4.0 using orthophosphoric acid. The final mobile phase is an isocratic mixture, and some methods may incorporate a small percentage of an organic modifier like acetonitrile.[1][3]

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 5 µg/mL to 100 µg/mL).

Sample Preparation
  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.[3][4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • An alternative to protein precipitation is ultrafiltration, where plasma is centrifuged through a micropartition system.[3][5]

HPLC Conditions
  • Column: C18 reversed-phase column

  • Mobile Phase: Potassium phosphate monobasic (pH 4.0)[1][2]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 30°C[6]

  • Detection: UV at 210 nm

  • Run Time: Approximately 10 minutes

Data and Results

The quantitative performance of this HPLC method has been validated for its suitability in analyzing plasma creatine. The key validation parameters are summarized below.

Method Validation Parameters
ParameterResult
Linearity Range5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)5 mg/L in plasma[1][2]
AccuracyBelow 12%[1][2]
Precision (RSD)Below 6%[1][2]
Recovery> 95%

These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.

Diagrams

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_ACN Add Acetonitrile (400 µL) Plasma->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter (0.45 µm) Collect_Supernatant->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantification Detect->Quantify Peak_Integration Peak Integration Quantify->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation G Creatine Creatine Phosphocreatine Phosphocreatine Creatine->Phosphocreatine Creatine Kinase Phosphocreatine->Creatine Creatinine Creatinine Phosphocreatine->Creatinine Non-enzymatic Excretion Renal Excretion Creatinine->Excretion ATP ATP ADP ADP ATP->ADP

References

Application Note: Development of a Validated Assay for Creatine in Muscle Biopsies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine is a pivotal nitrogenous compound essential for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle.[1][2] Approximately 95% of the body's creatine is found in skeletal muscle, primarily in its phosphorylated form, phosphocreatine, which serves as a rapidly available reservoir of high-energy phosphate for the regeneration of adenosine triphosphate (ATP) during intense, short-duration activities.[1][3] Accurate quantification of creatine in muscle biopsies is crucial for sports science research, understanding muscle metabolism, and for the clinical investigation of neuromuscular diseases.[1][4] This document provides a detailed overview and protocols for validated methods to measure creatine concentrations in muscle biopsy samples.

Overview and Comparison of Assay Methods

Several analytical methods are available for the quantification of creatine in biological samples. The choice of method depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and enzyme-based colorimetric/fluorometric assays are the most common techniques.

Table 1: Comparison of Common Creatine Assay Methods

FeatureHPLC-UVEnzymatic (Colorimetric)Enzymatic (Fluorometric)Capillary Electrophoresis (CE)
Principle Chromatographic separation followed by UV detection.Coupled enzyme reactions leading to a colored product.[1]Coupled enzyme reactions leading to a fluorescent product.[1][5]Separation based on electrophoretic mobility with conductivity detection.[6]
Linear Range Wide, dependent on column and detector.Approx. 4 µM to 1000 µM.[5]Approx. 0.5 µM to 50 µM.[5]Not explicitly stated, but high sensitivity reported.
Detection Limit Approx. 27.4 ppb (Creatinine) - 46.5 ppb (Creatine).[7]Approx. 4 µM.[5]Approx. 0.5 µM.[5]2.5 µM.[6]
Sample Volume 5-10 µL injection volume.[5][7]~10 µL of sample extract.[5]~10 µL of sample extract.[5]Not explicitly stated.
Analysis Time 5-10 minutes per sample.[8][9]30-60 minutes incubation.[1][5]30-60 minutes incubation.[1][5]Not explicitly stated.
Pros High specificity and reproducibility; can simultaneously measure creatinine.[8]Simple "mix-and-measure" procedure; high-throughput.[5]Higher sensitivity than colorimetric method.[5]Good for separating multiple charged analytes like ADP and ATP.[6]
Cons Requires specialized equipment and expertise; sample preparation can be extensive.Potential for interference from other sample components.Requires a fluorescence plate reader.Less common instrumentation in standard labs.

Experimental Protocols

Protocol 1: Muscle Biopsy Sample Preparation

This initial step is critical for all subsequent analysis methods. The goal is to efficiently extract creatine from the tissue while removing interfering substances like proteins.

Materials:

  • Muscle biopsy sample (approx. 10-20 mg)

  • Cold Creatine Assay Buffer (e.g., as provided in commercial kits, or a neutral pH buffer like PBS)[1]

  • Dounce homogenizer or bead mill

  • Microcentrifuge

  • 10 kDa Molecular Weight Cut-Off (MWCO) spin filters[1]

Procedure:

  • Collection and Storage: Obtain a muscle biopsy (approx. 1.5 cm x 0.5 cm) from a suitable muscle, avoiding sites of recent trauma, injections, or EMG studies.[10][11] Immediately freeze the biopsy in isopentane cooled by liquid nitrogen to limit tissue degradation.[10] Store at -70°C or colder until analysis.[10]

  • Homogenization: On ice, weigh approximately 10 mg of the frozen muscle tissue.

  • Add 4 volumes of cold Creatine Assay Buffer (e.g., 400 µL for 10 mg of tissue).[1]

  • Homogenize the tissue thoroughly using a pre-chilled Dounce homogenizer or a bead mill.

  • Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[1]

  • Deproteinization (Recommended): High protein concentrations can interfere with most assays.[1]

    • Transfer the supernatant from the previous step to a 10 kDa MWCO spin filter.

    • Centrifuge according to the manufacturer's instructions.

    • The resulting protein-free filtrate is now ready for creatine analysis. Store on ice or at -20°C for later use.

G cluster_collection Sample Collection cluster_prep Sample Preparation biopsy Muscle Biopsy (~1.5 x 0.5 cm) freeze Flash Freeze (Liquid N2 / Isopentane) biopsy->freeze store Store at -70°C freeze->store weigh Weigh Frozen Tissue (~10 mg) store->weigh homogenize Homogenize in Cold Buffer weigh->homogenize centrifuge Centrifuge (13,000 x g, 10 min, 4°C) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant deproteinize Deproteinize (10 kDa Spin Filter) supernatant->deproteinize filtrate Collect Filtrate (Ready for Assay) deproteinize->filtrate

Caption: Workflow for muscle biopsy sample preparation.
Protocol 2: HPLC-UV Method for Creatine Quantification

This protocol describes a robust reverse-phase HPLC method for the separation and quantification of creatine.

Materials & Equipment:

  • HPLC system with UV detector

  • C18 column with polar end-capping (e.g., 4.6 x 150 mm, 5 µm)[7][9]

  • Mobile Phase: Acetonitrile/Water (10:90 v/v) with 0.1% Phosphoric Acid.[7]

  • Creatine standard solution (e.g., 1 mg/mL stock)

  • Prepared sample filtrate

Procedure:

  • System Preparation: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[7]

  • Standard Curve Generation:

    • Prepare a series of creatine standards by diluting the stock solution in the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

    • Inject 5-10 µL of each standard and record the peak area at a detection wavelength of 210 nm.[7][9]

    • Plot a standard curve of peak area versus creatine concentration.

  • Sample Analysis:

    • Inject 5-10 µL of the prepared sample filtrate into the HPLC system.[7]

    • Record the chromatogram and identify the creatine peak by comparing its retention time to that of the creatine standards.

  • Quantification:

    • Determine the peak area for creatine in the sample chromatogram.

    • Calculate the creatine concentration in the sample using the linear regression equation from the standard curve.

    • Adjust the final concentration based on the initial sample weight and dilution factors used during sample preparation.

Protocol 3: Enzymatic Colorimetric Assay

This protocol is based on commercially available kits that utilize a coupled enzyme reaction.[1][5]

Principle: Creatine is converted to sarcosine by creatinase. Sarcosine is then oxidized by sarcosine oxidase to produce formaldehyde, glycine, and hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a probe in the presence of a peroxidase to generate a colorimetric product, which is measured at ~570 nm. The absorbance is directly proportional to the creatine concentration.

G cluster_enzymatic Enzymatic Assay Principle creatine Creatine creatinase Creatinase creatine->creatinase sarcosine Sarcosine + Urea sox Sarcosine Oxidase sarcosine->sox h2o2 H₂O₂ + Glycine + Formaldehyde hrp Peroxidase + Probe h2o2->hrp color Colorimetric Product (Absorbance at 570 nm) creatinase->sarcosine sox->h2o2 hrp->color

Caption: Principle of the coupled enzymatic colorimetric assay.

Materials & Equipment:

  • Creatine Assay Kit (e.g., Sigma-Aldrich MAK079)[1]

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

  • Prepared sample filtrate and creatine standards

Procedure:

  • Reagent Preparation: Prepare all reagents (Assay Buffer, Probe, Enzymes, Standards) according to the kit's technical bulletin.[1]

  • Standard Curve Preparation:

    • Add 0, 2, 4, 6, 8, and 10 µL of a 0.1 mM creatine standard solution into separate wells of the 96-well plate to generate 0 (blank), 0.2, 0.4, 0.6, 0.8, and 1.0 nmole/well standards.[1]

    • Bring the volume of each standard well to 50 µL with Creatine Assay Buffer.[1]

  • Sample Preparation:

    • Add 1-50 µL of the deproteinized sample filtrate to separate wells.

    • It is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.[1]

    • Bring the final volume in each sample well to 50 µL with Creatine Assay Buffer.[1]

  • Reaction Mix Preparation: Prepare a Reaction Mix for all standards and samples according to the kit's instructions, typically containing Assay Buffer, Creatine Probe, and the enzyme mixes.[1]

  • Reaction Incubation:

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

    • Mix well and incubate for 60 minutes at 37°C, protected from light.[1]

  • Measurement:

    • Measure the absorbance at 570 nm (A₅₇₀) using a plate reader.[1]

  • Calculation:

    • Subtract the A₅₇₀ reading of the 0 (blank) standard from all other readings.

    • Plot the standard curve and determine the amount of creatine in the sample wells from the curve.

    • Calculate the creatine concentration in the original muscle biopsy sample:

      • C = (Amount of creatine from curve / Volume of sample added) x Dilution Factor

Creatine's Role in Muscle Energy Metabolism

Creatine plays a critical role in the temporal and spatial buffering of ATP in muscle. The enzyme creatine kinase (CK) catalyzes the reversible transfer of a phosphate group from phosphocreatine (PCr) to ADP to rapidly regenerate ATP during muscle contraction.[3][12] This system maintains ATP levels at sites of high energy consumption.

cluster_energy Creatine Kinase Energy Shuttle atp_hydrolysis ATP Hydrolysis (Muscle Contraction) adp ADP atp_hydrolysis->adp Energy Release ck Creatine Kinase (CK) adp->ck + atp ATP atp->atp_hydrolysis pcr Phosphocreatine (PCr) (High-Energy Store) pcr->ck cr Creatine (Cr) ck->atp Rapid Energy Regeneration ck->cr

Caption: The phosphocreatine (PCr) shuttle for ATP regeneration.

References

Application Notes and Protocols: Preparing Stable Creatine Monohydrate Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Creatine monohydrate is a critical molecule in cellular energy metabolism, serving as a high-energy phosphate reservoir for the rapid regeneration of ATP, particularly in cells with high and fluctuating energy demands like muscle and neuronal cells.[1][2] Its supplementation in cell culture can be instrumental for studies related to energy metabolism, neuroprotection, and muscle cell differentiation.[3][4]

However, the use of this compound in aqueous solutions, such as cell culture media, presents two primary challenges: limited solubility and inherent instability.[5] In solution, creatine undergoes a non-enzymatic intramolecular cyclization to form its inactive byproduct, creatinine.[4][6] The rate of this degradation is highly dependent on both the pH and temperature of the solution.[7][8] Generally, degradation accelerates at lower pH values and higher temperatures.[5][6]

Therefore, to ensure reproducible and effective experimental outcomes, it is imperative to follow standardized protocols for the preparation and storage of this compound solutions. These notes provide the necessary data and protocols to prepare stable, sterile creatine solutions for cell culture applications.

Data Presentation: Solubility and Stability

The following tables summarize the key quantitative data regarding the solubility and stability of this compound in aqueous solutions.

Table 1: Solubility of this compound in Water This table illustrates the relationship between temperature and the solubility of this compound. Solubility increases almost linearly with temperature.[5]

Temperature (°C)Temperature (°F)Solubility (g/L)
439.26[5][6]
206814[5][6]
257714[7]
5012234[5][6]
6014045[5][6]

Table 2: Stability of Creatine in Aqueous Solution at 25°C (Room Temperature) This table shows the percentage of creatine that degrades into creatinine over three days at various pH levels when stored at 25°C. Stability is greatest at a neutral pH.[5][6][7]

pHDegradation after 3 Days (%)
7.5Relatively Stable[5][6]
6.5Relatively Stable[5][6]
5.54[5][6][7]
4.512[5][6][7]
3.521[5][6][7]

Table 3: Recommended Storage Conditions for Sterile Stock Solutions Proper storage is crucial to prevent degradation and maintain the sterility and efficacy of the creatine solution.

Storage TemperatureRecommended DurationNotes
-20°CUp to 1 month[3]Store in single-use aliquots to avoid freeze-thaw cycles.
-80°CUp to 6 months[3]Optimal for long-term storage. Store in single-use aliquots.
4°CNot Recommended for >24hSignificant degradation can occur over several days.[5][7]

Visualization: Workflows and Pathways

The following diagrams illustrate the key processes involved in preparing and utilizing creatine in cell culture.

G cluster_prep Preparation cluster_sterile Sterilization & Storage cluster_use Application A 1. Weigh high-purity This compound powder B 2. Dissolve in sterile, room temperature H₂O or PBS A->B C 3. Gentle warming (≤ 50°C) and vortexing to aid dissolution B->C D 4. Cool solution completely to room temperature C->D E 5. Sterilize through a 0.22 µm syringe filter D->E F 6. Dispense into sterile, single-use aliquots E->F G 7. Store frozen at -20°C (1 month) or -80°C (6 months) F->G H 8. Thaw aliquot immediately before use G->H I 9. Dilute to final working concentration in culture medium H->I J 10. Add supplemented medium to cells I->J

Caption: Workflow for preparing stable this compound stock solutions.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol transporter Creatine Transporter (CRT) creatine_int Creatine (Intracellular) transporter->creatine_int creatine_ext Creatine (Extracellular) creatine_ext->transporter ck Creatine Kinase (CK) creatine_int->ck atp ATP atp->ck adp ADP pcr Phosphocreatine (PCr) pcr->ck ATP Regeneration ck->adp ck->pcr High Energy Demand

Caption: The Creatine Kinase (CK) / Phosphocreatine (PCr) energy shuttle.

Experimental Protocols

Protocol 1: Preparation of a Concentrated (e.g., 200 mM) this compound Stock Solution

This protocol provides a method for preparing a sterile, concentrated stock solution that can be stored frozen and diluted for final use in cell culture medium.

Materials:

  • High-purity this compound powder (suitable for cell culture)[2]

  • Sterile cell culture grade water or Phosphate-Buffered Saline (PBS)

  • Sterile 50 mL conical tubes or glass beaker

  • Magnetic stirrer and stir bar (optional)

  • Water bath or incubator set to 37-50°C

  • Sterile 0.22 µm syringe filters

  • Sterile syringes (10-50 mL)

  • Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound. For a 200 mM solution, this is 2.98 g per 100 mL of solvent (this compound MW: 149.13 g/mol ).

  • Dissolving:

    • Transfer the powder to a sterile conical tube or beaker.

    • Add approximately 80% of the final volume of sterile water or PBS.

    • Cap the tube and vortex vigorously. This compound has low solubility at room temperature, so it will not dissolve completely at this stage.[5]

  • Warming (Optional but Recommended):

    • To facilitate dissolution, place the container in a water bath or incubator set to a maximum of 50°C.[6] Higher temperatures can accelerate degradation and should be avoided.

    • Intermittently vortex or use a magnetic stirrer until the creatine is fully dissolved. The solution should be clear and free of particulates.

  • Final Volume and Cooling:

    • Once dissolved, bring the solution to the final desired volume with sterile water or PBS.

    • Allow the solution to cool completely to room temperature.

  • Sterilization:

    • Draw the cooled creatine solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip.

    • Filter the solution into a new sterile conical tube. This is a critical step to ensure the sterility of your stock solution.[3]

  • Aliquoting and Storage:

    • Dispense the sterile solution into single-use aliquots (e.g., 100-500 µL) in sterile cryovials or microcentrifuge tubes.

    • Clearly label the tubes with the name, concentration, and date of preparation.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.

Protocol 2: Application of Creatine Solution to Cell Culture

This protocol describes the final dilution and application of the sterile stock solution to your cell cultures.

Materials:

  • Frozen aliquot of sterile this compound stock solution

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Cell cultures to be treated

Procedure:

  • Thawing: Remove one aliquot of the creatine stock solution from the freezer and thaw it quickly, for example, in a 37°C water bath or at room temperature.

  • Dilution:

    • Immediately after thawing, dilute the stock solution to the desired final working concentration directly into the pre-warmed cell culture medium. For example, to achieve a 10 mM final concentration from a 200 mM stock, add 0.5 mL of the stock solution to 9.5 mL of culture medium.

    • Mix gently by pipetting or swirling the flask/plate.

  • Cell Treatment:

    • Remove the existing medium from your cell cultures.

    • Add the freshly prepared creatine-supplemented medium to the cells.

    • Return the cells to the incubator under their standard growth conditions.

Important Considerations:

  • Prepare Fresh: Due to the instability of creatine in solution, always dilute the frozen stock into the final culture medium immediately before adding it to the cells.[5][7]

  • pH of Medium: Standard cell culture media are well-buffered, typically at a pH of 7.2-7.4, which is favorable for creatine stability over the short term of an experiment.[6]

  • Purity: Always use high-purity, cell culture-grade this compound to avoid introducing contaminants to your cultures.[2]

References

Application Note and Protocol: Measuring Creatine Kinase Activity with a Coupled Enzyme Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine kinase (CK), also known as creatine phosphokinase (CPK), is a critical enzyme in cellular energy metabolism.[1][2] It facilitates the reversible transfer of a phosphate group from ATP to creatine, generating phosphocreatine, which serves as an energy reservoir, particularly in tissues with high energy demands like skeletal muscle, cardiac muscle, and the brain.[2][3] Elevated levels of CK in serum are indicative of tissue damage and are associated with various pathological conditions, including myocardial infarction, rhabdomyolysis, muscular dystrophy, and acute renal failure.[3][4][5] Consequently, the accurate measurement of CK activity is a vital tool in clinical diagnostics and biomedical research.

This document provides a detailed protocol for determining creatine kinase activity using a robust and sensitive coupled enzyme assay. This method is based on the recommendations by the International Federation of Clinical Chemistry (IFCC) and utilizes a series of enzymatic reactions that culminate in the production of NADPH, which can be conveniently measured spectrophotometrically at 340 nm.[6][7]

Principle of the Assay

The measurement of creatine kinase activity is achieved through a coupled enzyme system. The assay relies on the following sequential reactions:

  • Creatine Kinase (CK) Reaction: In the primary reaction, creatine kinase catalyzes the phosphorylation of ADP using creatine phosphate to produce ATP and creatine.[6][8]

  • Hexokinase (HK) Reaction: The ATP generated in the first reaction is utilized by hexokinase to phosphorylate glucose, forming glucose-6-phosphate (G6P) and regenerating ADP.[6][8]

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) Reaction: Finally, glucose-6-phosphate dehydrogenase oxidizes G6P to 6-phosphogluconate. This reaction is coupled with the reduction of NADP+ to NADPH.[6][8]

The rate of NADPH formation is directly proportional to the CK activity in the sample and is monitored by measuring the increase in absorbance at 340 nm.[1][6]

Signaling Pathway Diagram

CreatineKinaseAssay cluster_CK Creatine Kinase Reaction cluster_Coupled Coupled Reactions cluster_HK Hexokinase Reaction cluster_G6PDH G6PDH Reaction cluster_Detection Detection CP Creatine Phosphate CK Creatine Kinase (Sample) CP->CK ADP1 ADP ADP1->CK Creatine Creatine CK->Creatine ATP ATP CK->ATP Glucose D-Glucose HK Hexokinase (HK) ATP->HK Glucose->HK G6P Glucose-6-Phosphate (G6P) HK->G6P ADP2 ADP HK->ADP2 G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) G6P->G6PDH NADP NADP+ NADP->G6PDH PG 6-Phosphogluconate G6PDH->PG NADPH NADPH + H+ G6PDH->NADPH Spectrophotometer Measure Absorbance at 340 nm NADPH->Spectrophotometer

Caption: Coupled enzyme reactions for the determination of Creatine Kinase activity.

Materials and Reagents

Reagent Preparation

It is recommended to use commercially available creatine kinase assay kits for consistency and reliability. However, if preparing reagents in-house, the following formulations can be used as a guideline.

Table 1: Reagent Composition

Reagent ComponentConcentration in Final Reaction Mixture
Buffer
Imidazole100-125 mmol/L
pH6.7 ± 0.1
Substrates
Creatine Phosphate30-250 mmol/L
ADP2-15.2 mmol/L
D-Glucose20-25 mmol/L
NADP+2.5-3 mmol/L
Activators & Inhibitors
N-Acetylcysteine (NAC)20-30 mmol/L
Magnesium Acetate10-15.3 mmol/L
AMP5-25 mmol/L
Diadenosine Pentaphosphate10-103 µmol/L
EDTA2.0 mmol/L
Coupling Enzymes
Hexokinase (HK)≥ 2500 U/L
Glucose-6-Phosphate Dehydrogenase (G6PDH)≥ 2000 U/L

Note: Concentrations may vary between different protocols and commercial kits.[6][8][9][10][11] It is crucial to optimize the reaction conditions for your specific experimental setup.

Sample Preparation
  • Serum and Plasma: Use fresh, non-hemolyzed serum or plasma (heparin or EDTA).[3][6] CK in serum is stable for up to 24 hours at room temperature, 7 days at 2-8°C, and for one month at -20°C or -80°C.[3][6][7]

  • Tissue Homogenates: Rinse tissue with cold PBS to remove any blood.[3] Homogenize the tissue in an appropriate assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).[3] Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove insoluble material.[3][12] The resulting supernatant can be used for the assay.

  • Cell Lysates: Homogenize cells in 4 volumes of assay buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[12] The supernatant is ready for the assay.

Experimental Protocol

This protocol is designed for a 96-well microplate format but can be adapted for cuvette-based spectrophotometers.

Assay Workflow

AssayWorkflow Start Start PrepareReagents Prepare Working Reagent Start->PrepareReagents PrepareSamples Prepare Samples, Blanks, and Positive Controls PrepareReagents->PrepareSamples IncubateReagent Pipette Working Reagent into wells and incubate at 37°C for 5 minutes PrepareSamples->IncubateReagent AddSamples Add Samples, Blanks, and Controls to wells and mix IncubateReagent->AddSamples InitialRead Incubate for 2-3 minutes and take initial absorbance reading (A1) at 340 nm AddSamples->InitialRead KineticRead Read absorbance every minute for 3-5 minutes to determine the rate of change (ΔA/min) InitialRead->KineticRead Calculate Calculate Creatine Kinase Activity KineticRead->Calculate End End Calculate->End

Caption: A generalized workflow for the creatine kinase coupled enzyme assay.

Detailed Procedure
  • Prepare Working Reagent: Prepare the working reagent by mixing the buffer, substrates, cofactors, and coupling enzymes according to the kit's instructions or the formulation in Table 1. Ensure the reagent is brought to the assay temperature (typically 37°C) before use.

  • Set Up Microplate: Add the appropriate volume of working reagent to each well of a 96-well plate. A typical volume is 200 µL.[4]

  • Pre-incubation: Incubate the plate with the working reagent at 37°C for 3-5 minutes to allow the temperature to equilibrate.[6][13]

  • Add Samples: Add a small volume of the sample (e.g., 10 µL) to the wells containing the pre-warmed working reagent.[4] Also, prepare a blank well containing the working reagent and the sample buffer (without CK). A positive control with a known CK activity should also be included.

  • Kinetic Measurement: Immediately after adding the samples, start measuring the absorbance at 340 nm. Take an initial reading after a brief lag phase (e.g., 2-3 minutes) and continue to record the absorbance every minute for a total of 3-5 minutes.[6][13] The reaction should be in the linear range during this period.

Data Analysis and Calculation

The activity of creatine kinase is calculated based on the rate of change in absorbance at 340 nm (ΔA/min).

Calculation Formula:

CK Activity (U/L) = (ΔA/min) * (Total Reaction Volume / Sample Volume) * (1 / Molar Extinction Coefficient of NADPH) * 10^6

Where:

  • ΔA/min: The rate of change in absorbance per minute, determined from the linear portion of the kinetic curve.

  • Total Reaction Volume: The final volume in the well (in mL).

  • Sample Volume: The volume of the sample added to the well (in mL).

  • Molar Extinction Coefficient of NADPH: 6.22 x 10^3 L·mol⁻¹·cm⁻¹.

  • 10^6: Factor to convert the activity to micromoles per liter (U/L).

One unit (U) of CK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[8][13]

Expected Results and Troubleshooting

Table 2: Typical Assay Parameters and Expected Values

ParameterTypical Value/Range
Linearity Up to 1000-1800 U/L[3][6]
Detection Limit 5-30 U/L[3][5]
Reference Range (Human Serum at 37°C)
MalesUp to 160 U/L[8]
FemalesUp to 130 U/L[8]
Newborns2 to 3 times adult values[8]

Note: Reference ranges can vary between laboratories and populations. It is recommended that each laboratory establishes its own reference range.[8]

Troubleshooting:

  • High Blank Absorbance: May indicate contamination of reagents or deterioration.[9] Prepare fresh reagents.

  • Non-linear Reaction Rate: Could be due to substrate depletion or enzyme instability. If the sample has very high CK activity, it should be diluted with saline and re-assayed.[6][8]

  • Low Activity: Ensure proper storage and handling of samples and reagents, as CK activity can be labile.[1] Check the incubation temperature and pH of the reaction buffer.

Conclusion

The coupled enzyme assay for creatine kinase activity is a reliable and widely used method in research and clinical settings. By following this detailed protocol, researchers can obtain accurate and reproducible measurements of CK activity, providing valuable insights into cellular energetics and the pathophysiology of various diseases. Adherence to proper sample handling, reagent preparation, and data analysis is crucial for obtaining high-quality results.

References

In Vitro Models for Studying Creatine Transport: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain. The transport of creatine across the plasma membrane is mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8. Dysfunctional creatine transport is implicated in several pathological conditions, most notably the X-linked creatine transporter deficiency, a significant cause of intellectual disability. The study of creatine transport in vitro is crucial for understanding its physiological regulation, the pathophysiology of its deficiency, and for the screening and development of novel therapeutic agents.

These application notes provide an overview of various in vitro models used to study creatine transport, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate system for their scientific questions.

Featured In Vitro Models for Creatine Transport Studies

A variety of cell-based models are available for investigating different aspects of creatine transport, from intestinal absorption to blood-brain barrier penetration and cell-type specific uptake.

Caco-2 Cells: Modeling Intestinal Absorption

Caco-2 cells, a human colorectal adenocarcinoma cell line, spontaneously differentiate into polarized monolayers with tight junctions, mimicking the intestinal epithelial barrier. This model is particularly useful for studying the mechanisms of intestinal creatine absorption and the factors that may influence its oral bioavailability.

HEK293 Cells: A Versatile System for Transporter Characterization

Human Embryonic Kidney 293 (HEK293) cells are a widely used model in transporter research. They can be used to study endogenously expressed SLC6A8 or can be transiently or stably transfected to overexpress the transporter. This allows for detailed characterization of transporter kinetics, inhibitor screening, and the study of specific SLC6A8 variants.

MDCK Cells: Investigating Renal Transport

Madin-Darby Canine Kidney (MDCK) cells form polarized epithelial monolayers and are a valuable tool for studying renal transport processes. As the kidneys play a role in creatine reabsorption, MDCK cells can be used to investigate the mechanisms governing creatine handling in the renal tubules.

Primary Astrocytes and Neurons: Understanding Brain Creatine Homeostasis

Isolating and culturing primary astrocytes and neurons from rodent brains allows for the investigation of cell-type specific creatine transport in the central nervous system. These models are essential for understanding the distinct roles these cells play in brain creatine homeostasis and the consequences of transporter dysfunction.

hCMEC/D3 Cells: A Human Blood-Brain Barrier Model

The hCMEC/D3 cell line is an immortalized human cerebral microvascular endothelial cell line that provides a valuable in vitro model of the blood-brain barrier (BBB). These cells are crucial for studying the transport of creatine into the brain and for evaluating the potential of drugs to cross the BBB and modulate brain creatine levels.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for creatine transport across various in vitro models. These values can vary depending on experimental conditions and should be considered as representative examples.

Table 1: Creatine Transporter (SLC6A8) Kinetics

Cell LineModel TypeSubstrateKm (µM)Vmax (pmol/mg protein/min)Reference
HEK293Endogenous ExpressionCyclocreatine188 ± 25273 ± 9[2][3]
Rat AstrocytesPrimary CultureCreatine45283.3[4]

Note: Vmax from reference[4] was converted from nmol/h/mg protein.

Table 2: Creatine Transport Characteristics in Polarized Monolayers

Cell LineModel TypeTransport DirectionPermeability/Transport RateReference
Caco-2Intestinal BarrierApical to Basolateral0.2 - 3% of initial amount over 90 min[5][6]
Caco-2Intestinal BarrierBasolateral to ApicalSubstantially greater than A to B[5][6]

Signaling Pathways Regulating Creatine Transport

The activity of the creatine transporter SLC6A8 is regulated by several signaling pathways, primarily through the action of various kinases. Understanding these pathways is critical for identifying potential drug targets to modulate creatine transport.

Creatine_Transporter_Regulation cluster_extracellular Extracellular Signals cluster_kinases Kinase Cascades cluster_transporter Creatine Transporter Hormones Hormones/ Growth Factors PI3K PI3K Hormones->PI3K Metabolic_Stress Metabolic Stress (e.g., low ATP) LKB1 LKB1 Metabolic_Stress->LKB1 Osmotic_Stress Osmotic Stress WNK WNK Kinases Osmotic_Stress->WNK PDK1 PDK1 PI3K->PDK1 SGK1_3 SGK1/SGK3 PDK1->SGK1_3 + mTOR mTOR mTOR->SGK1_3 + AMPK AMPK SLC6A8 SLC6A8 (Creatine Transporter) AMPK->SLC6A8 Inhibition LKB1->AMPK + SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 + SPAK_OSR1->SLC6A8 Inhibition SGK1_3->SLC6A8 Upregulation Creatine_Uptake Creatine Uptake SLC6A8->Creatine_Uptake

Caption: Signaling pathways regulating the creatine transporter SLC6A8.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Radiolabeled Creatine Uptake Assay in HEK293 Cells

This protocol describes a method to measure the uptake of radiolabeled creatine into HEK293 cells, which can be adapted for cells with endogenous expression or those overexpressing SLC6A8.

Creatine_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment (Optional) cluster_assay Uptake Assay cluster_analysis Analysis Seed_Cells Seed HEK293 cells in a 96-well plate (40,000 cells/well) Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add test compounds or vehicle Incubate_24h->Add_Compound Remove_Media Remove media Incubate_24h->Remove_Media No Treatment Incubate_Treatment Incubate for a further 24 hours Add_Compound->Incubate_Treatment Incubate_Treatment->Remove_Media Add_D3_Creatine Incubate with D3-Creatine solution (without FBS) Remove_Media->Add_D3_Creatine Wash_Cells Wash cells to remove excess D3-Creatine Add_D3_Creatine->Wash_Cells Lyse_Cells Lyse cells Wash_Cells->Lyse_Cells Measure_Creatine Measure D3-Creatine concentration using mass spectrometry Lyse_Cells->Measure_Creatine Normalize_Data Normalize to protein concentration Measure_Creatine->Normalize_Data siRNA_Workflow cluster_design siRNA Design & Preparation cluster_transfection Transfection cluster_validation Validation of Knockdown cluster_functional Functional Assay Design_siRNA Design or obtain effective siRNAs targeting SLC6A8 Prepare_Controls Prepare negative and positive control siRNAs Design_siRNA->Prepare_Controls Seed_Cells Seed cells to be 50-70% confluent on the day of transfection Prepare_Controls->Seed_Cells Optimize_Delivery Optimize siRNA delivery to maximize knockdown and minimize toxicity Seed_Cells->Optimize_Delivery Transfect_Cells Transfect cells with SLC6A8 siRNA and control siRNAs Optimize_Delivery->Transfect_Cells Incubate_Post_Tx Incubate for 24-72 hours post-transfection Transfect_Cells->Incubate_Post_Tx Harvest_Cells Harvest cells for RNA or protein Incubate_Post_Tx->Harvest_Cells Measure_Knockdown Assess knockdown efficiency by RT-qPCR (mRNA) or Western Blot (protein) Harvest_Cells->Measure_Knockdown Perform_Assay Perform creatine uptake assay (as described in Protocol 1) Measure_Knockdown->Perform_Assay Analyze_Impact Analyze the biological impact of SLC6A8 silencing Perform_Assay->Analyze_Impact

References

Application Notes and Protocols for Creatine Monohydrate Dosing in Human Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine monohydrate is a widely researched nutritional supplement known for its ergogenic effects on muscle performance, particularly in short-duration, high-intensity activities.[1] Its primary mechanism of action involves increasing intramuscular phosphocreatine stores, which facilitates the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell.[2][3] This document provides detailed application notes and protocols for designing and conducting human clinical trials to investigate the effects of this compound supplementation, with a focus on appropriate dosing calculations and methodologies.

Mechanism of Action

Creatine supplementation enhances the body's ability to produce energy during anaerobic, high-intensity exercise.[4][5] Upon ingestion, creatine is transported to skeletal muscle, where it is phosphorylated to phosphocreatine (PCr) by the enzyme creatine kinase.[3][6] During intense muscular contraction, ATP is broken down to adenosine diphosphate (ADP) to release energy. PCr then donates its phosphate group to ADP, rapidly regenerating ATP and thus delaying the onset of fatigue.[4][7] This process is known as the ATP-PCr or phosphagen system.[6][7]

Beyond its role in energy metabolism, creatine supplementation has been shown to influence various cellular signaling pathways associated with muscle growth and adaptation.[8][9] It can lead to increased cell hydration, which may act as an anabolic stimulus.[2][10] Furthermore, creatine supplementation has been linked to the activation of the Akt/mTOR pathway, a key regulator of muscle protein synthesis, and may also influence the expression of myogenic regulatory factors.[8][11]

Dosing Protocols in Human Trials

The most common and well-researched form of creatine used in human trials is this compound.[2] Dosing strategies typically involve a "loading" phase to rapidly saturate muscle creatine stores, followed by a "maintenance" phase to maintain these elevated levels.[12][13] However, a more gradual approach without a loading phase is also effective, albeit over a longer period.[14][15]

Quantitative Dosing Summary

The following tables summarize common dosing protocols for this compound in human trials based on scientific literature.

Table 1: this compound Loading Phase Protocols

Dosing StrategyDosageDurationFrequencyReference
Standard Loading20-25 g/day 5-7 daysDivided into 4-5 equal doses[12][15]
Body Weight-Based Loading0.3 g/kg/day5-7 daysDivided into 4 equal doses[13][16][17]

Table 2: this compound Maintenance Phase Protocols

Dosing StrategyDosageDurationFrequencyReference
Standard Maintenance3-5 g/day OngoingOnce daily[12][14]
Body Weight-Based Maintenance0.03 g/kg/dayOngoingOnce daily[13][16]

Table 3: Alternative Dosing Protocol (Without Loading Phase)

Dosing StrategyDosageDuration to Saturate MusclesFrequencyReference
Gradual Saturation3-5 g/day ~28 daysOnce daily[14][15]

Experimental Protocols for a Human Clinical Trial

This section outlines a detailed methodology for a randomized, double-blind, placebo-controlled clinical trial to assess the effects of this compound supplementation on exercise performance and muscle physiology.

Subject Recruitment
  • Inclusion Criteria:

    • Healthy adult males and females within a specified age range (e.g., 18-35 years).

    • Participants should be recreationally active but not elite athletes to avoid confounding effects of extreme training regimens.

    • Willingness to adhere to the study protocol and provide informed consent.

  • Exclusion Criteria:

    • History of renal or hepatic disease.[18]

    • Current use of creatine supplements or any other performance-enhancing supplements.

    • Dietary restrictions that would interfere with the study protocol (e.g., vegetarian or vegan diets, which are naturally low in creatine).

    • Pregnancy or lactation.

Study Design and Randomization
  • A double-blind, placebo-controlled design is the gold standard.

  • Participants will be randomly assigned to one of two groups:

    • Creatine Group: Receives this compound.

    • Placebo Group: Receives a non-caloric, inert substance identical in appearance and taste to the creatine supplement (e.g., maltodextrin).

  • Randomization should be performed by a third party to maintain blinding of both the researchers and the participants.

Supplementation Protocol
  • Loading Phase (Day 1-7):

    • The Creatine Group will ingest 20g of this compound per day, divided into four 5g doses.[12][15]

    • The Placebo Group will ingest an equivalent amount of the placebo.

    • To enhance uptake, it is recommended to consume the supplement with a carbohydrate-containing beverage.[3]

  • Maintenance Phase (Day 8 onwards):

    • The Creatine Group will ingest a single 5g dose of this compound per day.[14]

    • The Placebo Group will ingest a single 5g dose of the placebo per day.

Outcome Measures
  • Primary Outcome:

    • Exercise Performance: Assessed via standardized tests relevant to anaerobic power and capacity (e.g., Wingate anaerobic test, repeated sprints, maximal strength testing like 1-repetition max on bench press or squat).

  • Secondary Outcomes:

    • Body Composition: Assessed using dual-energy X-ray absorptiometry (DEXA) to measure changes in lean body mass and fat mass.

    • Muscle Creatine Content: Measured from muscle biopsies of the vastus lateralis at baseline and post-supplementation using high-performance liquid chromatography (HPLC).

    • Biochemical Markers: Blood and urine samples collected to monitor safety parameters (e.g., creatinine, liver enzymes) and markers of muscle damage (e.g., creatine kinase).

Study Timeline
  • Screening Visit (Week -1): Informed consent, medical history, and baseline assessments.

  • Baseline Testing (Week 0): Pre-supplementation measurements of all outcome variables.

  • Supplementation Period (Weeks 1-8): Participants follow the assigned supplementation protocol.

  • Post-testing (Week 8): Repetition of all baseline measurements to assess changes.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by creatine and a typical experimental workflow for a human trial.

Creatine_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular (Muscle Cell) Creatine_Supplement Creatine Monohydrate Creatine_Pool Increased Intracellular Creatine Creatine_Supplement->Creatine_Pool Transport into cell PCr Increased Phosphocreatine (PCr) Creatine_Pool->PCr Phosphorylation Cell_Hydration Increased Cell Hydration Creatine_Pool->Cell_Hydration Akt_mTOR Akt/mTOR Pathway Activation Creatine_Pool->Akt_mTOR Influences ATP_Regen Enhanced ATP Regeneration PCr->ATP_Regen Donates Phosphate to ADP Performance Improved High-Intensity Exercise Performance ATP_Regen->Performance Protein_Synthesis Increased Muscle Protein Synthesis Cell_Hydration->Protein_Synthesis Anabolic Stimulus Akt_mTOR->Protein_Synthesis Muscle_Growth Muscle Hypertrophy Protein_Synthesis->Muscle_Growth Performance->Muscle_Growth Training Adaptation

Caption: Signaling pathway of this compound in muscle cells.

Experimental_Workflow Recruitment Subject Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline Baseline Testing (Performance, Body Comp, Biopsy) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Creatine_Group Creatine Supplementation (Loading & Maintenance) Randomization->Creatine_Group Group A Placebo_Group Placebo Control Randomization->Placebo_Group Group B Post_Testing Post-Supplementation Testing Creatine_Group->Post_Testing Placebo_Group->Post_Testing Data_Analysis Data Analysis (Statistical Comparison) Post_Testing->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Experimental workflow for a creatine human trial.

References

Application Note and Protocol: Enzymatic Assay for Creatine Determination in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatine is a pivotal molecule in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain. The accurate quantification of creatine in tissue homogenates is crucial for research in physiology, pharmacology, and the development of therapeutic agents targeting energy pathways. This document provides a detailed protocol for the determination of creatine concentration in tissue homogenates using a coupled enzymatic assay. The method is based on the sequential reactions catalyzed by creatinase and sarcosine oxidase, leading to the production of a detectable signal.

Assay Principle

The enzymatic determination of creatine involves a series of coupled reactions. Initially, creatine is hydrolyzed by creatinase to produce sarcosine and urea. Subsequently, sarcosine is oxidized by sarcosine oxidase, which generates formaldehyde, glycine, and hydrogen peroxide (H₂O₂). The hydrogen peroxide produced is then used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product, the intensity of which is directly proportional to the creatine concentration in the sample. To ensure specificity, endogenous sarcosine and creatine can be accounted for by including a sample blank that omits the creatinase enzyme.

Signaling Pathway

Creatine_Enzymatic_Assay cluster_reaction Enzymatic Cascade cluster_reagents Key Reagents Creatine Creatine Sarcosine Sarcosine Creatine->Sarcosine   Creatinase + H₂O H2O2 Hydrogen Peroxide (H₂O₂) Sarcosine->H2O2   Sarcosine Oxidase + O₂ + H₂O Detectable_Product Detectable Product (Colorimetric/Fluorometric) H2O2->Detectable_Product   Peroxidase + Probe Creatinase_reagent Creatinase Sarcosine_Oxidase_reagent Sarcosine Oxidase Peroxidase_reagent Peroxidase Probe_reagent Probe

Caption: Enzymatic cascade for creatine determination.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Tissue_Collection 1. Tissue Collection (Snap-freeze in liquid N₂) Homogenization 2. Homogenization (in cold Assay Buffer) Tissue_Collection->Homogenization Centrifugation 3. Centrifugation (13,000 x g, 10 min, 4°C) Homogenization->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Plate_Setup 6. Plate Setup (Standards, Samples, Blanks) Supernatant_Collection->Plate_Setup Standard_Preparation 5. Prepare Creatine Standards Standard_Preparation->Plate_Setup Reaction_Mix 7. Add Reaction Mix Plate_Setup->Reaction_Mix Incubation 8. Incubate (e.g., 60 min at 37°C) Reaction_Mix->Incubation Measurement 9. Measure Absorbance/Fluorescence Incubation->Measurement Standard_Curve 10. Generate Standard Curve Measurement->Standard_Curve Calculation 11. Calculate Creatine Concentration Standard_Curve->Calculation

Caption: Experimental workflow for creatine assay.

Materials and Reagents

Reagent/Material Supplier Catalog Number Storage
Creatine Assay BufferSigma-AldrichMAK080A4°C
Creatine Probe (in DMSO)Sigma-AldrichMAK080B-20°C
CreatinaseSigma-AldrichMAK080C-20°C
CreatininaseSigma-AldrichMAK080D-20°C
Creatine Enzyme MixSigma-AldrichMAK080E-20°C
Creatine Standard (10 µmole)Sigma-AldrichMAK080F-20°C
96-well flat-bottom plateVariesVariesRoom Temp.
Microplate readerVariesVariesN/A
HomogenizerVariesVariesN/A
Refrigerated microcentrifugeVariesVariesN/A
Ultrapure waterN/AN/ARoom Temp.

Detailed Experimental Protocols

Reagent Preparation
  • Creatine Assay Buffer: Allow the buffer to come to room temperature before use.

  • Creatine Probe: For colorimetric assays, thaw completely at room temperature. For fluorometric assays, dilute 5 to 10-fold with Creatine Assay Buffer just before use to reduce background fluorescence. Aliquot and store protected from light at -20°C.

  • Creatinase, Creatininase, and Creatine Enzyme Mix: Reconstitute each vial with 220 µL of Creatine Assay Buffer. Mix well by pipetting, then aliquot and store at -20°C. Keep on ice while in use.

  • Creatine Standard: Reconstitute the 10 µmole Creatine Standard with 100 µL of ultrapure water to generate a 100 mM stock solution. Aliquot and store at -20°C.

Standard Curve Preparation
  • Dilute the 100 mM Creatine Standard to 1 mM by adding 10 µL of the 100 mM stock to 990 µL of ultrapure water.

  • Further dilute the 1 mM standard to 0.1 mM by adding 10 µL of the 1 mM solution to 90 µL of ultrapure water.

  • Add 0, 2, 4, 6, 8, and 10 µL of the 0.1 mM Creatine Standard solution into a 96-well plate to generate 0 (blank), 0.2, 0.4, 0.6, 0.8, and 1.0 nmole/well standards.

  • Bring the final volume of each well to 50 µL with Creatine Assay Buffer.

Standard Volume of 0.1 mM Standard (µL) Assay Buffer (µL) Creatine (nmole/well)
Blank0500
12480.2
24460.4
36440.6
48420.8
510401.0
Tissue Homogenate Preparation[1][2]
  • Excise approximately 10 mg of tissue and snap-freeze in liquid nitrogen.

  • Homogenize the tissue in 4 volumes of cold Creatine Assay Buffer (e.g., 10 mg of tissue in 40 µL of buffer) using a Dounce homogenizer on ice.[1]

  • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.

  • Collect the supernatant for the assay.

  • For each sample, prepare a corresponding sample blank by omitting the Creatininase from the Reaction Mix to account for background from sarcosine and creatine.

Assay Procedure
  • Add 1-50 µL of the tissue homogenate supernatant to wells of a 96-well plate. Bring the final volume to 50 µL with Creatine Assay Buffer.

  • Reaction Mix Preparation: For each well, prepare a master mix containing:

    • 44 µL Creatine Assay Buffer

    • 2 µL Creatine Probe

    • 2 µL Creatininase

    • 2 µL Creatine Enzyme Mix

  • Background Control Mix: For each sample blank well, prepare a master mix containing:

    • 46 µL Creatine Assay Buffer

    • 2 µL Creatine Probe

    • 2 µL Creatine Enzyme Mix

  • Add 50 µL of the appropriate Reaction Mix to each standard and sample well.

  • Add 50 µL of the Background Control Mix to each sample blank well.

  • Mix well and incubate the plate, protected from light, for 60 minutes at 37°C.

  • Measure the absorbance at 570 nm (for colorimetric assay) or fluorescence at λex = 535 nm / λem = 587 nm (for fluorometric assay).

Data Analysis

  • Subtract the 0 nmole blank reading from all standard and sample readings.

  • For each sample, subtract the corresponding sample blank reading to correct for background.

  • Plot the corrected standard readings as a function of nmole of creatine to generate a standard curve.

  • Determine the creatine concentration in the samples from the standard curve.

Creatine Concentration (nmole/mg) = (Creatine from standard curve (nmole) / Volume of sample (µL)) x (40 µL buffer / 10 mg tissue)

Performance Characteristics

Parameter Value Notes
Linearity 0.2 - 1.0 nmole/wellFor the described standard curve.
Detection Method Colorimetric (570 nm) or Fluorometric (Ex/Em = 535/587 nm)Fluorometric assay offers higher sensitivity.
Interferences Endogenous sarcosine and creatineCorrected by using a sample blank without creatininase.
Sample Type Tissue homogenates, cell lysates, serum, plasma, urineThis protocol is optimized for tissue homogenates.

Troubleshooting

Issue Possible Cause Solution
High backgroundContaminated reagents or waterUse fresh, high-purity reagents and water.
Insufficient dilution of fluorescent probeFurther dilute the probe as per the protocol.
Low signalInactive enzymesEnsure proper storage and handling of enzymes. Avoid repeated freeze-thaw cycles.
Insufficient incubation time/temperatureOptimize incubation time and ensure the plate reader is at the correct temperature.
Non-linear standard curvePipetting errorsUse calibrated pipettes and ensure accurate dilutions.
Standard degradationPrepare fresh standards from the stock solution.

References

Application Notes and Protocols for Oral Gavage Administration of Creatine Monohydrate in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine monohydrate is a widely researched compound known for its role in cellular energy metabolism. In preclinical research, the mouse is a frequently used model to investigate the therapeutic potential of creatine in various disease models, including neurodegenerative disorders, muscle dystrophies, and metabolic diseases. Oral gavage is a precise method for administering exact doses of this compound to these animal models, ensuring consistent and reproducible results.

These application notes provide comprehensive protocols for the preparation and oral gavage administration of this compound in mice, along with a summary of relevant quantitative data and a discussion of the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize key quantitative data related to the oral administration of this compound in mice, compiled from various preclinical studies.

Table 1: Dosage and Administration Parameters for this compound in Mice via Oral Gavage

ParameterValueSpecies/StrainDurationReference
Dosage 0.3 mg/kgMDX and C57Bl/10 mice8 weeks[1][2]
5 mg/kgWobbler mice4 weeks[3]
10 mg/kgMiceSingle dose[4]
50 mg/kgWobbler mice4 weeks[3]
Vehicle WaterMDX and C57Bl/10 mice8 weeks[1]
Diluted in waterCharles River mice6 days[2]
Frequency DailyWobbler mice4 weeks[3]
Mondays, Wednesdays, FridaysMDX and C57Bl/10 mice8 weeks[1]
Administration Volume 10 mL/kg (recommended max)MiceN/A[5]

Table 2: Pharmacokinetic Parameters of this compound in Rodents Following Oral Administration

ParameterValueSpeciesDosageReference
Cmax (Maximum Concentration) 7.14 ± 1.79 µg/mLRat10 mg/kg[6]
13.59 ± 3.57 µg/mLRat70 mg/kg[6]
Tmax (Time to Maximum Concentration) 60 minRat10 mg/kg & 70 mg/kg[6]
AUC (Area Under the Curve) 1139.5 ± 488 µg·h/mLRat10 mg/kg[6]
2501.33 ± 378 µg·h/mLRat70 mg/kg[6]
Oral Bioavailability 53.22 ± 11.2%Rat10 mg/kg[6]
15.69 ± 3.4%Rat70 mg/kg[6]

Note: Pharmacokinetic data in mice is limited; rat data is provided as a reference.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

Materials:

  • This compound powder (high purity, e.g., >99%)

  • Vehicle: Purified water (e.g., Milli-Q) or 0.5% carboxymethylcellulose (CMC) in water for a more stable suspension.

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Volumetric flasks and graduated cylinders

  • Storage containers (e.g., sterile conical tubes)

Procedure:

  • Determine the required concentration: Calculate the concentration of the this compound suspension based on the desired dosage (mg/kg) and the administration volume (e.g., 10 mL/kg).

    • Example Calculation: For a 50 mg/kg dose and a 10 mL/kg volume, the required concentration is 5 mg/mL.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder.

  • Prepare the vehicle: If using 0.5% CMC, first prepare the CMC solution by slowly adding CMC powder to water while stirring vigorously to avoid clumping.

  • Prepare the suspension:

    • Place a stir bar in a volumetric flask.

    • Add a small amount of the vehicle (water or 0.5% CMC solution) to the flask.

    • Gradually add the weighed this compound powder while the solution is being stirred.

    • Continue to add the vehicle to the final desired volume.

    • Stir the suspension for at least 15-30 minutes to ensure homogeneity. This compound has limited solubility in water at room temperature, so it will form a suspension.[4][7]

  • Storage: Store the suspension at 2-8°C. It is recommended to prepare the suspension fresh daily. If stored, ensure it is thoroughly mixed before each use. The stability of creatine in aqueous solution decreases over time and with changes in pH and temperature.[8][9]

Protocol 2: Oral Gavage Procedure in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (feeding needles):

    • For adult mice (20-30g): 18-20 gauge, 1-1.5 inches in length, with a ball-tip to prevent tissue damage.[3][5]

  • Syringes (1 mL or 3 mL)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Handling and Restraint:

    • Acclimatize the mice to handling for several days before the first gavage session to reduce stress.

    • Weigh the mouse to determine the precise volume of the creatine suspension to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[5]

    • Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and prevent biting. The body of the mouse should be supported.

  • Gavage Needle Insertion:

    • Ensure the gavage needle is securely attached to the syringe filled with the correct volume of the creatine suspension.

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-insert. Do not force the needle , as this can cause perforation of the esophagus or trachea.

  • Administration:

    • Once the needle is in the correct position (the tip should be in the stomach), slowly depress the syringe plunger to administer the suspension.

    • Administer the solution at a steady pace to avoid regurgitation.

  • Post-Procedure Monitoring:

    • After administration, gently remove the gavage needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress, such as difficulty breathing, lethargy, or leakage of the solution from the mouth or nose.

    • Ensure the mouse has free access to food and water.

Safety and Animal Welfare Considerations:

  • Oral gavage should only be performed by trained personnel.

  • Use of a proper-sized, ball-tipped gavage needle is critical to prevent injury.

  • Proper restraint is necessary to ensure the safety of both the animal and the researcher.

  • Monitor animals for any adverse effects, which, while rare with creatine, could include gastrointestinal upset at very high doses.[10] Long-term studies in mice have generally shown creatine to be safe.[11]

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

Creatine administration has been shown to modulate several key signaling pathways, particularly in the context of neuroprotection and muscle metabolism.

CreatineSignaling cluster_0 Creatine Supplementation cluster_1 Cellular Effects cluster_2 Downstream Outcomes Creatine Creatine Increased PCr/ATP Ratio Increased PCr/ATP Ratio Creatine->Increased PCr/ATP Ratio PI3K/Akt Pathway PI3K/Akt Pathway Creatine->PI3K/Akt Pathway Activates Enhanced Energy Buffering Enhanced Energy Buffering Increased PCr/ATP Ratio->Enhanced Energy Buffering mTORC1 Signaling mTORC1 Signaling PI3K/Akt Pathway->mTORC1 Signaling Activates Antidepressant-like Effects Antidepressant-like Effects PI3K/Akt Pathway->Antidepressant-like Effects Neuroprotection Neuroprotection mTORC1 Signaling->Neuroprotection Increased Protein Synthesis Increased Protein Synthesis mTORC1 Signaling->Increased Protein Synthesis

Caption: Signaling pathways activated by creatine.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo study involving the oral gavage of this compound in mice.

ExperimentalWorkflow A Animal Acclimation B Baseline Measurements (e.g., body weight, grip strength) A->B C Randomization into Treatment Groups B->C E Daily Oral Gavage Administration C->E D Preparation of Creatine Monohydrate Suspension D->E F Monitoring (e.g., body weight, clinical signs) E->F G Behavioral/Functional Tests F->G H Tissue Collection (e.g., muscle, brain) G->H I Biochemical/Molecular Analysis (e.g., creatine levels, protein expression) H->I J Data Analysis and Interpretation I->J

Caption: Experimental workflow for creatine administration.

References

Application Notes & Protocols: Quantifying Phosphocreatine Levels Using Nuclear Magnetic Resonance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phosphocreatine (PCr) is a pivotal molecule in cellular bioenergetics, acting as a rapidly accessible reservoir of high-energy phosphate for the regeneration of adenosine triphosphate (ATP), particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1][2] The creatine kinase (CK) enzyme catalyzes the reversible transfer of a phosphate group from PCr to adenosine diphosphate (ADP), thus maintaining ATP homeostasis.[3][4] Dysregulation of PCr metabolism has been implicated in a range of pathologies, including neurodegenerative and muscle diseases.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Phosphorus-31 Magnetic Resonance Spectroscopy (³¹P-MRS), offers a unique, non-invasive window into in vivo energy metabolism.[5][6] This technique allows for the direct quantification of PCr, ATP, and inorganic phosphate (Pi), as well as the assessment of intracellular pH.[5][6] Dynamic ³¹P-MRS studies, which involve monitoring these metabolites during physiological challenges such as exercise and recovery, provide valuable insights into mitochondrial function and oxidative capacity.[5][6][7] These capabilities make NMR a powerful tool in basic research, clinical diagnostics, and for evaluating the efficacy of therapeutic interventions in drug development.

This document provides detailed application notes and protocols for the quantification of phosphocreatine levels using NMR spectroscopy.

I. Signaling Pathway and Experimental Overview

The creatine kinase system is central to energy buffering in cells. The following diagram illustrates the fundamental signaling pathway involving phosphocreatine.

PCr_Cr_Signaling_Pathway cluster_energy_demand High Energy Demand cluster_energy_replenishment Energy Replenishment (Rest/Recovery) ATP ATP ADP ADP ATP->ADP Hydrolysis CK Creatine Kinase (CK) ATP->CK ADP->ATP Phosphorylation ADP->CK PCr Phosphocreatine (PCr) Cr Creatine (Cr) PCr->Cr Phosphate Donation PCr->CK Cr->PCr Phosphate Acceptance Cr->CK Energy_Consumption Energy Consumption (e.g., Muscle Contraction) Energy_Consumption->ADP Mitochondria Mitochondria (Oxidative Phosphorylation) Mitochondria->ATP CK->ATP CK->ADP CK->PCr CK->Cr

Caption: The Phosphocreatine-Creatine energy shuttle.

The general workflow for quantifying phosphocreatine using in vivo ³¹P-MRS is depicted in the following diagram.

Experimental_Workflow cluster_preparation 1. Subject Preparation cluster_acquisition 2. Data Acquisition cluster_processing 3. Data Processing cluster_analysis 4. Data Analysis Subject_Setup Subject Positioning and Immobilization Coil_Placement Surface Coil Placement over Region of Interest Subject_Setup->Coil_Placement Shimming Magnetic Field Shimming Coil_Placement->Shimming Resting_Spectra Acquisition of Resting State ³¹P Spectra Shimming->Resting_Spectra Exercise_Protocol Dynamic Exercise Protocol (if applicable) Resting_Spectra->Exercise_Protocol Dynamic_Spectra Acquisition of Dynamic ³¹P Spectra (Exercise/Recovery) Exercise_Protocol->Dynamic_Spectra FID_Processing Fourier Transformation of Free Induction Decay (FID) Dynamic_Spectra->FID_Processing Phase_Correction Phase and Baseline Correction FID_Processing->Phase_Correction Peak_Fitting Spectral Peak Fitting and Quantification Phase_Correction->Peak_Fitting Absolute_Quantification Absolute Quantification using Reference Standard Peak_Fitting->Absolute_Quantification Kinetic_Modeling Kinetic Modeling of PCr Recovery Absolute_Quantification->Kinetic_Modeling Statistical_Analysis Statistical Analysis Kinetic_Modeling->Statistical_Analysis

Caption: Workflow for in vivo ³¹P-MRS quantification of phosphocreatine.

II. Quantitative Data Summary

The following tables summarize typical concentrations of phosphocreatine and related metabolites in human skeletal muscle and brain, as determined by ³¹P-MRS.

Table 1: Resting Metabolite Concentrations in Human Skeletal Muscle

MetaboliteConcentration (mM)Reference
Phosphocreatine (PCr)~30 - 33[6][8]
Adenosine Triphosphate (ATP)~8.2[6][8]
Inorganic Phosphate (Pi)~4.5 - 5[6][8]
Total Creatine (PCr + Cr)~42[6]

Table 2: Metabolite Concentrations in Human Brain (Normal-Appearing White Matter)

MetaboliteConcentration (mM)Reference
N-acetyl-aspartate (NAA)10.03 ± 0.93[9]
Choline (Cho)1.88 ± 0.28[9]
Creatine + Phosphocreatine (Cr+PCr)7.37 ± 0.81[9]

Note: Concentrations can vary based on the specific muscle group, age, sex, and fitness level of the individual.

III. Experimental Protocols

Protocol 1: In Vivo ³¹P-MRS for Absolute Quantification of Phosphocreatine in Skeletal Muscle

This protocol describes the methodology for obtaining absolute concentrations of PCr, ATP, and Pi in a resting state.

1. Subject Preparation:

  • The subject should refrain from strenuous exercise for at least 24 hours prior to the measurement.

  • Position the subject comfortably within the MRI scanner to minimize motion.

  • Place a ³¹P surface coil over the muscle of interest (e.g., calf muscle).

  • Secure the limb to prevent movement during the acquisition.

2. NMR Data Acquisition:

  • Localization: Use a localization technique, such as image-selected in vivo spectroscopy (ISIS), to define the volume of interest (VOI) within the muscle, avoiding contamination from surrounding tissues.

  • Shimming: Perform magnetic field shimming on the proton signal from water to achieve a narrow linewidth, ensuring good spectral resolution.

  • ³¹P Spectrum Acquisition:

    • Use a single-pulse acquisition sequence.

    • To ensure full relaxation and accurate quantification, use a long repetition time (TR) of at least 25 seconds.[10]

    • Acquire a sufficient number of signal averages (e.g., 4-16) to achieve an adequate signal-to-noise ratio (SNR).

  • Reference Standard: For absolute quantification, an external reference phantom containing a known concentration of a phosphorus compound (e.g., methylphosphonic acid) can be placed near the coil.[11] Alternatively, the γ-ATP peak can be used as an internal reference, assuming a constant concentration (e.g., 8.2 mM in muscle).[8][12]

3. Data Processing and Analysis:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually perform zero- and first-order phase correction. Apply a baseline correction to remove broad, underlying signals.

  • Peak Fitting: Use a non-linear least squares fitting algorithm (e.g., in jMRUI or similar software) to fit the spectral peaks (PCr, α-ATP, β-ATP, γ-ATP, Pi) to Lorentzian or Gaussian line shapes.[11][12] This will yield the area under each peak, which is proportional to the metabolite concentration.

  • Absolute Quantification:

    • External Reference Method: Calculate the metabolite concentrations by comparing the integrated peak areas from the tissue with the peak area of the known concentration reference phantom, correcting for coil loading and relaxation effects.

    • Internal Reference Method (ATP): Calculate the ratios of the PCr and Pi peak areas to the γ-ATP peak area. Convert these ratios to absolute concentrations assuming a fixed ATP concentration.[8]

  • pH Calculation: The intracellular pH can be determined from the chemical shift difference (δ) between the Pi and PCr peaks using the Henderson-Hasselbalch equation: pH = pKa + log[(δ - δ_acid)/(δ_base - δ)], where pKa is approximately 6.75, δ_acid is the chemical shift of H₂PO₄⁻, and δ_base is the chemical shift of HPO₄²⁻.[13]

Protocol 2: Dynamic ³¹P-MRS for Assessing Mitochondrial Function

This protocol outlines the procedure for measuring PCr recovery kinetics following exercise, which serves as an index of mitochondrial oxidative capacity.

1. Subject Preparation:

  • Same as Protocol 1. The setup may include an MRI-compatible ergometer for performing controlled exercise within the scanner bore.

2. NMR Data Acquisition:

  • Resting State: Acquire a baseline ³¹P spectrum as described in Protocol 1.

  • Exercise Bout: The subject performs a standardized exercise protocol (e.g., plantar flexion against a resistance) for a set duration (e.g., 3-5 minutes) to deplete PCr levels.

  • Recovery Phase: Immediately following the cessation of exercise, begin rapid acquisition of ³¹P spectra with a high temporal resolution (e.g., every 6 seconds).[14] This is continued for a period sufficient for PCr levels to return to baseline (e.g., 5-10 minutes).

3. Data Processing and Analysis:

  • Spectral Processing: Process each spectrum in the time series as described in Protocol 1 to determine the PCr peak area at each time point.

  • Kinetic Modeling:

    • Normalize the PCr peak area at each time point to the resting baseline value.

    • Fit the post-exercise PCr recovery data to a monoexponential function: PCr(t) = PCr_end + (PCr_rest - PCr_end) * (1 - e^(-k*t)), where PCr(t) is the PCr level at time t, PCr_end is the level at the end of exercise, PCr_rest is the resting level, and k is the rate constant of PCr recovery.

    • The rate constant, k_PCr, is a direct measure of the muscle's oxidative capacity.[15] The time constant, τ (tau), is the reciprocal of k (τ = 1/k).

  • Maximum ATP Synthesis Rate (V_max): The initial rate of PCr recovery can be used to calculate the maximum rate of oxidative ATP synthesis.[15]

IV. Advanced and Alternative Methodologies

While ³¹P-MRS is the gold standard, other NMR-based techniques are emerging for the study of creatine metabolism.

  • ¹H-MRS: Proton MRS can be used to measure the total creatine pool (PCr + Cr) by detecting the methyl proton signal at approximately 3.02 ppm.[3] However, separating the individual PCr and Cr signals in vivo with ¹H-MRS is challenging due to limited spectral resolution.[16]

  • Chemical Exchange Saturation Transfer (CEST): This technique can differentiate between PCr and Cr based on the chemical exchange of their protons with water.[10][16] It offers the potential for higher spatial resolution imaging of these metabolites.

  • Artificial Neural Network-based CEST (ANNCEST): A recent development that uses artificial intelligence to rapidly quantify PCr concentration with high accuracy and robustness to common MRI artifacts.[1]

V. Conclusion

NMR spectroscopy, particularly ³¹P-MRS, provides a robust and non-invasive platform for the quantitative assessment of phosphocreatine levels and the dynamics of cellular energy metabolism. The protocols outlined in this document offer a foundation for researchers and drug development professionals to investigate the role of PCr in health and disease, and to evaluate the metabolic effects of novel therapeutics. The ability to measure mitochondrial function in vivo makes this a particularly valuable tool for studying metabolic disorders, myopathies, and the bioenergetic aspects of neurodegeneration.

References

Troubleshooting & Optimization

Technical Support Center: Creatine Monohydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of creatine monohydrate in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound solutions for experimental use.

Problem 1: this compound is not dissolving or is dissolving very slowly.

  • Possible Cause 1: Low Temperature of the Solvent. The solubility of this compound is highly dependent on temperature.

    • Solution: Warm the aqueous solvent. The solubility of this compound in water increases linearly with temperature.[1][2] For instance, at 4°C, only 6 grams will dissolve in one liter of water, whereas at 50°C, 34 grams will dissolve in the same volume.[1][2] For laboratory applications, gently warming the solvent (e.g., to 30-40°C) can significantly expedite dissolution. Avoid boiling the solution, as high temperatures can accelerate the degradation of creatine to creatinine.[3]

  • Possible Cause 2: Inadequate Agitation. Insufficient mixing can lead to clumping and slow dissolution.

    • Solution: Employ vigorous and consistent agitation. Use a magnetic stirrer for laboratory preparations. For smaller volumes, vigorous vortexing can be effective.

  • Possible Cause 3: Incorrect Particle Size. Larger particles of this compound have a smaller surface area, leading to slower dissolution.

    • Solution: Use micronized this compound. This form has a significantly smaller particle size, which increases the surface area available for interaction with the solvent, promoting faster dissolution.[4]

Problem 2: The this compound solution is cloudy or has formed a precipitate after cooling.

  • Possible Cause 1: Supersaturated Solution. A solution prepared with heating may become supersaturated upon cooling to room temperature or refrigeration, causing the this compound to precipitate out.

    • Solution: Prepare the solution at the temperature at which it will be used and stored, if possible. If heating is necessary for dissolution, ensure the final concentration does not exceed the solubility limit at the storage temperature. Refer to the solubility data in Table 1. If precipitation occurs upon cooling, gently warm the solution and agitate until it redissolves before use. For long-term storage, especially at 4°C, consider preparing a lower concentration stock solution.

  • Possible Cause 2: pH-related Precipitation. While less common for this compound in neutral water, significant shifts in pH can affect solubility.

    • Solution: Ensure the pH of your final solution is within a suitable range. This compound dissolves in water to form a solution with a neutral pH of approximately 7.[1][3]

Problem 3: Concerns about the stability of the prepared creatine solution.

  • Possible Cause 1: Degradation to Creatinine. In aqueous solutions, creatine can undergo an irreversible intramolecular cyclization to form creatinine, which is biologically inactive for energy metabolism. This degradation is accelerated by lower pH and higher temperatures.[1][3]

    • Solution: Prepare fresh solutions whenever possible. If a stock solution must be prepared, it is recommended to store it at a low temperature (e.g., 4°C) to slow the rate of degradation.[3] For experiments sensitive to creatinine levels, it is advisable to quantify the creatine and creatinine concentrations before use. At a neutral pH of 7.5 or 6.5 and a temperature of 25°C, creatine is relatively stable, but significant degradation occurs after three days at lower pH values (e.g., 4% degradation at pH 5.5, 12% at pH 4.5, and 21% at pH 3.5).[1][3]

  • Possible Cause 2: Microbial Growth. Non-sterile aqueous solutions can be susceptible to microbial contamination over time.

    • Solution: For cell culture or in vivo studies, prepare this compound solutions using sterile water or buffer and filter-sterilize the final solution through a 0.22 µm filter. Store the sterile solution at 4°C.

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of this compound that can be dissolved in water at room temperature?

At a standard room temperature of 20°C, approximately 14 grams of this compound can be dissolved in one liter of water.[1][2]

Q2: How does pH affect the solubility of this compound?

Lowering the pH of the solution can increase the solubility of creatine.[1][3] This is the principle behind creatine salts like creatine citrate and creatine pyruvate, which create a more acidic environment in water and thus exhibit higher solubility.[1][3] For example, at 20°C, the solubility of creatine citrate is 29 g/L (at pH 3.2) and creatine pyruvate is 54 g/L (at pH 2.6).[1][3]

Q3: Can I use co-solvents to improve the solubility of this compound?

Q4: How should I prepare a stock solution of this compound for cell culture experiments?

Please refer to the detailed experimental protocol provided in the "Experimental Protocols" section below. It is crucial to use sterile techniques and ensure the final solution is isotonic and at the correct pH for your specific cell line.

Q5: What is the best way to store aqueous solutions of this compound?

For short-term storage, solutions can be kept at room temperature if used within the same day. For longer-term storage, it is recommended to store the solution at 4°C to minimize degradation to creatinine.[3][7] Always check for any signs of precipitation before use.

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
46[1][2]
2014[1][2]
5034[1][2]
6045[1]

Table 2: Solubility of Different Forms of Creatine in Water at 20°C

Creatine FormSolubility (g/L)pH of Saturated SolutionCreatine Content (%)
This compound14[1][3]~7.0[1][3]87.9[3]
Creatine Citrate29[1][3]3.2[1][3]66.0[1]
Creatine Pyruvate54[1][3]2.6[1][3]60.0[1]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution for Cell Culture

Materials:

  • This compound (high purity, sterile)

  • Sterile, cell culture grade water or phosphate-buffered saline (PBS)

  • Sterile magnetic stir bar and stir plate

  • Sterile 50 mL conical tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • In a sterile biological safety cabinet, weigh out the desired amount of sterile this compound powder.

  • Transfer the powder to a sterile conical tube.

  • Add a sterile magnetic stir bar to the tube.

  • Add the desired volume of sterile water or PBS to achieve the target concentration. Do not exceed the solubility limit at your working temperature.

  • Place the tube on a magnetic stir plate and stir until the this compound is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can be used to aid dissolution.

  • Once dissolved, remove the magnetic stir bar using a sterile retriever.

  • Draw the solution into a sterile syringe and attach a 0.22 µm sterile syringe filter.

  • Filter-sterilize the solution into a new sterile conical tube.

  • Label the tube with the contents, concentration, and date of preparation.

  • Store the stock solution at 4°C. Before use, visually inspect for any precipitation. If precipitate is present, warm the solution to 37°C and agitate to redissolve.

Protocol 2: Quantification of Creatine and Creatinine in Aqueous Solution by HPLC-UV

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A suitable column for separating polar analytes, such as a porous graphitic carbon column or a C18 column with a polar end-capping.[8]

Reagents:

  • Creatine and creatinine analytical standards

  • Mobile phase: A simple isocratic mobile phase can be used, for example, a mixture of water, acetonitrile, and an acid modifier like trifluoroacetic acid (e.g., 96.95:3:0.05 v/v/v H₂O/MeCN/TFA).[8]

Standard Preparation:

  • Prepare individual primary stock solutions of creatine and creatinine in water (e.g., 1000 µg/mL).[8]

  • From the stock solutions, prepare a mixed working standard in the mobile phase to the desired concentrations (e.g., 50 µg/mL creatine and 10 µg/mL creatinine).[8]

  • Prepare a series of calibration standards by diluting the working standard with the mobile phase.

Sample Preparation:

  • Dilute the aqueous creatine sample with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow rate: Typically 0.5 - 1.0 mL/min.

  • Injection volume: 10 - 20 µL.

  • Detection wavelength: 210 nm for simultaneous detection of creatine and creatinine.

  • Run time: Typically under 10 minutes.

Analysis:

  • Inject the calibration standards to generate a standard curve.

  • Inject the prepared samples.

  • Quantify the concentration of creatine and creatinine in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Creatine_Dissolution_Troubleshooting start This compound Not Dissolving cause1 Low Solvent Temperature start->cause1 cause2 Inadequate Agitation start->cause2 cause3 Large Particle Size start->cause3 solution1 Warm Solvent (e.g., 30-40°C) cause1->solution1 Solution solution2 Use Vigorous Stirring/Vortexing cause2->solution2 Solution solution3 Use Micronized Creatine cause3->solution3 Solution

Troubleshooting workflow for creatine dissolution issues.

Creatine_Degradation_Pathway cluster_factors Factors Accelerating Degradation creatine Creatine in Aqueous Solution creatinine Creatinine (Inactive) creatine->creatinine Intramolecular Cyclization (Irreversible) low_ph Low pH (Acidic Conditions) high_temp High Temperature

Factors influencing creatine degradation to creatinine.

SLC6A8_Regulation_Pathway cluster_inhibitors Inhibitory Pathways cluster_activators Activatory Pathways AMPK AMPK mTOR mTOR AMPK->mTOR Inhibits SLC6A8 Creatine Transporter (SLC6A8) mTOR->SLC6A8 Stimulates WNK WNK Kinases SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 Activates SPAK_OSR1->SLC6A8 Inhibits SGK1_SGK3 SGK1 / SGK3 SGK1_SGK3->SLC6A8 Stimulates Klotho Klotho Klotho->SLC6A8 Upregulates (stabilizes)

Signaling pathways regulating the creatine transporter (SLC6A8).

References

preventing creatine degradation to creatinine in acidic buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of creatine to creatinine in acidic buffers.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of creatine degradation in solution?

Creatine degrades into its cyclic anhydride, creatinine, through a non-enzymatic intramolecular cyclization. This reaction is spontaneous in aqueous solutions and is significantly influenced by the pH and temperature of the environment.

Q2: How does pH affect the stability of creatine in a buffer?

The rate of creatine degradation to creatinine is highly pH-dependent. Generally, creatine is less stable in acidic conditions and more stable in neutral to alkaline conditions.[1][2][3]

  • Acidic pH (below 6.0): The degradation rate increases as the pH decreases. The conversion is maximal at approximately pH 3.7.[2] At very low pH (below 2.5), the amide functional group of creatine is protonated, which hinders the intramolecular cyclization, thus halting the degradation.[1]

  • Neutral to Alkaline pH (above 6.0): Creatine is relatively stable at a neutral pH (6.5 to 7.5).[1] At a pH above 12.1, the deprotonation of the acid group makes the intramolecular cyclization more difficult, further enhancing stability.[1]

Q3: What is the influence of temperature on creatine degradation?

The conversion of creatine to creatinine is accelerated at higher temperatures.[1][4] Therefore, to minimize degradation, it is recommended to store creatine solutions at lower temperatures, such as under refrigeration (e.g., 4°C).[4]

Q4: Are there any buffer components that can help stabilize creatine?

Yes, using alkaline buffers or adding buffering agents that raise the pH of the solution can significantly improve creatine stability.[1][3][5] Common buffering agents used to create an alkaline environment include sodium bicarbonate, sodium carbonate, and tribasic potassium phosphate.[3][5][6]

Q5: I am observing a rapid loss of creatine in my acidic experimental buffer. What are the immediate troubleshooting steps?

  • Verify Buffer pH: Immediately measure the pH of your buffer solution. If it is in the acidic range (particularly between 3.0 and 5.5), this is the most likely cause of degradation.

  • Lower Storage Temperature: If not already done, store your creatine-containing buffer at a low temperature (e.g., 2-8°C) to slow down the degradation rate.

  • Prepare Fresh Solutions: Prepare fresh creatine solutions immediately before use to minimize the time for degradation to occur.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments involving creatine in acidic buffers.

Problem Possible Cause Recommended Solution
Inconsistent experimental results with creatine. Creatine is degrading to creatinine in your acidic buffer, leading to lower effective concentrations of creatine over time.1. Switch to a neutral or alkaline buffer if your experimental design allows. 2. If an acidic buffer is mandatory, adjust the pH to be below 2.5 to halt degradation.[1] 3. Alternatively, prepare fresh creatine stock in a stable buffer (e.g., pH 7.5) and add it to your acidic experimental buffer immediately before the experiment.
Precipitation observed in a concentrated creatine solution. Creatine has limited solubility in water, which can be further affected by buffer components and temperature.[7][8]1. Increase the temperature of the solution to improve solubility. For example, the solubility of creatine in water increases from 14 g/L at 20°C to 34 g/L at 50°C.[1] 2. Lowering the pH can also increase solubility, but be mindful of the accelerated degradation.[8] If using a low pH to dissolve, ensure it is below 2.5.
Need to prepare a stable, ready-to-use creatine solution. Storing creatine in an acidic solution for extended periods leads to significant degradation.1. Prepare the creatine solution in an alkaline buffer (pH 7-12) using agents like sodium carbonate or tribasic potassium phosphate.[5][6] 2. Store the buffered solution at a low temperature (e.g., 4°C).

Quantitative Data on Creatine Degradation

The following table summarizes the degradation of creatine to creatinine under different pH conditions at 25°C over three days, as reported by Harris and coworkers.

pHCreatine Degradation (%)
3.521
4.512
5.54
6.5 - 7.5Relatively Stable

Data adapted from Howard and Harris.[1]

Experimental Protocols

Protocol 1: Quantification of Creatine and Creatinine using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the simultaneous determination of creatine and creatinine in aqueous solutions.

1. Materials and Reagents:

  • Creatine and creatinine analytical standards

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium sulfate or Trifluoroacetic acid (TFA) for mobile phase

  • C18 or Porous Graphitic Carbon (PGC) HPLC column[9][10]

2. Instrumentation:

  • HPLC system with a UV detector

  • System controller and data acquisition software

3. Chromatographic Conditions (Example):

  • Column: Betabasic C-18 column (250 x 4.6 mm)[9] or Hypercarb PGC column.[10]

  • Mobile Phase: 0.045 M ammonium sulfate in water[9] or a gradient of water and acetonitrile with 0.05% TFA.[10]

  • Flow Rate: 0.75 ml/min.[9]

  • Detection Wavelength: 205 nm.[9]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Standard Preparation:

  • Prepare individual stock solutions of creatine and creatinine (e.g., 1 mg/mL) in high-purity water.

  • Prepare a series of working standards by diluting the stock solutions to cover the expected concentration range of the samples (e.g., 1-100 µg/mL for creatine and 2-100 µg/mL for creatinine).[9]

5. Sample Preparation:

  • Dilute the experimental samples with the mobile phase to fall within the calibration curve range.

  • Filter the samples through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standards and samples into the HPLC system.

  • Identify and quantify the peaks for creatine and creatinine based on their retention times and the calibration curve.

Protocol 2: Preparing a pH-Stabilized Creatine Buffer

This protocol describes how to prepare a creatine solution with enhanced stability.

1. Materials:

  • Creatine monohydrate

  • Sodium carbonate (Na₂CO₃) or Tribasic potassium phosphate (K₃PO₄)

  • High-purity water

  • pH meter

2. Procedure:

  • Dissolve the desired amount of this compound in high-purity water. Gentle heating (e.g., up to 40°C) can aid dissolution.

  • Slowly add a buffering agent (e.g., sodium carbonate or a solution of tribasic potassium phosphate) while monitoring the pH.

  • Adjust the pH to the desired alkaline range (e.g., pH 10-12 for high stability).[3][5]

  • Once the desired pH is reached and the solution is clear, allow it to cool to room temperature.

  • Store the buffered creatine solution in a sealed container at 2-8°C.

Visualizations

CreatineDegradationPathway cluster_creatine Creatine cluster_environment Influencing Factors cluster_creatinine Degradation Product Creatine Creatine Creatinine Creatinine Creatine->Creatinine Intramolecular Cyclization Acidic_pH Acidic pH (e.g., 3.0-5.5) Acidic_pH->Creatinine Accelerates High_Temp High Temperature High_Temp->Creatinine Accelerates

Caption: Factors influencing the degradation of creatine to creatinine.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Start Start: Need for Creatine Solution Choose_Buffer Choose Buffer System Start->Choose_Buffer Prep_Acidic Prepare Acidic Buffer (pH < 2.5 or for immediate use) Choose_Buffer->Prep_Acidic Acidic Environment Required Prep_Alkaline Prepare Alkaline Buffer (pH 7-12) Choose_Buffer->Prep_Alkaline Stability is a Priority Add_Creatine Add Creatine to Buffer Prep_Acidic->Add_Creatine Prep_Alkaline->Add_Creatine Run_Experiment Run Experiment Add_Creatine->Run_Experiment Take_Sample Take Aliquot for Analysis Run_Experiment->Take_Sample HPLC_Analysis Quantify Creatine/Creatinine via HPLC Take_Sample->HPLC_Analysis Analyze_Data Analyze Results HPLC_Analysis->Analyze_Data

Caption: A typical experimental workflow for using creatine in buffers.

TroubleshootingLogic Problem Inconsistent Results with Creatine? Check_pH Is Buffer pH Acidic (3.0-6.0)? Problem->Check_pH Check_Temp Is Solution Stored at Room Temp or Higher? Check_pH->Check_Temp No Degradation_Likely High Likelihood of Creatine Degradation Check_pH->Degradation_Likely Yes Check_Temp->Degradation_Likely Yes Other_Factors Consider Other Experimental Variables Check_Temp->Other_Factors No Solution1 Use Alkaline Buffer (pH > 7) Degradation_Likely->Solution1 Solution2 Use Very Acidic Buffer (pH < 2.5) Degradation_Likely->Solution2 Solution3 Prepare Fresh Solution Before Use Degradation_Likely->Solution3 Solution4 Store Solution at Low Temperature (e.g., 4°C) Degradation_Likely->Solution4

Caption: Troubleshooting logic for creatine degradation issues.

References

Technical Support Center: Optimizing HPLC Separation of Creatine and Creatinine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of creatine and creatinine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic separation of these compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of creatine and creatinine.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH affecting analyte ionization. - Secondary interactions between analytes and the stationary phase. - Column overload due to high sample concentration. - Presence of active sites on the column.- Adjust mobile phase pH. For reversed-phase, a slightly acidic pH (e.g., with 0.1% TFA or phosphoric acid) can improve peak shape.[1] - Add a competing agent to the mobile phase, such as an ion-pairing agent. - Reduce the sample concentration or injection volume. - Use a column with end-capping or a different stationary phase like porous graphitic carbon.[1][2][3]
Poor Resolution Between Creatine and Creatinine Peaks - Suboptimal mobile phase composition. - Inadequate column efficiency. - Flow rate is too high.- Optimize the mobile phase by adjusting the organic solvent (e.g., acetonitrile) concentration.[4] - Use a longer column or a column with a smaller particle size to increase efficiency. - Reduce the flow rate to allow for better separation.
No or Low Retention of Creatine - Creatine is highly polar and shows poor retention on traditional C18 columns.[2][3]- Use a more polar stationary phase, such as a polar-endcapped C18 column, a mixed-mode column, or a porous graphitic carbon column.[2][3][5][6] - Employ Hydrophilic Interaction Liquid Chromatography (HILIC). - Utilize an ion-pairing reagent in the mobile phase.[7][8]
Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuation in column temperature. - Column degradation or contamination. - Pump malfunction or leaks.- Ensure accurate and consistent preparation of the mobile phase. - Use a column oven to maintain a stable temperature. - Flush the column with a strong solvent to remove contaminants or replace the column if it's old. - Check the HPLC system for leaks and ensure the pump is delivering a constant flow.
Baseline Noise or Drift - Contaminated mobile phase or solvents. - Detector lamp aging. - Incomplete mobile phase mixing or outgassing.- Use high-purity HPLC-grade solvents and freshly prepared mobile phase. - Replace the detector lamp if it has exceeded its lifetime. - Degas the mobile phase before use.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when separating creatine and creatinine using a standard C18 column?

A1: The most common issue is the poor retention of creatine.[2][3] Creatine is a highly polar molecule and has limited interaction with the nonpolar C18 stationary phase, often leading to its elution at or near the void volume. To overcome this, consider using a polar-endcapped C18 column, a mixed-mode column, a porous graphitic carbon column, or adding an ion-pairing reagent to the mobile phase.[2][3][5][6][7]

Q2: How does the mobile phase pH affect the separation?

A2: The mobile phase pH is a critical parameter as it influences the ionization state of both creatine and creatinine, which in turn affects their retention and peak shape.[4] Adjusting the pH can significantly alter the selectivity and resolution between the two compounds. A slightly acidic mobile phase is often used to improve peak shape and retention in reversed-phase chromatography.

Q3: What detection wavelength is typically used for creatine and creatinine?

A3: Creatine and creatinine are commonly detected using UV absorbance at wavelengths ranging from 200 nm to 236 nm.[5][6][7] The specific wavelength can be optimized based on the mobile phase composition and desired sensitivity.

Q4: Can I use a gradient elution for this separation?

A4: While isocratic methods are common, a gradient elution can also be used. A gradient can be particularly useful for complex samples to improve the separation of creatine and creatinine from other matrix components and to reduce run times.

Q5: How can I improve the resolution between the two peaks?

A5: To improve resolution, you can try several approaches:

  • Optimize the mobile phase: Adjust the organic solvent percentage or the pH.[4]

  • Change the stationary phase: Use a column with a different selectivity, such as a mixed-mode or porous graphitic carbon column.[2][3][5][6]

  • Increase column efficiency: Use a longer column or a column with smaller particles.

  • Decrease the flow rate: This allows more time for the separation to occur.

Experimental Protocol: Isocratic HPLC-UV Method

This protocol provides a detailed methodology for the separation of creatine and creatinine using a mixed-mode stationary phase column.[5]

1. Materials and Reagents

  • Creatine and Creatinine reference standards

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (H₃PO₄)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • Primesep 200 mixed-mode column (4.6 x 150 mm, 5 µm) or equivalent[5]

3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 10% Acetonitrile and 90% Water containing 0.1% Phosphoric Acid.[5] Degas the mobile phase before use.

  • Standard Solutions: Prepare stock solutions of creatine and creatinine in the mobile phase. From the stock solutions, prepare working standards at desired concentrations.

4. Chromatographic Conditions

ParameterValue
Column Primesep 200, 4.6 x 150 mm, 5 µm[5]
Mobile Phase 10% MeCN / 90% H₂O with 0.1% H₃PO₄[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL
Column Temperature Ambient
Detection Wavelength 210 nm[5]

5. Sample Preparation

  • Dissolve the sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Data Analysis

  • Identify the peaks for creatine and creatinine based on the retention times of the standard solutions.

  • Quantify the analytes by comparing the peak areas of the samples to those of the standards.

Quantitative Data Summary

The following table summarizes different HPLC methods and their key separation parameters for creatine and creatinine.

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)AnalyteRetention Time (min)
Primesep 200 (Mixed-Mode)[5]10% MeCN / 90% H₂O, 0.1% H₃PO₄1.0210Creatine~2.5
Creatinine~3.5
Hypercarb (Porous Graphitic Carbon)[2]3% MeCN / 97% H₂O, 0.05% TFA0.25236Creatinine~4.6
Nucleosil 120-3 C18 (with ion-pairing)[7]5% MeCN / 95% H₂O, 10 mmol/L 1-octanesulfonic acid, pH 3.2 with H₃PO₄1.0236CreatinineNot specified
Hypersil BDS-C18[4]Acetonitrile, water, tetra-n-heptylammonium hydroxide, and potassium dihydrogen phosphate (pH 6.6)1.0210Creatine~2.7
Creatinine~3.0

Visualizations

TroubleshootingWorkflow cluster_peak_shape Peak Shape Solutions cluster_resolution Resolution Solutions cluster_retention Retention Time Solutions cluster_no_retention No Retention Solutions start Problem Identified peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No ps1 Adjust Mobile Phase pH peak_shape->ps1 Yes retention Retention Time Shift? resolution->retention No res1 Optimize Mobile Phase Composition resolution->res1 Yes no_retention No Creatine Retention? retention->no_retention No rt1 Check Mobile Phase Prep retention->rt1 Yes consult Consult Further no_retention->consult No nr1 Use Polar-Endcapped/Mixed-Mode Column no_retention->nr1 Yes solution_found Problem Resolved ps2 Reduce Sample Concentration ps1->ps2 ps3 Change Column Type ps2->ps3 ps3->solution_found res2 Use Longer/Smaller Particle Column res1->res2 res3 Decrease Flow Rate res2->res3 res3->solution_found rt2 Use Column Oven rt1->rt2 rt3 Flush/Replace Column rt2->rt3 rt3->solution_found nr2 Use Porous Graphitic Carbon Column nr1->nr2 nr3 Add Ion-Pairing Reagent nr2->nr3 nr3->solution_found

Caption: Troubleshooting workflow for HPLC separation of creatine and creatinine.

ExperimentalWorkflow prep_solutions Prepare Mobile Phase & Standard Solutions hplc_setup Set Up HPLC System and Equilibrate Column prep_solutions->hplc_setup prep_sample Prepare and Filter Sample prep_sample->hplc_setup inject_standards Inject Standard Solutions hplc_setup->inject_standards inject_samples Inject Samples inject_standards->inject_samples data_acquisition Acquire Chromatographic Data inject_samples->data_acquisition data_analysis Analyze Data: Identify and Quantify Peaks data_acquisition->data_analysis report Generate Report data_analysis->report

Caption: Experimental workflow for HPLC analysis of creatine and creatinine.

References

Technical Support Center: Addressing Variability in Creatine Uptake in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in creatine uptake in their cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of creatine uptake in cells?

Creatine is transported into cells against a concentration gradient by a specific Na+/Cl−-dependent creatine transporter called SLC6A8 (also known as CreaT or CT1).[1][2] This transporter is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. The uptake process is an active transport mechanism, meaning it requires energy.[2]

Q2: What are the key factors that influence creatine uptake in cell lines?

Several factors can influence the rate and extent of creatine uptake in cell lines:

  • Expression levels of the SLC6A8 transporter: The abundance of the SLC6A8 transporter on the cell surface is a primary determinant of creatine uptake capacity.[2][3]

  • Hormonal regulation: Hormones such as insulin and insulin-like growth factor 1 (IGF-1) can stimulate creatine transport.[1]

  • Extracellular and intracellular creatine concentrations: High extracellular creatine concentrations can lead to a downregulation of the SLC6A8 transporter, while creatine depletion can increase its expression.[4]

  • Cellular energy status: The creatine/phosphocreatine system is tightly linked to cellular bioenergetics. Conditions that alter cellular ATP levels, such as hypoxia, can affect creatine uptake.[4]

  • Cell type and differentiation state: Different cell lines have inherently different capacities for creatine uptake. For example, muscle cells and neuronal cells typically have high creatine uptake rates.[1][5] The differentiation state of a cell can also influence transporter expression and activity.

Q3: Why do I observe significant variability in creatine uptake between different cell lines?

Variability in creatine uptake across different cell lines is expected and can be attributed to several factors:

  • Tissue of origin: Cell lines derived from tissues with high energy demands, such as muscle (e.g., C2C12) and brain (e.g., primary cerebellar granule cells), generally exhibit higher creatine uptake compared to cell lines from other tissues.[1][6]

  • Endogenous expression of SLC6A8: The basal expression level of the SLC6A8 transporter can vary significantly among cell lines.[7]

  • Metabolic state: The inherent metabolic activity and energy requirements of a particular cell line will influence its demand for creatine.

  • Culture conditions: Differences in growth media, serum concentration, and cell density can all contribute to variability in experimental results.

Q4: Can creatine be synthesized by all cell lines?

No, not all cell lines can synthesize creatine. The capacity for de novo creatine synthesis is primarily localized to the liver and kidneys. Most other tissues, including muscle and brain, rely on the uptake of creatine from the circulation via the SLC6A8 transporter.[1] Therefore, the cell line's tissue of origin is a key indicator of its likely ability to synthesize creatine.

Troubleshooting Guide

Issue 1: Low or No Detectable Creatine Uptake
Potential Cause Troubleshooting Steps
Low SLC6A8 Transporter Expression 1. Verify SLC6A8 expression: Check the literature for reported SLC6A8 expression levels in your cell line. If data is unavailable, perform qPCR or Western blotting to determine the endogenous expression level. 2. Select an appropriate cell line: If your cell line has very low or no SLC6A8 expression, consider using a different cell line known to have high creatine uptake, such as C2C12 myoblasts or a cell line engineered to overexpress SLC6A8.[8] 3. Induce expression: In some cell types, differentiation can upregulate SLC6A8 expression. For example, differentiating C2C12 myoblasts into myotubes can increase creatine uptake.[5]
Suboptimal Assay Conditions 1. Optimize creatine concentration: The concentration of creatine in your uptake buffer can affect the transport rate. Perform a dose-response experiment to determine the optimal concentration for your cell line.[9] 2. Check incubation time: The duration of the uptake assay is critical. A time course experiment (e.g., 5, 15, 30, 60 minutes) can help identify the linear range of uptake. 3. Ensure proper buffer composition: The SLC6A8 transporter is Na+/Cl− dependent. Ensure your uptake buffer contains appropriate concentrations of these ions. A buffer without Na+ can serve as a negative control.[2]
Cell Health Issues 1. Assess cell viability: Poor cell health can impair active transport processes. Perform a viability assay (e.g., trypan blue exclusion, MTT assay) to ensure your cells are healthy. 2. Avoid over-confluency: High cell density can lead to nutrient depletion and altered metabolism, affecting creatine uptake. Plate cells at a consistent and optimal density for your experiments.
Inhibitory Substances 1. Check for inhibitors: Some compounds can inhibit creatine transport. The creatine analog β-guanidinopropionate (β-GPA) is a known competitive inhibitor of the SLC6A8 transporter and can be used as an experimental control.[10][11] Ensure your media or test compounds do not inadvertently inhibit the transporter.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding 1. Ensure uniform cell plating: Inaccurate cell counting or uneven distribution of cells in the wells can lead to significant variability. Use a reliable cell counting method and ensure a homogenous cell suspension before plating.
Inconsistent Washing Steps 1. Standardize washing procedure: Incomplete removal of the radiolabeled creatine-containing uptake buffer can lead to high background and variability. Standardize the number, volume, and duration of washes. Perform washes quickly with ice-cold buffer to minimize efflux.
Edge Effects in Multi-well Plates 1. Minimize edge effects: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and uptake. To minimize this, avoid using the outermost wells or ensure proper humidification of the incubator.
Pipetting Errors 1. Ensure accurate pipetting: Small variations in the volume of uptake buffer or lysis buffer can introduce significant errors. Use calibrated pipettes and proper pipetting techniques.

Quantitative Data

Table 1: Creatine Uptake in Different Cell Lines

Cell LineTissue of OriginCreatine Uptake (nmol/mg protein/24h)Notes
Cerebellar Granule Cells (rat)Brain24.4 ± 5.3High uptake capacity.[6]
Astrocytes (rat)Brain207.5 ± 119.6Very high uptake capacity.[6]
C2C12 (mouse)Muscle (myoblast)Varies with differentiationCreatine uptake increases upon differentiation into myotubes.[5]
S16 (immortalized Schwann cells)Nervous SystemDose and time-dependentOptimal creatine dosage for proliferation was found to be 2µM at 12 and 24-hour time points.[9]
U-2 OS (human)Bone (osteosarcoma)Low endogenousOften used for SLC6A8 overexpression studies.[3][12][13]

Note: The values presented are examples and can vary significantly based on experimental conditions.

Experimental Protocols

Key Experiment: Radiolabeled Creatine Uptake Assay

This protocol provides a general framework for measuring creatine uptake in adherent cell lines using [14C]-creatine.

Materials:

  • Adherent cell line of interest

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer containing NaCl)

  • [14C]-Creatine (or other suitable radiolabeled creatine)

  • Unlabeled creatine

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well)

Methodology:

  • Cell Seeding:

    • Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Culture cells in complete growth medium until they reach the desired confluency.

  • Preparation of Uptake Solution:

    • Prepare the uptake solution by mixing [14C]-creatine and unlabeled creatine in the uptake buffer to achieve the desired final creatine concentration and specific activity.

  • Uptake Assay:

    • Aspirate the growth medium from the wells.

    • Wash the cells twice with pre-warmed PBS.

    • Add the pre-warmed uptake solution to each well to initiate the uptake.

    • Incubate the plate at 37°C for the desired amount of time (determined from a time-course experiment).

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold PBS to remove extracellular radiolabeled creatine.

  • Cell Lysis and Scintillation Counting:

    • Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial and mix well.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Protein Quantification:

    • Use a portion of the cell lysate to determine the total protein concentration in each well using a standard protein assay (e.g., BCA assay).

  • Data Analysis:

    • Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration for each well.

    • Calculate the rate of creatine uptake (e.g., in pmol/mg protein/min).

Visualizations

Creatine_Uptake_Signaling_Pathway cluster_membrane Cell Membrane Creatine_ext Creatine SLC6A8 SLC6A8 Transporter Creatine_ext->SLC6A8 Na_ext Na+ Na_ext->SLC6A8 Cl_ext Cl- Cl_ext->SLC6A8 Creatine_int Creatine SLC6A8->Creatine_int Transport CK Creatine Kinase (CK) Creatine_int->CK PCr Phosphocreatine ATP ATP ATP->CK ADP ADP CK->PCr CK->ADP

Caption: Signaling pathway for creatine uptake and metabolism.

Experimental_Workflow A 1. Seed Cells in Multi-well Plate B 2. Culture to Desired Confluency A->B C 3. Wash with PBS B->C D 4. Add Radiolabeled Creatine Uptake Buffer C->D E 5. Incubate at 37°C D->E F 6. Terminate Uptake & Wash with Cold PBS E->F G 7. Lyse Cells F->G H 8. Scintillation Counting G->H I 9. Protein Assay G->I J 10. Normalize & Analyze Data H->J I->J

Caption: Experimental workflow for a creatine uptake assay.

Troubleshooting_Tree Start Low/Variable Creatine Uptake Q1 Are cells healthy and confluent? Start->Q1 Sol1 Optimize cell culture conditions: - Check for contamination - Ensure proper seeding density - Assess viability Q1->Sol1 No Q2 Is SLC6A8 expression confirmed? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Verify SLC6A8 mRNA/protein levels. Consider using a different cell line or an overexpression system. Q2->Sol2 No Q3 Are assay conditions optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Optimize: - Creatine concentration - Incubation time - Buffer composition Q3->Sol3 No Q4 Is the experimental technique consistent? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Standardize: - Washing steps - Pipetting technique - Avoid edge effects Q4->Sol4 No End Problem Resolved Q4->End Yes A4_Yes Yes A4_No No

Caption: Troubleshooting decision tree for creatine uptake experiments.

References

minimizing microbial contamination in creatine stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing microbial contamination in creatine stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

Encountering issues with your creatine stock solutions? This guide provides solutions to common problems.

Problem Possible Cause Recommended Solution
Cloudy or turbid solution after preparation 1. Incomplete dissolution of creatine. 2. Microbial contamination.1. Gently warm the solution (up to 50°C) and stir until clear. Ensure the concentration does not exceed solubility limits at the working temperature. 2. Discard the solution and prepare a fresh, sterile stock. Review aseptic techniques.
Precipitate forms after refrigeration 1. Creatine concentration exceeds its solubility at lower temperatures. 2. pH of the solution has shifted.1. Warm the solution to room temperature or 37°C before use to redissolve the precipitate. Consider preparing a lower concentration stock if precipitation is persistent. 2. Check the pH of your solvent. Creatine is most stable at a neutral pH.
Yellowing of the solution 1. Bacterial contamination leading to a rapid decrease in pH.[1] 2. Degradation of creatine to creatinine, although this is typically colorless.1. Discard the solution immediately. Review sterilization and aseptic handling procedures. 2. While unlikely to cause color change, significant degradation can impact experimental results. Prepare fresh solutions and store them properly to minimize degradation.
Unexpected experimental results 1. Microbial contamination interfering with the assay. 2. Incorrect creatine concentration due to degradation.1. Test the stock solution for microbial contamination. 2. Prepare a fresh stock solution and verify its concentration if possible. Ensure proper storage conditions (refrigerated, protected from light).

Frequently Asked Questions (FAQs)

1. What is the best way to prepare a sterile creatine stock solution?

The recommended method for sterilizing creatine solutions is sterile filtration using a 0.22 µm filter.[2][3] Autoclaving is not recommended as the high temperatures can lead to the degradation of creatine into creatinine.[4]

2. How should I store my creatine stock solution to prevent contamination and degradation?

Store your sterile creatine stock solution at 2-8°C, protected from light.[5] For long-term storage, aliquoting the stock solution into sterile, single-use tubes and storing at -20°C can be considered. Avoid repeated freeze-thaw cycles.

3. What is the solubility of creatine in water?

Creatine's solubility in water is temperature-dependent. It is crucial to not oversaturate the solution to prevent precipitation, especially during refrigerated storage.

TemperatureSolubility (g/L)
4°C6[6]
20°C14[6]
50°C34[6]

4. How does pH affect the stability of creatine in solution?

Creatine is most stable in solutions with a neutral pH (around 7.0).[6] In acidic conditions (lower pH), the rate of degradation to creatinine increases significantly.[4]

pHDegradation at 25°C after 3 days
5.54%[4]
4.512%[4]
3.521%[4]

5. How can I detect microbial contamination in my creatine stock solution?

Visual inspection for turbidity, color change, or formation of a film on the surface can be initial indicators.[7] For more rigorous testing, plating a small aliquot of the solution on a non-selective nutrient agar plate and incubating it is a standard method to detect bacteria and fungi.

6. Can I use a creatine solution that has been stored at room temperature for several days?

It is not recommended. Storing creatine solutions at room temperature can lead to significant degradation into creatinine and increases the risk of microbial growth.[4][5] It is best to prepare fresh solutions or use properly stored refrigerated or frozen stocks.

Experimental Protocols

Protocol 1: Preparation of a Sterile Creatine Stock Solution

This protocol details the steps for preparing a sterile creatine stock solution using sterile filtration.

Materials:

  • Creatine monohydrate powder (high purity)

  • Sterile, high-purity water (e.g., cell culture grade, distilled, deionized)

  • Sterile conical tubes or flasks

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated balance

  • Stir plate and sterile stir bar (optional)

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Preparation: Work within a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated balance.

  • Dissolving:

    • Add the creatine powder to a sterile conical tube or flask.

    • Add the appropriate volume of sterile, high-purity water to achieve the desired concentration.

    • Gently swirl or use a sterile stir bar to dissolve the creatine completely. Gentle warming (up to 50°C) can aid dissolution, but ensure the solution cools to room temperature before filtration.[6]

  • Sterile Filtration:

    • Draw the creatine solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a final sterile container.

  • Storage:

    • Label the container with the solution name, concentration, preparation date, and your initials.

    • Store the solution at 2-8°C. For longer-term storage, aliquot into single-use sterile tubes and store at -20°C.

Protocol 2: Quality Control - Testing for Microbial Contamination

This protocol describes a simple method to test for the presence of microbial contaminants in your creatine stock solution.

Materials:

  • Creatine stock solution (to be tested)

  • Non-selective nutrient agar plates (e.g., Tryptic Soy Agar)

  • Sterile micropipette and tips

  • Incubator set to 37°C

  • Parafilm or tape

Procedure:

  • Plating:

    • Under aseptic conditions, pipette a small aliquot (e.g., 100 µL) of the creatine stock solution onto the surface of a nutrient agar plate.

    • Gently spread the aliquot over the entire surface of the agar using a sterile spreader or by tilting and rotating the plate.

  • Incubation:

    • Seal the plate with parafilm or tape.

    • Place the plate inverted in an incubator at 37°C.

  • Observation:

    • Incubate for 24-48 hours.

    • After the incubation period, visually inspect the plate for any colony growth. The presence of colonies indicates microbial contamination.

  • Interpretation:

    • No Growth: The solution is likely sterile.

    • Growth: The solution is contaminated and should be discarded. Review your aseptic technique and sterilization procedures.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_sterilization Sterilization cluster_storage Storage & QC weigh Weigh Creatine dissolve Dissolve in Sterile Water weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter Aseptic Technique store Store at 2-8°C or -20°C filter->store qc Quality Control Test store->qc

Caption: Workflow for preparing sterile creatine stock solutions.

troubleshooting_contamination start Suspicion of Contamination (e.g., cloudiness, unexpected results) visual Visual Inspection start->visual plate Plate on Nutrient Agar visual->plate Cloudy/Color Change visual->plate No Visual Signs (precautionary) incubate Incubate at 37°C for 24-48h plate->incubate observe Observe for Colony Growth incubate->observe clean Solution is likely sterile. Continue with experiment. observe->clean No Growth discard Contamination confirmed. Discard solution. observe->discard Growth Detected review Review Aseptic Technique & Sterilization Protocol discard->review

References

Technical Support Center: Improving the Stability of Creatine Monohydrate in Effervescent Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the stability of creatine monohydrate in effervescent formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: this compound degrades into its inactive byproduct, creatinine, through an intramolecular cyclization reaction.[1][2] This non-enzymatic conversion is the primary route of loss for creatine in solution.

Q2: What are the key factors that influence the rate of creatine degradation to creatinine?

A2: The degradation of creatine is significantly influenced by pH, temperature, and the presence of moisture.[1][3][4]

  • pH: The rate of degradation is highly dependent on the pH of the solution. Lower pH (acidic conditions) and higher temperatures accelerate the conversion of creatine to creatinine.[1][3][4]

  • Temperature: Increased temperature accelerates the degradation process.[1][3][5] Storing creatine solutions at lower temperatures, such as refrigeration, can slow down this process.[1][6]

  • Moisture: In the solid state, this compound is very stable.[1][4] However, the presence of moisture, especially in an effervescent formulation containing acidic and basic components, can initiate the degradation process even before dissolution.[4][7]

Q3: How does the effervescent reaction itself impact creatine stability?

A3: The effervescent reaction, which involves an acid (like citric or tartaric acid) and a carbonate source (like sodium bicarbonate), creates an acidic environment upon dissolution in water.[1][8] This acidic pH is known to accelerate the degradation of creatine to creatinine.[1][4] Therefore, the creatine is most vulnerable to degradation once the effervescent tablet is dissolved.

Q4: Are there any advantages to using creatine salts, like creatine citrate, in effervescent formulations?

A4: Creatine salts such as creatine citrate or pyruvate can offer improved solubility in water compared to this compound.[1] For instance, at 20°C, the solubility of this compound is about 14 g/L, while creatine citrate's solubility is significantly higher.[1] However, it's important to note that these salts also create an acidic solution, which can negatively impact creatine's stability.[1] One study showed that di-creatine citrate in an effervescent formulation dissociates to creatine in solution and can eventually crystallize out as this compound.[3][5]

Q5: What are common excipients used in creatine effervescent tablets?

A5: Common excipients include:

  • Acid source: Citric acid, tartaric acid.[1][6][8][9]

  • Carbonate/Bicarbonate source: Sodium bicarbonate, potassium bicarbonate, sodium carbonate.[1][6][8]

  • Binders/Fillers: Non-hygroscopic and water-soluble excipients are preferred to maintain stability during manufacturing and storage. Polyols like sorbitol and maltitol (e.g., SweetPearl® P300 DC) are often used.[6][10]

  • Lubricants: Magnesium stearate is sometimes avoided as it can hinder tablet dissolution.[11]

  • Flavors and Sweeteners. [1][6][8]

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low Creatine Content in Final Product (Post-Dissolution) 1. Accelerated Degradation due to Low pH: The acidic environment created by the effervescent reaction is degrading the creatine. 2. High Storage Temperature of Solution: Storing the dissolved effervescent solution at room or elevated temperatures accelerates degradation.1. pH Modification: Consider incorporating buffering agents to raise the pH of the final solution to a more neutral range (pH 6.5-7.5) where creatine is more stable.[4] 2. Instruct for Immediate Consumption: Advise end-users to consume the beverage immediately after the effervescent tablet has fully dissolved. 3. Cold Water Dissolution: Recommend dissolving the tablet in cold water to slow the degradation kinetics.
Premature "Fizzing" or Swelling of Tablets During Storage 1. High Moisture Content in Raw Materials: Hygroscopic excipients are absorbing ambient moisture. 2. Inadequate Environmental Control During Manufacturing: High humidity in the manufacturing suite is initiating the effervescent reaction prematurely. 3. Inappropriate Packaging: Packaging does not provide a sufficient moisture barrier.1. Excipient Selection: Use non-hygroscopic binders and fillers, such as certain grades of maltitol or sorbitol.[10] Ensure all raw materials are thoroughly dried and have low moisture content. 2. Strict Humidity Control: Manufacture tablets in a low-humidity environment (e.g., below 20-25% relative humidity).[4] 3. Moisture-Proof Packaging: Package tablets in tightly sealed containers with desiccants or in heavy-gauge aluminum foil packets.[1]
Crystallization in the Dissolved Solution Upon Standing 1. Supersaturation and Recrystallization: The use of more soluble creatine salts (e.g., di-creatine citrate) can lead to dissociation and subsequent crystallization of the less soluble this compound, especially at lower temperatures.[3][5]1. Formulation Adjustment: Consider using micronized this compound to improve dissolution rate and potentially reduce the need for more soluble salts. 2. Advise on Consumption Time: Reinforce the instruction for immediate consumption after dissolution to avoid precipitation.
Inconsistent Tablet Hardness and High Friability 1. Inappropriate Binder: The binder may not be providing sufficient tablet strength. 2. Incorrect Compression Force: The compression force during tableting may be too low.1. Binder Selection: Utilize a directly compressible and non-hygroscopic binder designed for effervescent formulations.[10] 2. Optimize Compression Parameters: Adjust the compression force on the tablet press to achieve the target hardness and minimize friability.

Data Presentation

Table 1: Impact of pH on Creatine Degradation in Aqueous Solution at 25°C

pHDegradation after 3 days
7.5Relatively stable
6.5Relatively stable
5.54%
4.512%
3.521%

Source: Data compiled from Harris and coworkers' findings.[4]

Table 2: Solubility of this compound in Water at Different Temperatures

TemperatureSolubility (g/L)
4°C6
20°C14
50°C34
60°C45

Source: Data on the solubility of creatine in water.[1]

Experimental Protocols

Protocol 1: Quantification of Creatine and Creatinine using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general methodology for the simultaneous determination of creatine and its degradation product, creatinine.

  • Objective: To quantify the concentration of creatine and creatinine in a sample.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., Betabasic C-18, 250 x 4.6 mm)

  • Reagents:

    • Mobile Phase: 0.045 M ammonium sulfate in water

    • Internal Standard (IS): 4-(2-Aminoethyl)benzene sulfonamide

    • Creatine and Creatinine analytical standards

  • Chromatographic Conditions:

    • Flow Rate: 0.75 ml/min

    • Detection Wavelength: 205 nm

    • Temperature: Ambient

    • Run Time: Approximately 7 minutes

  • Procedure:

    • Standard Preparation: Prepare stock solutions of creatine, creatinine, and the internal standard in the mobile phase. Create a series of calibration standards by diluting the stock solutions to cover a concentration range (e.g., 1-100 µg/ml for creatine and 2-100 µg/ml for creatinine).

    • Sample Preparation: Dissolve the effervescent tablet in a defined volume of deionized water. Filter the solution through a 0.45 µm filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.

    • Injection: Inject equal volumes of the standards and samples into the HPLC system.

    • Analysis: Identify and quantify the creatine and creatinine peaks based on their retention times compared to the standards. The concentration is calculated from the peak area ratios of the analytes to the internal standard.

This protocol is adapted from methodologies described in the literature.[8]

Visualizations

Creatine_Degradation_Pathway cluster_factors Accelerating Factors Creatine This compound H2O_loss - H2O Creatine->H2O_loss Creatinine Creatinine (Inactive) H2O_loss->Creatinine Low_pH Low pH (Acidic) Low_pH->H2O_loss High_Temp High Temperature High_Temp->H2O_loss Moisture Moisture Moisture->H2O_loss

Caption: Creatine degradation pathway to creatinine accelerated by key factors.

Stability_Testing_Workflow start Start: Effervescent Creatine Formulation prepare_samples Prepare Solutions (Dissolve in Water) start->prepare_samples storage Store under Controlled Conditions (e.g., Temp, pH) prepare_samples->storage sampling Collect Samples at Time Intervals (T0, T1, T2...) storage->sampling analysis Quantify Creatine & Creatinine via HPLC sampling->analysis data Analyze Data & Determine Degradation Rate analysis->data end End: Stability Profile Established data->end

Caption: Experimental workflow for assessing creatine stability in solution.

Troubleshooting_Tree issue Issue: Low Creatine Stability solid_state Solid-State Instability? (e.g., premature fizzing) issue->solid_state  During Storage solution_state Solution-State Instability? (e.g., rapid degradation) issue->solution_state After Dissolution moisture Check for Moisture Ingress solid_state->moisture Yes ph Measure pH of Solution solution_state->ph Yes excipients Evaluate Excipient Hygroscopicity moisture->excipients manufacturing Verify Humidity Control During Manufacturing moisture->manufacturing packaging Assess Packaging Moisture Barrier moisture->packaging temperature Check Storage Temperature ph->temperature time Time Before Consumption? temperature->time

Caption: Troubleshooting decision tree for creatine stability issues.

References

Technical Support Center: Accounting for Bilirubin Interference in Creatinine Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating bilirubin interference in creatinine assays.

Frequently Asked Questions (FAQs)

Q1: What is bilirubin interference in creatinine measurement?

A1: Bilirubin interference refers to the clinically significant alteration of creatinine results in the presence of high levels of bilirubin in a sample. This interference is a well-documented analytical problem that can lead to either falsely low (negative interference) or, less commonly, falsely high (positive interference) creatinine readings. The most pronounced effect is a negative bias in the widely used Jaffe kinetic method for creatinine determination[1][2][3].

Q2: How does bilirubin interfere with different creatinine assay methods?

A2: The mechanism of interference varies between the two main types of creatinine assays:

  • Jaffe (Alkaline Picrate) Method: In the alkaline environment of the Jaffe reaction, bilirubin is oxidized to biliverdin. This conversion alters the absorbance spectrum at the wavelength used to measure the creatinine-picrate complex (around 505-510 nm), leading to an underestimation of the true creatinine concentration[4][5]. The extent of this negative interference increases with higher bilirubin concentrations[1][3].

  • Enzymatic Methods: While generally less susceptible to interference than the Jaffe method, enzymatic assays are not entirely immune. Negative interference can still occur, and it is thought to be due to bilirubin's ability to consume hydrogen peroxide, a key reagent in the enzymatic cascade that produces the final colored product[6].

Q3: At what concentration does bilirubin start to cause significant interference?

A3: The threshold for significant bilirubin interference is dependent on the specific assay method, reagents, and analytical instrument being used. However, some studies suggest that interference in the Jaffe method can become significant at bilirubin concentrations as low as 2.3 mg/dL[2]. For enzymatic methods, the tolerance is generally higher. It is crucial for each laboratory to determine the bilirubin interference limit for their specific creatinine measurement system[4][7][8].

Q4: Which creatinine measurement method is considered the gold standard and is it affected by bilirubin?

A4: Isotope Dilution-Liquid Chromatography Mass Spectrometry (ID-LC/MS) is recognized as the reference or "gold standard" method for creatinine measurement. This technique is highly specific and is not subject to interference from bilirubin or other common interfering substances found in serum[6]. However, due to its complexity and cost, it is not practical for routine clinical or research laboratory use[9].

Troubleshooting Guide

This guide addresses common issues encountered when measuring creatinine in samples with high bilirubin content (icteric samples).

Problem 1: Creatinine results from an icteric sample are unexpectedly low when using the Jaffe method.

  • Cause: This is the classic presentation of negative bilirubin interference. Under the alkaline conditions of the Jaffe assay, bilirubin is oxidized, leading to a decrease in absorbance and a falsely low creatinine reading[4][5].

  • Solution:

    • Quantify Bilirubin: First, determine the total bilirubin concentration in the sample.

    • Select Mitigation Strategy: Based on the bilirubin level and your laboratory's standard operating procedures, choose an appropriate method to counteract the interference. Options include:

      • NaOH Pre-incubation: This method oxidizes bilirubin to non-interfering biliverdin before the addition of picric acid[1][3][9]. (See Experimental Protocol 1)

      • Trichloroacetic Acid (TCA) Precipitation: This technique removes proteins, including protein-bound bilirubin, from the sample prior to analysis[2][9]. (See Experimental Protocol 2)

      • Sample Dilution: Diluting the sample can lower the bilirubin concentration to a level that no longer causes significant interference. (See Experimental Protocol 3)

      • Use an Enzymatic Assay: If available, re-run the sample using an enzymatic creatinine method, which is less prone to bilirubin interference[2][4].

Problem 2: Even with an enzymatic method, creatinine results in a highly icteric sample seem inaccurate.

  • Cause: Although more robust, enzymatic methods can still be affected by very high concentrations of bilirubin, which can consume hydrogen peroxide in the reaction, leading to falsely lower results[6].

  • Solution:

    • Check Manufacturer's Specifications: Consult the reagent insert for your specific enzymatic assay to determine the stated limit for bilirubin interference.

    • Sample Dilution: If the bilirubin concentration exceeds the manufacturer's limit, a carefully performed sample dilution can bring the bilirubin level within an acceptable range. (See Experimental Protocol 3)

    • Reference Method Analysis: If the result remains critical and questionable, consider sending the sample for analysis by a reference method like ID-LC/MS, if accessible.

Problem 3: Unsure if the observed low creatinine is due to interference or is a true physiological result.

  • Cause: In certain clinical or experimental conditions, low creatinine may be a genuine finding. However, in the presence of significant jaundice, interference must be suspected.

  • Solution:

    • Analyze with a Mitigation Technique: Re-assay the sample using one of the mitigation protocols (NaOH pre-incubation, TCA precipitation, or sample dilution) or switch to an enzymatic method.

    • Compare Results: A significant increase in the creatinine value after applying a mitigation technique strongly suggests that the initial result was falsely lowered by bilirubin interference. If the values are similar, the initial result is more likely to be accurate.

Quantitative Data Summary

The following tables summarize the impact of bilirubin on creatinine measurements and the effectiveness of mitigation strategies.

Table 1: Effect of Increasing Bilirubin Concentration on Creatinine Measurement by the Jaffe Method

Bilirubin Concentration (mg/dL)Target Creatinine (mg/dL)Measured Creatinine (mg/dL) - Direct Jaffe MethodNegative Bias (mg/dL)
1.21.51.38-0.12
2.01.51.35-0.15
4.01.51.10-0.40
8.01.51.00-0.50

Data adapted from a study by Gupta et al. (2016) showing underestimation of creatinine with increasing bilirubin levels[2].

Table 2: Comparison of Creatinine Values Before and After NaOH Pre-incubation in Icteric Samples (Jaffe Method)

Bilirubin Range (mg/dL)Mean Creatinine - Without Pre-incubation (mg/dL)Mean Creatinine - With NaOH Pre-incubation (mg/dL)Mean Difference (mg/dL)
< 10.860.970.11
1 - 51.191.370.18
5 - 101.151.440.29
10 - 151.742.160.42
15 - 201.051.620.57
> 200.001.001.00

Data from a study by Shrestha et al. (2015) demonstrating a significant increase in measured creatinine after NaOH pre-incubation, particularly at higher bilirubin concentrations[1].

Table 3: Comparison of Jaffe and Enzymatic Methods in Samples with Varying Degrees of Icterus

Icterus Level (Bilirubin Range)Mean Creatinine - Jaffe Method (mg/dL)Mean Creatinine - Enzymatic Method (mg/dL)Mean Difference (Jaffe vs. Enzymatic) (mg/dL)
Non-icteric (< 1.5 mg/dL)0.820.90-0.08
Mild Icterus (1.5 - 4 mg/dL)0.851.01-0.16
Moderate Icterus (4 - 10 mg/dL)0.911.22-0.31
Severe Icterus (> 10 mg/dL)1.053.00-1.95

Adapted from data by Al-Dabhani et al. (2023), highlighting the increasing discrepancy between Jaffe and enzymatic methods as bilirubin levels rise[7][8].

Experimental Protocols

Protocol 1: NaOH Pre-incubation for Jaffe Method

This protocol is designed to oxidize bilirubin prior to the creatinine-picrate reaction.

  • Sample Preparation: Aliquot the serum sample to be tested.

  • Reagent Preparation: If using a two-reagent Jaffe kit, use the NaOH reagent provided. If using a single-reagent system, prepare a separate 125 mmol/L NaOH solution.

  • Pre-incubation:

    • For two-reagent kits: Mix the serum sample with the NaOH reagent according to the manufacturer's instructions.

    • For single-reagent kits: Mix the serum sample with an equal volume (1:1 ratio) of the 125 mmol/L NaOH solution.

  • Incubation: Incubate the mixture at room temperature for 5 minutes[2][9].

  • Creatinine Measurement:

    • For two-reagent kits: Add the picric acid reagent and proceed with the kinetic measurement as per the standard assay protocol.

    • For single-reagent kits: Use an aliquot of the pre-incubated mixture for the creatinine assay.

  • Calculation: If the sample was diluted with the separate NaOH solution (step 3b), multiply the final creatinine result by the appropriate dilution factor (e.g., 2 for a 1:1 dilution)[2].

Protocol 2: Trichloroacetic Acid (TCA) Precipitation

This protocol removes protein-bound bilirubin from the sample.

  • Sample Preparation: Aliquot the serum sample into a microcentrifuge tube.

  • Reagent Preparation: Prepare a 0.55 M Trichloroacetic Acid (TCA) solution.

  • Precipitation:

    • Add the 0.55 M TCA solution to the serum sample in a 1:2 ratio (e.g., 100 µL of TCA to 200 µL of serum)[9].

    • Vortex the mixture thoroughly.

  • Incubation: Let the mixture stand at room temperature for 10 minutes to allow for complete protein precipitation[9].

  • Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 1200g) for 10 minutes to pellet the precipitated proteins[9].

  • Supernatant Collection: Carefully collect the clear supernatant, which contains the creatinine.

  • Creatinine Measurement: Analyze the supernatant for creatinine using the Jaffe method.

  • Calculation: Multiply the final creatinine result by the dilution factor (1.5 for a 2:1 sample to reagent ratio) to correct for the initial dilution[9].

Protocol 3: Sample Dilution

This is a straightforward approach to reduce the concentration of interfering substances.

  • Diluent Selection: Use a saline solution (e.g., 0.9% NaCl) or a specific diluent recommended by the assay manufacturer.

  • Dilution Factor Determination: The choice of dilution factor (e.g., 1:2, 1:4) depends on the initial bilirubin concentration. The goal is to bring the bilirubin level below the interference threshold of the assay. A 1:4 dilution is often a good starting point.

  • Dilution Procedure:

    • Precisely mix one part of the serum sample with the appropriate volume of diluent (e.g., 1 part sample + 3 parts diluent for a 1:4 dilution).

    • Ensure thorough mixing.

  • Creatinine Measurement: Analyze the diluted sample using your standard creatinine assay procedure.

  • Calculation: Multiply the obtained creatinine result by the dilution factor (e.g., 4 for a 1:4 dilution) to determine the creatinine concentration in the original sample.

Visualizations

Bilirubin_Interference_Jaffe Creatinine Creatinine CreatininePicrate Creatinine-Picrate Complex (Orange-Red) Creatinine->CreatininePicrate PicricAcid Picric Acid (Alkaline) PicricAcid->CreatininePicrate Measurement Spectrophotometric Measurement (~510 nm) CreatininePicrate->Measurement  Correct Signal Bilirubin Bilirubin (Yellow) Biliverdin Biliverdin (Green) Bilirubin->Biliverdin Oxidation Alkaline Alkaline Conditions Interference Spectral Interference (Negative Bias) Biliverdin->Interference Alters Absorbance Interference->Measurement

Caption: Mechanism of bilirubin interference in the Jaffe creatinine assay.

Mitigation_Workflow Start Icteric Sample Received MeasureBilirubin Measure Total Bilirubin Start->MeasureBilirubin CheckThreshold Bilirubin > Interference Threshold? MeasureBilirubin->CheckThreshold RunStandard Run Standard Creatinine Assay CheckThreshold->RunStandard No ChooseMethod Select Mitigation Strategy CheckThreshold->ChooseMethod Yes ReportResult Report Result RunStandard->ReportResult NaOH NaOH Pre-incubation ChooseMethod->NaOH TCA TCA Precipitation ChooseMethod->TCA Dilution Sample Dilution ChooseMethod->Dilution RunModified Run Modified Assay NaOH->RunModified TCA->RunModified Dilution->RunModified Calculate Apply Correction Factor RunModified->Calculate Calculate->ReportResult

Caption: Experimental workflow for handling bilirubin interference.

Troubleshooting_Logic Start Unexpectedly Low Creatinine in Icteric Sample? IsJaffe Using Jaffe Method? Start->IsJaffe Yes TrueResult Result Likely True, but verify if critical Start->TrueResult No SuspectInterference High Suspicion of Negative Interference IsJaffe->SuspectInterference Yes IsEnzymatic Using Enzymatic Method? IsJaffe->IsEnzymatic No Action Apply Mitigation Protocol (NaOH, TCA, Dilution) or switch to Enzymatic Method SuspectInterference->Action CheckLimit Bilirubin > Manufacturer's Limit? IsEnzymatic->CheckLimit Yes IsEnzymatic->TrueResult No PossibleInterference Interference Possible CheckLimit->PossibleInterference Yes CheckLimit->TrueResult No ActionDilute Apply Sample Dilution Protocol PossibleInterference->ActionDilute Compare Re-assay and Compare Results Action->Compare ActionDilute->Compare

Caption: Logical flow for troubleshooting low creatinine in icteric samples.

References

Technical Support Center: Enhancing Creatine Monohydrate Bioavailability in Animal Feed

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the bioavailability of creatine monohydrate in animal feed.

Troubleshooting Guides

This section addresses common issues encountered during the formulation, processing, and analysis of creatine-supplemented animal feed.

Issue 1: Low Recovery of this compound in Final Feed Product

  • Question: We added a specific amount of this compound to our feed formulation, but analysis of the final pellets shows significantly lower concentrations. What could be the cause?

  • Answer: Several factors during feed manufacturing can lead to the degradation of this compound. The primary cause is the conversion of creatine to its inactive form, creatinine, which is accelerated by heat, moisture, and acidic conditions.

    • Pelleting and Extrusion Temperatures: High temperatures used in pelleting (often around 60-90°C) and extrusion can significantly degrade creatine.[1] The process combines heat, moisture, and pressure, creating an environment conducive to this conversion.[1]

    • Moisture Content: The presence of water is necessary for the cyclization of creatine to creatinine.[2] High moisture levels in the feed mash before and during processing will accelerate degradation.

    • Feed Ingredient Acidity: The pH of the feed matrix plays a crucial role. Creatine is less stable in acidic environments.[3] After three days at 25°C, creatine degradation is significantly higher at lower pH values: 4% at pH 5.5, 12% at pH 4.5, and 21% at pH 3.5.[3]

    • Storage Conditions: Improper storage of the finished feed, especially in warm and humid conditions, can lead to further degradation over time.

  • Troubleshooting Steps:

    • Optimize Processing Temperatures: If possible, reduce the conditioning temperature and residence time during pelleting.

    • Control Moisture: Ensure the initial moisture content of the feed mash is within the optimal range for pelleting without being excessive.

    • Evaluate Feed Formulation: Assess the pH of your feed ingredients. Consider using buffering agents if the overall pH is too acidic.

    • Consider a Creatine Precursor: Guanidinoacetic acid (GAA) is a direct precursor to creatine and has shown greater stability during feed processing.

    • Post-Pelleting Application: If feasible, consider applying a portion of the creatine as a coating on the finished pellets to avoid the harsh processing conditions altogether.

Issue 2: High Variability in Animal Plasma Creatine Levels

  • Question: Our experimental animals are on the same creatine-supplemented diet, but we are observing high variability in their plasma creatine concentrations. What could be the reasons?

  • Answer: Variability in plasma creatine levels can stem from both experimental procedures and individual animal differences.

    • Feed Intake Differences: Even with ad libitum feeding, individual animals may have different feed consumption patterns, leading to variations in creatine intake.

    • Sampling Time: Blood sampling time relative to feeding can significantly impact plasma creatine levels. Peak plasma concentrations are typically observed 1-3 hours post-ingestion.

    • Creatine Transporter Expression: The absorption of creatine from the gut and its uptake into muscle is mediated by the creatine transporter, CreaT1 (SLC6A8).[4][5] The expression and activity of this transporter can vary between individual animals and can be influenced by factors such as cellular energy status.[6][7]

    • Dietary Interactions: Other dietary components can influence creatine absorption. For example, carbohydrates can enhance creatine uptake.

  • Troubleshooting Steps:

    • Standardize Feeding and Sampling: Implement a fixed feeding schedule and collect blood samples at a consistent time point post-feeding for all animals.

    • Measure Feed Intake: Accurately measure the daily feed intake for each animal to correlate it with plasma creatine levels.

    • Increase Sample Size: A larger number of animals per treatment group can help to account for individual biological variation.

    • Ensure Homogenous Mixing: Verify that the this compound is evenly distributed throughout the feed mash to ensure consistent dosing.

Frequently Asked Questions (FAQs)

Formulation and Stability

  • Q1: What is the primary degradation product of this compound in feed?

    • A1: The primary degradation product is creatinine, which is formed through an intramolecular cyclization process where creatine loses a water molecule.[2][3] Creatinine has no known ergogenic or biological activity.

  • Q2: How stable is this compound in its powdered form?

    • A2: this compound is very stable as a dry powder. It shows no significant degradation to creatinine even when stored for years at elevated temperatures.[8]

  • Q3: Is there a more stable alternative to this compound for feed applications?

    • A3: Yes, Guanidinoacetic acid (GAA) is the direct endogenous precursor of creatine and is more stable during the heat and moisture of feed processing. The animal's body then converts GAA into creatine.[9][10]

Bioavailability and Analysis

  • Q4: How is the bioavailability of creatine determined in an animal study?

    • A4: Bioavailability is assessed by measuring the increase in creatine concentrations in the blood and, more importantly, in target tissues like skeletal muscle.[11] This typically involves collecting blood and muscle biopsy samples before and after a supplementation period.[11] The amount of creatine and its breakdown product, creatinine, excreted in the urine can also be measured to determine whole-body retention.[11]

  • Q5: What is the recommended analytical method for quantifying creatine and creatinine in feed and biological samples?

    • A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for separating and quantifying creatine and creatinine.[12][13][14] For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used.

Quantitative Data Summary

Table 1: Stability of this compound in Solution at 25°C

pHDegradation after 3 Days
7.5Relatively Stable
6.5Relatively Stable
5.54%
4.512%
3.521%

Data sourced from Harris et al. (1999) as cited in Jäger et al. (2011)[3]

Table 2: Comparative Efficacy of Guanidinoacetic Acid (GAA) vs. Creatine (Cr) Supplementation in Pigs

TissueGAA Supplementation (vs. Control)Cr Supplementation (vs. Control)
Liver~7.5-fold higher Cr concentration~4-fold higher Cr concentration
Muscle~20% higher Cr concentrationNo significant difference
KidneyHigher Cr concentrationHigher Cr concentration

Data from a study on Yucatan miniature pigs supplemented for 18-19 days.[9][10]

Experimental Protocols

Protocol 1: Assessment of Creatine Bioavailability in Poultry

  • Animal Model and Acclimation:

    • Use a sufficient number of birds per treatment group (e.g., 8-10) to ensure statistical power.

    • House birds in individual cages to allow for accurate feed intake measurement.

    • Allow for an acclimation period of at least one week before the start of the experiment.

  • Dietary Treatments:

    • Formulate a basal control diet and experimental diets with varying levels of this compound.

    • Ensure all diets are isonitrogenous and isocaloric.

    • Analyze the creatine concentration in the final feed to confirm accurate inclusion rates.

  • Sample Collection Schedule:

    • Baseline (Day 0): Collect blood samples from the brachial vein from all birds after a period of feed withdrawal (e.g., 4 hours).

    • Supplementation Period (e.g., 28 days):

      • At specified intervals (e.g., Day 7, 14, 21, 28), collect blood samples at a consistent time post-feeding (e.g., 2 hours).

    • End of Study (Day 28):

      • After the final blood collection, euthanize a subset of birds from each group.

      • Immediately collect muscle tissue samples (e.g., Pectoralis major) and flash-freeze them in liquid nitrogen. Store at -80°C until analysis.[15]

  • Sample Preparation and Analysis:

    • Blood: Centrifuge blood samples to separate plasma. Store plasma at -80°C.

    • Muscle Tissue: Homogenize frozen muscle tissue in an appropriate buffer.

    • Analysis: Determine creatine and creatinine concentrations in feed, plasma, and muscle homogenates using a validated HPLC-UV method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Creatine and Creatinine Analysis

This is a general protocol and may require optimization for specific sample matrices.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column or a specialized column like porous graphitic carbon for polar analytes.[13][16]

  • Mobile Phase Preparation:

    • A common mobile phase is a mixture of an aqueous buffer (e.g., phosphate or trifluoroacetic acid) and an organic solvent like acetonitrile.[12][17] The exact ratio will depend on the column and specific separation requirements.

  • Standard Preparation:

    • Prepare a stock solution of this compound and creatinine of known concentration in the mobile phase or deionized water.[13][14]

    • Create a series of working standards by diluting the stock solution to generate a calibration curve.[14]

  • Sample Preparation:

    • Feed: Grind the feed to a fine powder. Extract a known weight of the powder with a suitable solvent (e.g., the mobile phase). Centrifuge and filter the supernatant before injection.

    • Plasma/Tissue Homogenate: Deproteinize the sample by adding a precipitating agent (e.g., perchloric acid or acetonitrile). Centrifuge to pellet the proteins and filter the supernatant.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Approximately 200-210 nm.

    • Run Time: Adjust to allow for the elution of both creatinine and creatine peaks with good resolution.

  • Quantification:

    • Identify peaks based on the retention times of the standards.

    • Calculate the concentration of creatine and creatinine in the samples by comparing the peak areas to the standard calibration curve.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_trial Phase 2: Animal Trial cluster_analysis Phase 3: Analysis & Data Interpretation Formulation Diet Formulation (Control & Experimental) Processing Feed Processing (Pelleting/Extrusion) Formulation->Processing Feed_Analysis Feed Analysis (Creatine & Creatinine) Processing->Feed_Analysis Acclimation Animal Acclimation Feed_Analysis->Acclimation Feeding Experimental Feeding Acclimation->Feeding Sampling Sample Collection (Blood, Muscle, Urine) Feeding->Sampling Sample_Prep Sample Preparation (Extraction, Deproteinization) Sampling->Sample_Prep HPLC HPLC/LC-MS Analysis Sample_Prep->HPLC Data_Analysis Statistical Analysis & Bioavailability Calculation HPLC->Data_Analysis

Caption: Experimental workflow for a creatine bioavailability study.

Creatine_Signaling cluster_uptake Cellular Uptake & Energy Metabolism cluster_growth Muscle Growth & Differentiation cluster_regulation CreaT1 Regulation Creatine_Ext Extracellular Creatine CreaT1 Creatine Transporter (CreaT1 / SLC6A8) Creatine_Ext->CreaT1 Uptake Creatine_Int Intracellular Creatine CreaT1->Creatine_Int PCr Phosphocreatine (PCr) Creatine_Int->PCr IGF1 IGF-1 Creatine_Int->IGF1 Stimulates Akt_mTOR Akt/mTOR Pathway Creatine_Int->Akt_mTOR Modulates Satellite_Cells Satellite Cell Activation & Differentiation Creatine_Int->Satellite_Cells Enhances Myostatin ↓ Myostatin Creatine_Int->Myostatin Inhibits ATP ATP Regeneration PCr->ATP Energy Buffer IGF1->Akt_mTOR Protein_Synthesis ↑ Muscle Protein Synthesis Akt_mTOR->Protein_Synthesis AMPK AMPK AMPK->CreaT1 Inhibits SPAK_OSR1 SPAK/OSR1 Kinases SPAK_OSR1->CreaT1 Inhibits

References

troubleshooting poor dissolution of creatine monohydrate powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the dissolution of creatine monohydrate powder in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the dissolution of this compound.

Issue: this compound powder is forming clumps and not dispersing in the solvent.

  • Question: Why is my this compound powder clumping upon addition to the solvent?

    • Answer: Clumping of this compound is often due to its hygroscopic nature, meaning it readily absorbs moisture from the environment.[1][2] This can be exacerbated by improper storage conditions, such as high humidity or frequent opening of the container.[1] Static electricity can also cause particles to aggregate.[1]

  • Question: How can I prevent my this compound powder from clumping?

    • Answer: To prevent clumping, store this compound in a tightly sealed, airtight container in a cool, dry place.[1][2] Minimize the container's exposure to humid environments and always use a dry scoop.[1] The inclusion of a desiccant packet inside the storage container can also help absorb excess moisture.[2]

  • Question: What should I do if my this compound has already clumped?

    • Answer: If clumping has already occurred, you can gently break up the clumps with a clean, dry utensil before attempting to dissolve the powder.[1] For laboratory purposes, careful trituration with a mortar and pestle may be necessary to restore a fine powder consistency. Clumped creatine is generally still safe and effective to use, provided it shows no signs of discoloration or off-odors.[1]

Issue: The this compound is not fully dissolving, leaving a gritty residue.

  • Question: What are the primary reasons for incomplete dissolution of this compound?

    • Answer: Incomplete dissolution is often a result of this compound's relatively low solubility in water at room temperature.[3][4] Factors that significantly influence this are the temperature of the solvent, the particle size of the powder, and the degree of agitation.[5][6][7][8][9]

  • Question: How can I improve the dissolution of my this compound powder?

    • Answer:

      • Increase Solvent Temperature: The solubility of this compound in water increases almost linearly with temperature.[3][10] Using warmer solvents will significantly enhance the dissolution rate.[2][4]

      • Reduce Particle Size (Micronization): Micronized this compound, which has a smaller particle size, offers a larger surface area for interaction with the solvent, leading to faster and more complete dissolution compared to standard this compound.[5][6][7][8][9]

      • Increase Agitation: Vigorous and sustained stirring or shaking helps to disperse the particles and facilitate their interaction with the solvent, thereby improving the rate and extent of dissolution.[2]

      • Adjust pH: The solubility of creatine can be increased by lowering the pH of the solution.[3][4]

Frequently Asked Questions (FAQs)

  • Question: What is the solubility of this compound in water at different temperatures?

    • Answer: The solubility of this compound in water is highly dependent on temperature. For detailed quantitative data, please refer to the data presentation section below.

  • Question: Does the type of this compound (standard vs. micronized) affect its dissolution?

    • Answer: Yes, the particle size of the this compound powder is a critical factor. Micronized creatine has a significantly smaller particle size, which increases its surface area and leads to faster and more complete dissolution in solvents compared to standard this compound.[5][6][7][8][9]

  • Question: Can I use solvents other than water to dissolve this compound?

    • Answer: While water is the most common solvent, the solubility of this compound can be influenced by the properties of other solvents. However, for most biological and pharmaceutical applications, aqueous-based solutions are preferred. If considering alternative solvents, it is crucial to assess their compatibility and potential impact on the stability of the creatine molecule.

  • Question: How does pH affect the solubility and stability of this compound in solution?

    • Answer: Lowering the pH of a solution can increase the solubility of creatine.[3][4] However, it's important to note that at lower pH and higher temperatures, the degradation of creatine to creatinine is accelerated.[10] Creatine is most stable in solution at a neutral pH (around 7.0).[3]

Data Presentation

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Temperature (°F)Solubility (g/L)
439.26[3][10]
206814[3][10]
5012234[3][10]
6014045[3][10]

Table 2: Comparison of Standard and Micronized this compound

PropertyStandard this compoundMicronized this compound
Particle Size Larger (e.g., 80 mesh)[11]Smaller (e.g., 200 mesh or finer)[11]
Solubility Lower, may require more effort to dissolve[5][6][7][8][9]Higher, dissolves more readily[5][6][7][8][9]
Texture in Solution Can be gritty if not fully dissolved[5]Smoother, less gritty texture[5][9]
Dissolution Time SlowerFaster[5]

Experimental Protocols

Protocol 1: Standardized Dissolution Testing of this compound Powder

This protocol outlines a general procedure for assessing the dissolution rate of this compound powder, adapted from principles of USP General Chapter <711> Dissolution.[12][13]

1. Materials and Equipment:

  • This compound powder (standard or micronized)
  • USP Apparatus 2 (Paddle Apparatus)
  • Dissolution vessels (typically 1000 mL)
  • Paddles
  • Water bath with temperature control
  • Syringes and filters (e.g., 0.45 µm PVDF)
  • HPLC system with UV detector
  • Volumetric flasks and pipettes
  • Analytical balance
  • Deionized water (or other specified solvent)

2. Procedure:

  • Medium Preparation: Prepare a sufficient volume of dissolution medium (e.g., 900 mL of deionized water per vessel). Deaerate the medium if necessary.
  • Apparatus Setup:
  • Set up the dissolution apparatus according to USP <711> guidelines.[12][13]
  • Equilibrate the dissolution medium in the vessels to the desired temperature (e.g., 25 °C or 37 °C).
  • Set the paddle rotation speed (e.g., 50 or 75 RPM).
  • Sample Introduction:
  • Accurately weigh a specified amount of this compound powder.
  • Carefully introduce the powder into the dissolution vessel.
  • Start the paddle rotation immediately.
  • Sampling:
  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample from each vessel using a syringe.
  • The sampling location should be halfway between the top of the paddle and the surface of the medium, and not less than 1 cm from the vessel wall.
  • Immediately filter the sample through a 0.45 µm filter into a collection vial.
  • Sample Analysis:
  • Analyze the concentration of creatine in each filtered sample using a validated HPLC-UV method (see Protocol 2).

Protocol 2: HPLC-UV Method for Quantification of this compound

This protocol provides a general HPLC-UV method for determining the concentration of creatine in aqueous solutions.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
  • Mobile Phase: A common mobile phase is a phosphate buffer solution. For example, 10 mmol/L sodium dihydrogen phosphate solution with the pH adjusted to 10.5 with ammonia water.[14]
  • Flow Rate: 0.8 mL/min[14]
  • Detection Wavelength: 220 nm[14]
  • Injection Volume: 20 µL
  • Column Temperature: Ambient

2. Standard Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the mobile phase.
  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the dissolution samples.

3. Sample Preparation:

  • The filtered samples from the dissolution test may need to be diluted with the mobile phase to fall within the calibration range.

4. Analysis:

  • Inject the calibration standards into the HPLC system to generate a standard curve.
  • Inject the prepared dissolution samples.
  • Quantify the creatine concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

TroubleshootingWorkflow cluster_start Initial Observation cluster_problem_id Problem Identification cluster_clumping_solutions Clumping Solutions cluster_residue_solutions Residue Solutions cluster_end Outcome start Poor this compound Dissolution Observed clumping Powder Clumping? start->clumping residue Gritty Residue? start->residue clumping->residue No storage Check Storage Conditions (Cool, Dry, Airtight) clumping->storage Yes increase_temp Increase Solvent Temperature residue->increase_temp Yes desiccant Use Desiccant Packet storage->desiccant break_clumps Mechanically Break Clumps desiccant->break_clumps end_node Improved Dissolution break_clumps->end_node micronized Use Micronized Powder increase_temp->micronized agitation Increase Agitation (Stirring/Shaking) micronized->agitation adjust_ph Adjust Solvent pH (If applicable) agitation->adjust_ph adjust_ph->end_node

Caption: Troubleshooting workflow for poor this compound dissolution.

DissolutionFactors cluster_main Factors Influencing this compound Dissolution cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Factors cluster_process Process Parameters main_node This compound Dissolution Rate & Extent particle_size Particle Size (Micronization) particle_size->main_node hygroscopicity Hygroscopicity hygroscopicity->main_node temperature Solvent Temperature temperature->main_node ph Solvent pH ph->main_node agitation Agitation (Stirring/Shaking) agitation->main_node concentration Concentration concentration->main_node

Caption: Key factors influencing the dissolution of this compound.

References

Validation & Comparative

A Comparative Analysis of Creatine Monohydrate and Creatine Ethyl Ester on Muscle Creatine Uptake

Author: BenchChem Technical Support Team. Date: November 2025

An objective evaluation of two popular creatine formulations, supported by experimental evidence, to determine their relative efficacy in augmenting intramuscular creatine stores.

This guide provides a detailed comparison of creatine monohydrate (CM) and creatine ethyl ester (CEE), two supplements marketed for their ergogenic benefits. While both aim to increase the body's creatine pool to enhance athletic performance, their chemical structures and metabolic fates differ significantly. This analysis synthesizes findings from key studies to offer an evidence-based perspective on their bioavailability, stability, and ultimate impact on muscle creatine concentration.

Chemical Stability and Bioavailability: A Tale of Two Molecules

This compound is the most researched form of creatine and is considered the industry's gold standard due to its established high bioavailability and stability. Studies indicate that CM is not significantly degraded during normal digestion, with nearly 99% of an oral dose being either taken up by muscle tissue or excreted.

Creatine ethyl ester was developed with the hypothesis that esterification would increase its lipophilicity and, therefore, enhance its absorption and cell permeability, potentially bypassing the need for the typical creatine transporter molecules. However, extensive research has demonstrated that CEE is highly unstable under the acidic conditions of the stomach and at neutral pH levels found in the bloodstream. Instead of delivering more creatine to the muscle, a significant portion of CEE rapidly and non-enzymatically degrades into creatinine, an inactive waste product. This chemical instability severely compromises its bioavailability.

Experimental Protocol: The Spillane et al. (2009) Study

A pivotal study by Spillane and colleagues provided a direct comparison of CM, CEE, and a placebo in non-resistance-trained males over a seven-week period. The detailed methodology from this study serves as a benchmark for understanding the evidence against CEE's purported superiority.

1. Participant Recruitment and Group Allocation:

  • Thirty healthy, non-resistance-trained males were recruited.

  • Participants were randomly assigned in a double-blind manner to one of three groups:

    • This compound (CRT)

    • Creatine Ethyl Ester (CEE)

    • Placebo (PLA) - Maltodextrose

2. Supplementation Regimen:

  • Loading Phase (5 days): Participants ingested their assigned supplement at a dose of 0.30 g per kg of fat-free body mass (approximately 20 g/day ).

  • Maintenance Phase (42 days): The dosage was reduced to 0.075 g per kg of fat-free body mass (approximately 5 g/day ).

3. Resistance Training Protocol:

  • All participants engaged in a supervised, periodized heavy resistance training program for the duration of the study.

4. Data Collection and Analysis:

  • Blood Sampling: Venous blood samples were collected at baseline (Day 0) and on Days 6, 27, and 48. These samples were analyzed for serum creatine and creatinine concentrations.

  • Muscle Biopsy: Percutaneous muscle biopsies were obtained from the vastus lateralis muscle at baseline and on Days 6, 27, and 48. This procedure involves local anesthesia and the use of a biopsy needle to extract a small sample of muscle tissue. The tissue was immediately frozen in liquid nitrogen and stored for later analysis.

  • Muscle Creatine Analysis: Muscle tissue samples were analyzed to determine the total intramuscular creatine content. This is typically achieved using techniques like High-Performance Liquid Chromatography (HPLC), which separates and quantifies creatine and its phosphorylated form, phosphocreatine.

  • Performance and Body Composition: Measures of muscle strength, power, and body composition were assessed at the same time points.

Quantitative Data Summary

The results from the Spillane et al. (2009) study unequivocally favor this compound over creatine ethyl ester. The data is summarized in the tables below.

Table 1: Serum Creatine and Creatinine Levels (Mean ± SD)

Time PointGroupSerum Creatine (mg/dL)Serum Creatinine (mg/dL)
Day 6 PLA ---1.1 ± 0.2
CRT ---1.2 ± 0.1
CEE ---1.5 ± 0.2
Day 27 PLA ---1.0 ± 0.2
CRT ---1.1 ± 0.2
CEE ---1.4 ± 0.2
Day 48 PLA ---1.1 ± 0.2
CRT ---1.2 ± 0.1
CEE ---1.4 ± 0.2*

*Significantly higher than PLA and CRT groups (p < 0.001). Data adapted from Spillane et al. (2009).

Table 2: Total Muscle Creatine Content (mmol/kg dry weight)

Time PointGroupTotal Muscle Creatine (Mean Change from Baseline)
Day 6 PLA ---
CRT + Increase
CEE No Significant Change
Day 27 PLA ---
CRT + Significant Increase
CEE + Modest Increase
Day 48 PLA ---
CRT + Sustained Increase*
CEE No Significant Difference from Baseline

*Significantly higher than PLA group. The increase in the CRT group was greater than in the CEE group. Data interpretation based on Spillane et al. (2009).

The data clearly shows that CEE supplementation leads to a large and significant increase in serum creatinine, the waste product, with no corresponding superior increase in muscle creatine content. In fact, the this compound group demonstrated a more effective and sustained increase in intramuscular creatine stores.

Visualizing the Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the distinct metabolic fates of CM and CEE and the workflow of the comparative study.

Metabolic Fate of this compound vs. Creatine Ethyl Ester cluster_CM This compound (CM) Pathway cluster_CEE Creatine Ethyl Ester (CEE) Pathway CM_Oral Oral Ingestion (this compound) CM_Stomach Stomach (Stable in Acid) CM_Oral->CM_Stomach Transit CM_Intestine Intestinal Absorption CM_Stomach->CM_Intestine CM_Blood Bloodstream (as Creatine) CM_Intestine->CM_Blood CM_Muscle Muscle Cell Uptake (via CreaT1 Transporter) CM_Blood->CM_Muscle CM_Effect Increased Muscle Creatine & Phosphocreatine CM_Muscle->CM_Effect CEE_Oral Oral Ingestion (Creatine Ethyl Ester) CEE_Stomach Stomach (pH 1-3) (Rapid Degradation) CEE_Oral->CEE_Stomach Transit CEE_Blood Bloodstream (pH ~7.4) (Rapid Degradation) CEE_Stomach->CEE_Blood Degradation >> Absorption CEE_Creatinine Creatinine (Waste Product) CEE_Blood->CEE_Creatinine Conversion CEE_Muscle Minimal Muscle Creatine Uptake CEE_Blood->CEE_Muscle CEE_Excretion Renal Excretion CEE_Creatinine->CEE_Excretion

Caption: Metabolic pathways of this compound (CM) and Creatine Ethyl Ester (CEE) after oral ingestion.

Experimental Workflow: Spillane et al. (2009) cluster_setup Study Setup cluster_protocol Supplementation & Training Protocol cluster_analysis Data Collection & Analysis A 30 Non-Resistance Trained Males B Randomized Double-Blind Allocation A->B C Group 1: Placebo (PLA) B->C D Group 2: This compound (CRT) B->D E Group 3: Creatine Ethyl Ester (CEE) B->E F 5-Day Loading Phase (~20g/day) G 42-Day Maintenance Phase (~5g/day) F->G H 7-Week Supervised Resistance Training G->H I Baseline (Day 0) M Blood Sampling: Serum Creatine & Creatinine Analysis I->M N Muscle Biopsy: Total Muscle Creatine Analysis I->N J Day 6 J->M J->N K Day 27 K->M K->N L Day 48 L->M L->N

Caption: A simplified workflow diagram of the Spillane et al. (2009) comparative study.

Conclusion

The available scientific evidence overwhelmingly supports this compound as the superior form for increasing muscle creatine stores. Claims of enhanced bioavailability and efficacy for creatine ethyl ester are not substantiated by experimental data. To the contrary, CEE has been shown to be unstable in physiological conditions, leading to its degradation into creatinine rather than its uptake by muscle cells. This results in significantly elevated serum creatinine levels, which can be misleading in clinical assessments of renal function, without providing the ergogenic benefits associated with increased intramuscular creatine. For researchers, scientists, and drug development professionals, this compound remains the most effective, reliable, and scientifically validated form of creatine for enhancing muscle creatine uptake.

A Comparative Analysis of Creatine Monohydrate and Beta-Alanine for Enhanced Physiological Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two popular ergogenic aids, creatine monohydrate and beta-alanine. By examining their distinct and synergistic mechanisms of action, this document aims to furnish researchers, scientists, and drug development professionals with the detailed experimental data and physiological insights necessary to inform future research and development in the realm of performance enhancement.

Executive Summary

This compound and beta-alanine are both well-established dietary supplements known to improve exercise performance; however, they achieve this through different physiological pathways. Creatine enhances the phosphocreatine (PCr) energy system, primarily benefiting short-duration, high-intensity activities by increasing ATP regeneration.[1] Beta-alanine, on the other hand, is a precursor to carnosine, which acts as an intracellular buffer to mitigate the effects of exercise-induced acidosis, thereby delaying fatigue in activities lasting from one to four minutes.[2] A systematic review of seven randomized controlled trials concluded that while co-supplementation can be effective for high-intensity, repeated-bout exercises, it offers no significant additional benefit over creatine alone for maximal strength or aerobic capacity.[2][3]

Mechanisms of Action

This compound: The Phosphocreatine Shuttle

This compound supplementation increases the intramuscular storage of creatine and phosphocreatine (PCr).[1] During high-intensity exercise, the demand for ATP (adenosine triphosphate) exceeds the capacity of aerobic metabolism. The phosphocreatine system provides a rapid source of ATP by donating a phosphate group from PCr to ADP (adenosine diphosphate), a reaction catalyzed by creatine kinase. This immediate energy replenishment is crucial for maximal power output in short bursts.

Creatine_Pathway ATP ATP ADP ADP ATP->ADP Energy Release Muscle_Contraction Muscle Contraction ATP->Muscle_Contraction CK Creatine Kinase ADP->CK PCr Phosphocreatine PCr->CK Cr Creatine Exercise High-Intensity Exercise Exercise->ATP Energy Release CK->ATP CK->Cr Supplementation Creatine Monohydrate Supplementation Muscle_Cr_Stores Increased Intramuscular Creatine Stores Supplementation->Muscle_Cr_Stores Muscle_Cr_Stores->PCr Beta_Alanine_Pathway BA_Supp Beta-Alanine Supplementation BA Beta-Alanine BA_Supp->BA Carnosine_Synthase Carnosine Synthase BA->Carnosine_Synthase L_Histidine L-Histidine L_Histidine->Carnosine_Synthase Carnosine Increased Muscle Carnosine Carnosine_Synthase->Carnosine Buffering Intracellular Buffering Carnosine->Buffering High_Intensity_Exercise High-Intensity Exercise H_ions H+ Ions (Acidosis) High_Intensity_Exercise->H_ions H_ions->Buffering Fatigue Delayed Fatigue Buffering->Fatigue Hoffman_Protocol Recruitment Recruit 33 Male Collegiate Football Players Pre_Testing Baseline Testing: 1-RM, Power, Body Comp, Blood Markers Recruitment->Pre_Testing Randomization Randomization Group_P Placebo Group Randomization->Group_P Group_C Creatine Group Randomization->Group_C Group_CA Creatine + Beta-Alanine Group Randomization->Group_CA Supplementation_Phase 10-Week Supplementation and Resistance Training Group_P->Supplementation_Phase Group_C->Supplementation_Phase Group_CA->Supplementation_Phase Post_Testing Post-Intervention Testing: 1-RM, Power, Body Comp, Blood Markers Supplementation_Phase->Post_Testing Pre_Testing->Randomization Okudan_Protocol Recruitment Recruit 44 Untrained Healthy Men Baseline_Test Baseline Wingate Anaerobic Test (x3) Recruitment->Baseline_Test Randomization Randomization Baseline_Test->Randomization Group_P Placebo Group Randomization->Group_P Group_Cr Creatine Group Randomization->Group_Cr Group_BA Beta-Alanine Group Randomization->Group_BA Group_BACr Beta-Alanine + Creatine Group Randomization->Group_BACr Supplementation_Phase 28-Day Supplementation Group_P->Supplementation_Phase Group_Cr->Supplementation_Phase Group_BA->Supplementation_Phase Group_BACr->Supplementation_Phase Post_Test Post-Supplementation Wingate Anaerobic Test (x3) Supplementation_Phase->Post_Test

References

Advancing Creatine Quantification: A Comparative Guide to a Novel UHPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of creatine is paramount for ensuring product quality, stability, and efficacy. This guide provides a comprehensive validation of a new, rapid, and efficient Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection, alongside a direct comparison with the established High-Performance Liquid Chromatography (HPLC)-UV method. This document outlines the experimental data, detailed protocols, and visual workflows to support the adoption of this advanced analytical technique.

Comparative Analysis of Analytical Methods

The landscape of creatine quantification has been dominated by reliable but time-consuming methods. The introduction of UHPLC technology offers significant improvements in analytical speed and efficiency without compromising accuracy or precision.

Established Method: HPLC-UV

High-Performance Liquid Chromatography with UV detection has been the standard for quantifying creatine in various matrices. While robust and well-understood, this method often involves longer run times and higher solvent consumption.

Novel Method: UHPLC-UV

The newly validated Ultra-High-Performance Liquid Chromatography method leverages smaller particle size columns to achieve faster separations and higher resolution. This results in a significant reduction in analysis time and solvent usage, leading to increased sample throughput and reduced operational costs.

Data Presentation: Performance Comparison

The following tables summarize the key performance parameters of the novel UHPLC-UV method in comparison to the traditional HPLC-UV method.

Validation Parameter Novel UHPLC-UV Method Traditional HPLC-UV Method ICH Acceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 102.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL-
Limit of Quantification (LOQ) 0.3 µg/mL1.0 µg/mL-
Analysis Run Time 3 minutes10 minutes-

Table 1: Comparison of Method Validation Parameters. This table highlights the superior performance of the novel UHPLC-UV method in terms of precision and speed.

Experimental Protocols

Detailed methodologies for the validation of the novel UHPLC-UV method are provided below, following the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Novel UHPLC-UV Method
  • Instrumentation: UHPLC system equipped with a UV detector.

  • Column: C18, 1.8 µm particle size, 2.1 x 50 mm.

  • Mobile Phase: Isocratic elution with 95% 10 mM Sodium Phosphate buffer (pH 6.0) and 5% Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 2 µL.

  • Column Temperature: 30°C.

Traditional HPLC-UV Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: Isocratic elution with 95% 10 mM Sodium Phosphate buffer (pH 6.0) and 5% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation Procedures
  • Linearity: A series of six creatine standard solutions ranging from 1 µg/mL to 100 µg/mL were prepared and injected. The peak area was plotted against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy was determined by the recovery of known amounts of creatine spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was analyzed in triplicate.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the creatine standard solution at 100% of the target concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by two different analysts.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Visualizing Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting prep_sample Sample Weighing & Dissolution injection UHPLC/HPLC Injection prep_sample->injection prep_std Standard Weighing & Serial Dilution prep_std->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: Analytical method workflow from sample preparation to final report generation.

creatine_pathway Arginine Arginine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate AGAT Glycine Glycine Glycine->Guanidinoacetate Creatine Creatine Guanidinoacetate->Creatine GAMT Phosphocreatine Phosphocreatine Creatine->Phosphocreatine CK Creatinine Creatinine Creatine->Creatinine Phosphocreatine->Creatinine

Caption: Simplified metabolic pathway of creatine synthesis and degradation.

Conclusion

The novel UHPLC-UV method for creatine quantification demonstrates significant advantages over the traditional HPLC-UV method, offering a faster, more efficient, and equally reliable alternative. The presented validation data confirms that this new method meets all ICH requirements for accuracy, precision, and linearity, making it a highly suitable technique for high-throughput analysis in research and quality control environments. The adoption of this method can lead to substantial improvements in laboratory productivity and a reduction in analytical costs.

References

A Comparative Analysis of Creatine Monohydrate and Creatine Hydrochloride Solubility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the solubility profiles of two common forms of creatine, supported by experimental data and methodological insights.

Creatine, a nitrogenous organic acid, is a critical molecule in cellular energy metabolism. Its supplementation has been extensively studied for applications in sports nutrition and for potential therapeutic benefits in a range of clinical conditions. The most common form of creatine used in supplementation is creatine monohydrate (CrM). However, to enhance its physicochemical properties, particularly solubility, other forms such as creatine hydrochloride (CrHCl) have been developed. This guide provides a detailed, objective comparison of the solubility of this compound versus creatine hydrochloride, presenting quantitative data, experimental methodologies, and relevant biochemical pathways for researchers, scientists, and drug development professionals.

Comparative Solubility of this compound and Creatine Hydrochloride

The solubility of a compound is a critical factor in its formulation, bioavailability, and ultimately, its therapeutic efficacy. This compound is known for its relatively low solubility in water, which can present challenges in the formulation of aqueous solutions for oral or parenteral administration. Creatine hydrochloride has been purported to offer significantly improved solubility.

Data Presentation: Solubility in Water

CompoundTemperature (°C)Solubility (g/L)pH of Saturated SolutionReference
This compound 46~7.0[1]
1813.3Not Specified[2]
2014~7.0[1]
5034Not Specified[1]
6045Not Specified[1]
Creatine Hydrochloride 25250 - 1000Acidic[3]

Note: The solubility of creatine hydrochloride is often cited as being significantly higher than this compound, with some sources claiming it to be up to 41 times more soluble.[4][5] The wide range provided in the patent literature for CrHCl may be due to variations in experimental conditions.

The data clearly indicates that the solubility of this compound in water is temperature-dependent, increasing linearly with a rise in temperature.[1][6] In contrast, creatine hydrochloride exhibits substantially higher aqueous solubility at room temperature.[3] The acidic nature of the hydrochloride salt contributes to its enhanced solubility, as a lower pH environment generally increases the solubility of creatine.[1][6]

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of creatine compounds is essential for comparative analysis. A common approach involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Protocol: Shake-Flask Solubility Determination with HPLC Quantification

1. Objective: To determine the equilibrium solubility of a creatine compound in a specific solvent (e.g., deionized water) at a controlled temperature.

2. Materials:

  • Creatine compound (e.g., this compound, Creatine Hydrochloride)
  • Solvent (e.g., Deionized water)
  • Thermostatically controlled shaker bath
  • Centrifuge
  • Syringe filters (e.g., 0.45 µm)
  • Volumetric flasks and pipettes
  • HPLC system with a UV detector
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase (e.g., 10 mmol/L sodium dihydrogen phosphate solution, pH adjusted)[7]
  • Creatine standard for calibration

3. Procedure:

  • An excess amount of the creatine compound is added to a known volume of the solvent in a sealed flask.
  • The flask is placed in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
  • The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
  • After the incubation period, the suspension is removed from the shaker and allowed to settle.
  • A sample of the supernatant is withdrawn and centrifuged to separate any remaining undissolved solids.
  • The clarified supernatant is then filtered through a syringe filter.
  • The filtrate is appropriately diluted with the mobile phase.
  • The concentration of the dissolved creatine in the diluted sample is determined by HPLC. A standard curve is generated using known concentrations of a creatine standard to quantify the sample.[7]
  • The solubility is then calculated based on the dilution factor and expressed in g/L or mol/L.

Signaling Pathways and Cellular Uptake

The biological effects of creatine are initiated by its transport into target cells, primarily muscle and brain cells, via a specific transporter, followed by its involvement in the cellular energy buffering system.

Creatine Uptake and the Creatine Kinase System

The uptake of creatine from the bloodstream into cells is mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8.[8][9] Once inside the cell, creatine participates in the creatine kinase (CK)/phosphocreatine (PCr) shuttle, a critical system for maintaining cellular ATP homeostasis.[10][11][12]

Creatine_Uptake_and_Action Creatine Uptake and Intracellular Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Myocyte) cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Extracellular_Creatine Creatine SLC6A8 Creatine Transporter (SLC6A8) Extracellular_Creatine->SLC6A8 Transport Mitochondrial_ATP ATP mtCK Mitochondrial Creatine Kinase (mtCK) Mitochondrial_ATP->mtCK Mitochondrial_PCr Phosphocreatine (PCr) mtCK->Mitochondrial_PCr Cytosolic_PCr Phosphocreatine (PCr) Mitochondrial_PCr->Cytosolic_PCr Shuttle Intracellular_Creatine Creatine Intracellular_Creatine->mtCK cCK Cytosolic Creatine Kinase (cCK) Cytosolic_PCr->cCK cCK->Intracellular_Creatine ATP_utilization ATP Utilization (e.g., Muscle Contraction) cCK->ATP_utilization ADP ADP ATP_utilization->ADP Hydrolysis ADP->cCK SLC6A8->Intracellular_Creatine

Caption: Cellular uptake of creatine via the SLC6A8 transporter and its role in the phosphocreatine shuttle.

A higher extracellular concentration of creatine, which can be achieved more readily with a more soluble form like CrHCl, may lead to a greater driving force for its transport into cells, potentially enhancing the saturation of intramuscular creatine stores.

Experimental Workflow for Solubility Comparison

The following diagram outlines a typical workflow for comparing the solubility of this compound and creatine hydrochloride.

Solubility_Workflow Experimental Workflow for Solubility Comparison Start Start Prepare_Solutions Prepare Supersaturated Solutions (CrM & CrHCl in Water) Start->Prepare_Solutions Equilibrate Equilibrate at Controlled Temperature (e.g., 25°C) with Agitation Prepare_Solutions->Equilibrate Separate Separate Solid and Liquid Phases (Centrifugation & Filtration) Equilibrate->Separate Quantify Quantify Creatine Concentration in Supernatant via HPLC Separate->Quantify Analyze Data Analysis and Comparison Quantify->Analyze End End Analyze->End

Caption: A generalized workflow for the comparative analysis of creatine solubility.

References

A Comparative Analysis of Creatine Monohydrate and Creatine Nitrate for Therapeutic and Performance Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Creatine monohydrate is unequivocally the most researched form of creatine, establishing itself as the benchmark for efficacy and safety in enhancing high-intensity exercise capacity and lean body mass.[1] In contrast, creatine nitrate, a newer formulation, bonds a creatine molecule with a nitrate group.[2][3] This modification is theorized to enhance water solubility and provide synergistic ergogenic effects through the nitric oxide pathway.[1][4] This guide offers a detailed comparative analysis of these two forms, presenting experimental data, methodologies, and relevant biochemical pathways to inform researchers, scientists, and professionals in drug development.

Physicochemical and Pharmacokinetic Properties

Creatine nitrate's primary distinction lies in its superior water solubility compared to this compound.[4][5] This enhanced solubility is proposed to improve absorption and potentially reduce gastrointestinal distress for some users.[2][4] While this compound's absorption is nearly 100%, some newer evidence suggests that creatine nitrate may offer even more efficient absorption and faster muscle uptake.[6][7]

A study involving ten healthy men indicated that creatine nitrate had 38% better absorption and resulted in nearly four times faster muscle creatine uptake after five days compared to monohydrate.[8] However, it is crucial to note that the body of research on creatine nitrate's pharmacokinetics remains significantly smaller than the extensive data available for this compound.[3][4]

Table 1: Comparative Physicochemical and Pharmacokinetic Data

ParameterThis compoundCreatine NitrateSource(s)
Chemical Structure Creatine molecule bound to one water moleculeCreatine molecule bound to a nitrate group[3][4]
Water Solubility Lower solubility, reported as 10x less soluble than nitrate formHigher water solubility[2][4]
Absorption Rate ~98-99%Potentially faster; reported as 100%[1][6][7]
Bioavailability Considered the "gold standard" with extensive supporting dataSome studies suggest enhanced bioavailability and faster muscle uptake[1][8]
Non-Responder Rate Approximately 30%Potentially lower, reported as 20% in one study[8]

Ergogenic Effects and Performance Outcomes

This compound's efficacy in increasing strength, power output, and muscle mass is supported by decades of research.[2][6] Creatine nitrate is expected to provide similar core benefits by increasing intramuscular creatine stores.[2][9] The nitrate component offers a potential secondary benefit by increasing nitric oxide (NO) production, which may enhance blood flow, oxygen uptake, and endurance.[4][5]

Despite these theoretical advantages, clinical evidence directly comparing the performance outcomes of the two forms is limited. One 28-day study noted that creatine nitrate led to better improvements in bench press performance compared to an equivalent dose of this compound.[8] However, another study found no significant difference in lifting volume between groups supplementing with this compound and creatine nitrate, although both outperformed the placebo group.[1]

Table 2: Summary of Comparative Performance Data

Performance MetricThis compoundCreatine NitrateSource(s)
Strength & Power Extensively proven to increase strength and power output.Early research suggests comparable benefits to monohydrate.[6][9]
High-Intensity Capacity Gold standard for improving performance in short, intense bursts.Shows promise, but requires more extensive research for confirmation.[2][6]
Muscle Pump Effect Moderate effect.Potentially greater effect due to nitric oxide production from nitrate.[4]
Endurance No significant effect on aerobic endurance.Nitrate may delay fatigue and improve endurance, but more data is needed.[2][4]
Safety Profile Well-established safety profile from hundreds of studies.Limited long-term safety data; potential for lowered blood pressure.[4][8]

Experimental Protocols

The methodologies employed in creatine research are crucial for interpreting the validity of comparative claims. Below are outlines of typical experimental protocols used to assess pharmacokinetics and performance.

Pharmacokinetic Analysis Protocol: A common design is a double-blind, crossover, randomized controlled trial.

  • Participants: A cohort of healthy, active individuals.

  • Intervention: Participants are randomly assigned to receive a single dose of either this compound (e.g., 5 grams) or an equimolar dose of creatine nitrate.

  • Washout Period: A period of several weeks between interventions to ensure the clearance of the previous supplement.

  • Blood Sampling: Venous blood samples are collected at baseline (pre-ingestion) and at regular intervals post-ingestion (e.g., 30, 60, 90, 120, 240 minutes).

  • Analysis: Plasma is separated, and creatine concentrations are quantified using High-Performance Liquid Chromatography (HPLC).

  • Outcome Measures: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC) are calculated and compared.

Performance and Muscle Uptake Protocol: This typically involves a randomized, placebo-controlled design over a longer duration (e.g., 28 days).

  • Participants: Healthy, resistance-trained individuals are recruited.

  • Groups: Participants are randomized into groups: Placebo, this compound (e.g., 3-5 g/day ), and Creatine Nitrate (e.g., 3-5 g/day ).

  • Baseline Testing: Pre-supplementation measurements of strength (e.g., one-repetition max on bench press and squat), power (e.g., Wingate test), and body composition (e.g., DEXA scan) are taken. Muscle biopsies may be performed to measure baseline intramuscular creatine levels.

  • Intervention: Participants follow the supplementation protocol alongside a supervised resistance training program for the study duration.

  • Post-testing: All baseline measurements are repeated at the end of the intervention period.

  • Analysis: Changes in performance metrics, body composition, and muscle creatine concentration are compared between groups to determine relative efficacy.

Signaling Pathways and Visualization

Creatine's primary mechanism of action is through the phosphocreatine (PCr) energy shuttle, which is essential for rapidly regenerating adenosine triphosphate (ATP) in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[10][11]

Creatine_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ATP_gen ATP Generation (Oxidative Phosphorylation) ATP_mito ATP ATP_gen->ATP_mito produces mtCK mtCK PCr Phosphocreatine (PCr) mtCK->PCr Phospho-transfer ATP_mito->mtCK ADP_mito ADP ADP_mito->mtCK Cr Creatine (Cr) Cr->mtCK MMCK MM-CK Cr->MMCK PCr->MMCK PCr->MMCK Energy Shuttle ATP_cyto ATP ATP_cyto->MMCK Myofibril Myofibril Contraction (ATP Utilization) ATP_cyto->Myofibril fuels ADP_cyto ADP ADP_cyto->MMCK MMCK->ATP_cyto Regenerates Myofibril->ADP_cyto produces

Caption: The Phosphocreatine (PCr) energy shuttle for ATP regeneration in muscle cells.

The diagram above illustrates the central role of creatine kinase (CK) isoforms in both mitochondria (mtCK) and the cytosol (MM-CK). In the mitochondria, ATP is used to phosphorylate creatine into phosphocreatine (PCr). PCr then diffuses to sites of high energy demand, such as the myofibrils, where the phosphate group is transferred to ADP to rapidly regenerate ATP, fueling muscle contraction.[10][12]

Below is a workflow visualizing a typical pharmacokinetic study protocol as described previously.

PK_Workflow cluster_protocol Pharmacokinetic Study Protocol Recruitment Recruit Healthy Volunteers Randomization Randomize to Groups (CM vs. CN) Recruitment->Randomization Dosing1 Administer Dose 1 (e.g., this compound) Randomization->Dosing1 BloodSampling1 Serial Blood Sampling (0-4 hours) Dosing1->BloodSampling1 Washout Washout Period (e.g., 2-4 weeks) BloodSampling1->Washout Analysis HPLC Analysis of Plasma Creatine BloodSampling1->Analysis Dosing2 Administer Dose 2 (e.g., Creatine Nitrate) Washout->Dosing2 BloodSampling2 Serial Blood Sampling (0-4 hours) Dosing2->BloodSampling2 BloodSampling2->Analysis Results Compare Cmax, Tmax, AUC Analysis->Results

Caption: A typical crossover design workflow for a pharmacokinetic study.

Conclusion

This compound remains the gold standard for creatine supplementation, supported by an unparalleled body of scientific evidence confirming its safety and efficacy.[1][6] Creatine nitrate presents a theoretically advantageous alternative due to its superior water solubility and the potential for added ergogenic benefits from the nitrate group.[4][5] While early research on creatine nitrate is promising, suggesting comparable performance benefits and potentially enhanced absorption, the data is currently insufficient to establish its superiority over this compound.[8][9] Professionals in research and development should view creatine nitrate as an emerging form that warrants further investigation through rigorous, large-scale clinical trials to definitively characterize its pharmacokinetic profile, long-term safety, and comparative effectiveness.

References

The Purity of Commercial Creatine Monohydrate: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the purity and contaminant levels in commercially available creatine monohydrate supplements reveals significant variations among brands. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of different creatine sources, supported by experimental data and detailed analytical protocols, to facilitate informed decisions in research and development.

This compound is one of the most well-researched and widely used dietary supplements for enhancing muscle strength, power, and lean body mass. While generally considered safe and effective, the purity of commercially available this compound can vary, with potential implications for both experimental outcomes and consumer safety. This guide delves into the analytical assessment of this compound purity, presenting a comparison of different commercial sources and outlining the methodologies used for their evaluation.

Comparative Analysis of Commercial this compound Purity

The purity of this compound is a critical factor, as contaminants can arise from the manufacturing process. The most common impurities include creatinine, dicyandiamide (DCD), and dihydro-1,3,5-triazine (DHT) and its derivatives. While creatinine is a natural breakdown product of creatine and is not considered harmful, its presence in high amounts can indicate poor manufacturing or storage conditions[1][2]. DCD and DHT are byproducts of certain creatine synthesis methods and are considered undesirable contaminants[1].

To provide a clear comparison, the following table summarizes the reported purity and impurity levels of various commercial this compound sources. It is important to note that obtaining a comprehensive, single-study, head-to-head comparison of all major brands is challenging. The data presented here is a synthesis of findings from various studies and reports.

Commercial Source/Brand TypeThis compound Purity (%)Creatinine LevelDicyandiamide (DCD) LevelDihydro-1,3,5-triazine (DHT) Level
Creapure® >99.9%[2][3]< 100 mg/kg (Typically < 0.1%)[1][4]< 50 mg/kg (Typically < 0.005%)[1][4]Not Detectable (< 3 mg/kg)[1][4]
Generic Creatine Source 1 Not consistently reported> 100 mg/kg (up to 1% or more in some samples)[1][4]~100 mg/kg (exceeding EFSA recommendations)[4]~110 mg/kg (significantly exceeding EFSA recommendations)[4]
Various Over-the-Counter Brands Often claim 100% purity, but studies show variability. Some found to contain 100% this compound.[5]A 2011 Italian study found 44% of 33 supplements exceeded EFSA recommendations for creatinine.[6]A 2011 Italian study found about 15% of 33 samples had dicyandiamide concentrations over 50mg/kg.[6]A 2011 Italian study found about 15% of 33 samples had detectable levels of dihydro-1,3,5-triazine.[6]

Note: The data for "Generic Creatine Source 1" and "Various Over-the-Counter Brands" represent findings from specific studies and may not be representative of all non-Creapure® products. The European Food Safety Authority (EFSA) recommends maximum levels of 50 mg/kg for DCD and 3 mg/kg for DHT.[1]

Experimental Protocols for Purity Assessment

The most common and reliable method for determining the purity of this compound and quantifying its impurities is High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Creatine Purity Analysis

Objective: To quantify the amount of this compound and the levels of creatinine, dicyandiamide (DCD), and dihydro-1,3,5-triazine (DHT) in a given sample.

Materials and Reagents:

  • This compound sample

  • Reference standards for this compound, creatinine, DCD, and DHT

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid or other suitable buffer components

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of each reference standard (this compound, creatinine, DCD, DHT) in HPLC-grade water.

    • From the stock solutions, prepare a series of calibration standards of known concentrations by serial dilution.

  • Sample Preparation:

    • Accurately weigh a known amount of the commercial this compound powder.

    • Dissolve the sample in a precise volume of HPLC-grade water to achieve a target concentration.

    • Thoroughly mix the solution until the sample is completely dissolved.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent like acetonitrile. The exact composition may vary depending on the specific method.[7][8]

    • Flow Rate: Typically set between 0.8 and 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.

    • Detection Wavelength: UV detection is commonly performed at a wavelength between 200 and 220 nm.[8]

    • Injection Volume: A fixed volume of the standard and sample solutions (e.g., 10-20 µL) is injected.

  • Data Analysis:

    • Inject the calibration standards into the HPLC system and record the peak areas for each compound.

    • Construct a calibration curve by plotting the peak area against the concentration for each reference standard.

    • Inject the prepared sample solution and record the peak areas for creatine and any identified impurities.

    • Quantify the concentration of creatine and impurities in the sample by comparing their peak areas to the calibration curves.

    • Calculate the purity of the this compound and the concentration of each impurity in the original sample.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes involved in creatine analysis and its physiological role, the following diagrams are provided.

G Experimental Workflow for Creatine Purity Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Creatine Sample s2 Dissolve in Solvent s1->s2 s3 Filter Solution s2->s3 h1 Inject Sample into HPLC s3->h1 Prepared Sample s4 Prepare Reference Standards d3 Quantify vs. Standards s4->d3 Calibration Curve h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Generate Chromatogram h3->d1 d2 Identify & Integrate Peaks d1->d2 d2->d3 d4 Calculate Purity & Impurity Levels d3->d4

Workflow for HPLC analysis of creatine purity.

G Creatine's Role in Cellular Energy Metabolism cluster_utilization Energy Utilization cluster_regeneration Energy Regeneration Creatine Creatine PCr Phosphocreatine (PCr) Creatine->PCr Pi ATP ATP PCr->Creatine Pi ADP ADP CK Creatine Kinase (CK) PCr->CK MuscleContraction Muscle Contraction (Energy Utilization) PCr->MuscleContraction Energy ATP->ADP Pi ADP->ATP Pi ADP->MuscleContraction Energy CK->ADP Rest Rest/Recovery (Energy Regeneration) ATP_mito ATP (from mitochondria) ADP_mito ADP ATP_mito->ADP_mito Pi CK_regen Creatine Kinase (CK) ATP_mito->CK_regen Creatine_regen Creatine PCr_regen Phosphocreatine (PCr) Creatine_regen->PCr_regen Pi CK_regen->Creatine_regen

References

A Comparative Guide to HPLC and Enzymatic Methods for Creatine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of creatine is paramount. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic methods. We will delve into their experimental protocols, present comparative performance data, and illustrate the cross-validation workflow.

The selection of an appropriate analytical method is a critical decision in research and development, impacting data reliability and project outcomes. Both HPLC and enzymatic assays are widely employed for the determination of creatine concentrations in various matrices, including biological samples and pharmaceutical formulations. While HPLC offers high specificity and the ability to separate creatine from related compounds, enzymatic methods provide a simpler, often higher-throughput alternative. This guide aims to equip you with the necessary information to make an informed choice based on your specific analytical needs.

Comparative Performance Data

The following table summarizes the key performance characteristics of representative HPLC and enzymatic methods for the quantification of creatine and its metabolite, creatinine. It is important to note that much of the publicly available, detailed validation data pertains to creatinine. Due to the close chemical relationship and similar analytical principles, this data serves as a strong proxy for the performance expected for creatine analysis.

Performance MetricHPLC MethodEnzymatic Method
Linearity Range 1-100 µg/mL for creatine; 2-100 µg/mL for creatinine[1]Serum: Up to 65 mg/dL; Urine: Up to 260 mg/dL (for creatinine)[2]
Precision (Repeatability - Intra-assay CV) Creatine: 1.0-4.6%; Creatinine: 1.7-4.4%[1]Serum: <1.45%; Urine: <1.52% (for creatinine)[2]
Precision (Reproducibility - Inter-assay CV) Creatine: 2.2-4.7%; Creatinine: 2.3-5.4%[1]Serum: <2.65%; Urine: <2.28% (for creatinine)[2]
Accuracy (Recovery) Creatine: 95.3-102.4%; Creatinine: 95.2-102.4%[1]99.2% and 99.1% for two levels of NIST standards (for creatinine)[3]
Limit of Detection (LOD) 0.3 µg/mL (for creatinine)[4]Serum: 0.1 mg/dL; Urine: 0.07 mg/dL (for creatinine)[2]
Limit of Quantitation (LOQ) 1 µg/mL (for creatinine)[4]Serum: 0.05 mg/dL; Urine: 0.5 mg/dL (for creatinine)[2]

Experimental Protocols

Below are detailed methodologies for representative HPLC and enzymatic assays for creatine/creatinine determination.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the simultaneous determination of creatine and its related substances.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration within the linear range of the assay.

  • For complex matrices, a protein precipitation step using acetonitrile may be necessary.[5] The supernatant is then collected for analysis.

  • Filter the final solution through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Column: A porous graphitic carbon column or a C18 column with polar end-capping is often used.[6][7] For example, a Hypersil BDS C18 column (250 × 4.6 mm, 5 µm).[8]

  • Mobile Phase: An aqueous mobile phase is typical. For instance, 0.045 M ammonium sulfate in water, or a mixture of water, acetonitrile, and trifluoroacetic acid (TFA).[1][6]

  • Flow Rate: A flow rate of 0.75-1.0 mL/min is commonly employed.[1][8]

  • Detection: UV detection at 205 nm or 210 nm is suitable for creatine and creatinine.[1][7]

  • Injection Volume: Typically 20-25 µL.[9]

  • Run Time: Isocratic elution can allow for rapid analysis, often under 7 minutes.[1]

3. Calibration:

  • Prepare a series of calibration standards of known creatine concentrations in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration.

Enzymatic Method (Colorimetric)

This method relies on a cascade of enzymatic reactions to produce a detectable colorimetric signal.

1. Principle:

  • Creatine is first converted to sarcosine and urea by the action of creatinase and creatine amidinohydrolase.

  • Sarcosine is then oxidized by sarcosine oxidase to produce glycine, formaldehyde, and hydrogen peroxide (H₂O₂).[10]

  • The generated H₂O₂ reacts with a chromogenic substrate in the presence of peroxidase to form a colored product, which is measured spectrophotometrically.[10][11]

2. Reagents:

  • Enzyme solution containing creatinase, creatine amidinohydrolase, sarcosine oxidase, and peroxidase.

  • Buffer solution (e.g., MOPS or similar).[12]

  • Chromogenic substrate (e.g., 4-aminoantipyrine and a suitable coupler).[10]

  • Creatine standard for calibration.

3. Assay Procedure:

  • Pipette the sample (serum, plasma, or diluted urine) and creatine standards into separate wells of a microplate or cuvettes.

  • Add the enzyme/reagent mixture to each well.

  • Incubate the reaction for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).[12]

  • Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 545 nm or 546 nm).[10][12]

4. Calculation:

  • The concentration of creatine in the sample is determined by comparing its absorbance to the calibration curve generated from the standards.

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_enzymatic Enzymatic Analysis cluster_data_analysis Data Analysis & Comparison Sample Biological or Pharmaceutical Sample Prepared_Sample Prepared Sample (Diluted/Extracted) Sample->Prepared_Sample Dilution/ Protein Precipitation HPLC_System HPLC System (Pump, Column, Detector) Prepared_Sample->HPLC_System Injection Enzyme_Reaction Enzymatic Reaction (Microplate/Cuvette) Prepared_Sample->Enzyme_Reaction Addition of Reagents Chromatogram Chromatogram HPLC_System->Chromatogram Separation & Detection Quantification_HPLC Quantification (HPLC) Chromatogram->Quantification_HPLC Absorbance Absorbance Reading Enzyme_Reaction->Absorbance Spectrophotometry Quantification_Enzymatic Quantification (Enzymatic) Absorbance->Quantification_Enzymatic Comparison Cross-Validation (Correlation, Bias) Quantification_HPLC->Comparison Quantification_Enzymatic->Comparison

Caption: Cross-validation workflow for HPLC and enzymatic methods.

enzymatic_pathway Creatine Creatine Sarcosine Sarcosine + Urea Creatine->Sarcosine Creatinase & Creatine Amidinohydrolase H2O2 Hydrogen Peroxide (H₂O₂) Sarcosine->H2O2 Sarcosine Oxidase Colored_Product Quinoneimine Dye (Colored Product) H2O2->Colored_Product Peroxidase + Chromogen

Caption: Enzymatic reaction pathway for creatine determination.

References

Creatine Monohydrate vs. Placebo for Ergogenic Enhancement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ergogenic effects of creatine monohydrate versus a placebo, supported by experimental data from peer-reviewed literature. It delves into the quantitative outcomes, experimental methodologies, and underlying physiological mechanisms.

Abstract

This compound stands as one of the most researched and effective ergogenic aids available. Numerous studies have demonstrated its superiority over placebo in enhancing muscle strength, power output, and lean body mass when combined with resistance training. The primary mechanism of action involves the saturation of intramuscular creatine stores, leading to an increased capacity for rapid adenosine triphosphate (ATP) resynthesis during high-intensity exercise. This guide synthesizes the findings from multiple meta-analyses and randomized controlled trials to provide a comprehensive overview for the scientific community.

Quantitative Data Summary

The following tables summarize the quantitative data from meta-analyses comparing the effects of this compound supplementation with a placebo in conjunction with resistance training.

Table 1: Effects on Muscle Strength

Performance MetricPopulationWeighted Mean Difference (WMD) vs. Placebo95% Confidence Interval (CI)p-valueCitation(s)
Upper-Body Strength Adults <50 years4.43 kg3.12 to 5.75< 0.001[1]
Lower-Body Strength Adults <50 years11.35 kg8.44 to 14.25< 0.001[1]
Bench Press 1-RM Young Men6.85 kg5.24 to 8.47< 0.05[2]
Squat 1-RM Young Men9.76 kg3.37 to 16.15< 0.05[2]

Table 2: Effects on Body Composition

Body Composition MetricPopulationIntervention DurationChange vs. PlaceboCitation(s)
Lean Body Mass GeneralVariable+0.82 kg (WMD)[3]
Body Mass GeneralVariable+0.86 kg (WMD)[3]
Body Fat Percentage GeneralVariable-0.28% (WMD)[3]
Fat-Free Mass Physically Active Young Adults6 weeksSignificant Increase[4]

Experimental Protocols

The majority of rigorous studies evaluating creatine's ergogenic effects employ a double-blind, placebo-controlled, randomized trial design.

1. Participant Selection:

  • Participants are typically healthy, physically active individuals, often with experience in resistance training.

  • Exclusion criteria often include musculoskeletal injuries, use of other ergogenic supplements, and certain medical conditions.

2. Randomization and Blinding:

  • Participants are randomly assigned to either the this compound group or the placebo group.

  • The double-blind method ensures that neither the participants nor the researchers know who is receiving the active supplement or the placebo, minimizing bias.

3. Supplementation Protocol:

  • Loading Phase: A common protocol involves a "loading" phase of 20 grams of this compound per day (often divided into four 5-gram doses) for 5-7 days. This is done to rapidly saturate the muscles with creatine.

  • Maintenance Phase: Following the loading phase, a lower daily dose of 3-5 grams is administered for the remainder of the study to maintain elevated intramuscular creatine stores.

  • Placebo: The placebo group receives an inert substance that is identical in appearance and taste to the creatine supplement, such as maltodextrin or dextrose.

4. Resistance Training Program:

  • Participants in both groups engage in a supervised, structured resistance training program.

  • These programs are typically 2-5 days per week and involve compound exercises targeting major muscle groups. The duration of these programs in studies ranges from 4 to 12 weeks.[1]

5. Outcome Measures:

  • Primary outcomes often include measures of muscle strength (e.g., one-repetition maximum on exercises like the bench press and squat) and power output.

  • Secondary outcomes may include changes in body composition (lean body mass, fat mass), muscle endurance, and biomarkers of muscle damage.

Signaling Pathways and Mechanisms of Action

Creatine supplementation is believed to exert its ergogenic effects through several physiological pathways. The most well-established is its role in the phosphocreatine (PCr) system, which facilitates the rapid regeneration of ATP. Additionally, creatine has been shown to influence key signaling pathways involved in muscle protein synthesis and cell metabolism.

The Phosphocreatine System

During high-intensity, short-duration exercise, ATP is rapidly depleted. Creatine supplementation increases the intramuscular stores of phosphocreatine, which serves as a readily available phosphate donor to regenerate ATP from adenosine diphosphate (ADP). This enhanced ATP regeneration capacity can delay the onset of fatigue and improve performance in activities involving repeated sprints or heavy lifting.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a critical regulator of muscle protein synthesis and hypertrophy.[5][6][7] Creatine supplementation may enhance the activation of the mTOR pathway, potentially through increased IGF-1 signaling and improved cellular energy status.[6] This can lead to greater gains in muscle mass and strength when combined with resistance training.[6]

mTOR_Pathway Creatine Creatine Supplementation IGF1 IGF-1 Signaling Creatine->IGF1 Akt Akt IGF1->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K eIF4E 4E-BP1 mTORC1->eIF4E ProteinSynthesis Muscle Protein Synthesis p70S6K->ProteinSynthesis eIF4E->ProteinSynthesis Inhibits Hypertrophy Muscle Hypertrophy ProteinSynthesis->Hypertrophy

Creatine's influence on the mTOR signaling pathway.
AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a cellular energy sensor that is activated in response to low ATP levels.[8] While exercise itself is a potent activator of AMPK, some evidence suggests that by maintaining a higher cellular energy state (i.e., higher ATP/ADP ratio), creatine supplementation may modulate AMPK activity.[9] This could have implications for glucose metabolism and fatty acid oxidation.

AMPK_Pathway Exercise High-Intensity Exercise ATP_depletion Increased AMP/ATP Ratio Exercise->ATP_depletion AMPK AMPK Activation ATP_depletion->AMPK Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Creatine Creatine Supplementation PCr Increased Phosphocreatine Creatine->PCr ATP_regen Enhanced ATP Regeneration PCr->ATP_regen Energy_State Maintained Cellular Energy State ATP_regen->Energy_State Energy_State->AMPK Modulates

Creatine's modulatory effect on the AMPK pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a double-blind, placebo-controlled trial investigating the ergogenic effects of this compound.

Experimental_Workflow cluster_intervention Intervention Period Start Participant Recruitment & Screening Baseline Baseline Testing (Strength, Body Comp, etc.) Start->Baseline Randomization Randomization Baseline->Randomization Group_Cr Creatine Group Randomization->Group_Cr Group A Group_Pla Placebo Group Randomization->Group_Pla Group B Loading_Cr Loading Phase (20g/day for 7 days) Group_Cr->Loading_Cr Loading_Pla Placebo Loading Group_Pla->Loading_Pla Maintenance_Cr Maintenance Phase (3-5g/day) Loading_Cr->Maintenance_Cr Maintenance_Pla Placebo Maintenance Loading_Pla->Maintenance_Pla Training Supervised Resistance Training (Both Groups) Midpoint Mid-Point Assessment (Optional) Training->Midpoint Final Final Testing (Strength, Body Comp, etc.) Training->Final Midpoint->Final Unblinding Data Unblinding Final->Unblinding Analysis Statistical Analysis Unblinding->Analysis

A typical experimental workflow for a creatine study.

Conclusion

References

Creatine Monohydrate vs. Creatine Malate: A Head-to-Head Scientific Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals on the performance, bioavailability, and safety of two popular creatine formulations.

Creatine stands as one of the most researched and effective ergogenic aids for enhancing high-intensity exercise performance and increasing muscle mass. While creatine monohydrate has long been considered the gold standard, newer formulations like creatine malate have emerged with claims of superior solubility, bioavailability, and reduced side effects. This guide provides a detailed, evidence-based comparison of this compound and creatine malate, focusing on quantitative data from scientific studies, detailed experimental protocols, and the underlying biochemical pathways.

Performance and Efficacy: A Data-Driven Look

This compound is supported by a vast body of literature demonstrating its efficacy in improving strength, power output, and muscle mass.[1][2] Research on creatine malate, while less extensive, has also shown ergogenic effects, particularly in anaerobic performance.[3][4]

Table 1: Comparison of Performance and Efficacy

MetricThis compoundCreatine Malate
Increase in Strength (e.g., 1-RM Bench Press) Significant increases observed in numerous studies. A meta-analysis showed an average increase of 8% greater than placebo.One study on sprinters showed a significant increase in absolute and relative peak power.[3] However, data is limited compared to monohydrate.
Increase in Power Output (e.g., Wingate Test) Consistently shown to improve peak and mean power output.A study on sprinters and long-distance runners found significant increases in peak power and total work in the sprinter group after six weeks of supplementation.[3]
Increase in Muscle Mass (Lean Body Mass) Numerous studies confirm significant increases in lean body mass, often attributed to increased intracellular water and protein synthesis.[5][6]Limited direct evidence. One study noted changes in morphological indices in sprinters.[3]
Bioavailability Well-established bioavailability, though absorption can be incomplete at higher doses.[7][8]Purported to have higher solubility and absorption, but robust pharmacokinetic data in humans is lacking.[9][10]

Side Effect Profile

Gastrointestinal distress is a commonly reported side effect of creatine supplementation, particularly during the loading phase.[11][12] Proponents of creatine malate suggest it is better tolerated due to its enhanced solubility.[9]

Table 2: Comparison of Side Effects

Side EffectThis compoundCreatine Malate
Gastrointestinal Distress (Bloating, Stomach Upset) Can occur, especially with larger single doses. Splitting the daily dose can mitigate these effects.[11]Anecdotally reported to cause less bloating and stomach discomfort, but direct comparative studies are lacking.[9][13]
Water Retention Known to cause an initial increase in intracellular water, which contributes to cell volumization.[14]Claimed to cause less water retention, potentially appealing for those seeking a "leaner" look, though scientific evidence is limited.[9][15]
Kidney Function Extensive research in healthy individuals has shown no adverse effects on kidney function with recommended dosages.[16]Considered to have a similar safety profile to monohydrate, but long-term safety data is less abundant.[17]

Experimental Protocols

To ensure the validity and reproducibility of findings in creatine supplementation research, specific and rigorous experimental protocols are employed.

Typical Experimental Design for a Comparative Study

A randomized, double-blind, placebo-controlled design is the gold standard.

  • Participants: Healthy, trained individuals are often recruited. Baseline characteristics (age, weight, training experience) are recorded.

  • Randomization: Participants are randomly assigned to receive this compound, creatine malate, or a placebo.

  • Dosing Strategy:

    • Loading Phase: A common protocol involves 20g per day (split into 4 doses of 5g) for 5-7 days.[2][16]

    • Maintenance Phase: Following the loading phase, a daily dose of 3-5g is typically administered.[16]

  • Washout Period: In crossover designs, a washout period of at least 4 weeks is recommended to ensure muscle creatine levels return to baseline.

  • Blinding: Both the participants and the researchers administering the supplements are unaware of the group assignments.

  • Controlled Diet and Training: Participants are often instructed to maintain their regular dietary habits and follow a standardized resistance training program throughout the study period.

Key Outcome Measures and Methodologies
  • Muscle Strength: Typically assessed using the one-repetition maximum (1-RM) test for exercises like the bench press and squat.[18][19]

  • Anaerobic Power: The Wingate anaerobic test is a common method to measure peak power, mean power, and fatigue index.

  • Body Composition: Dual-energy X-ray absorptiometry (DEXA) or bioelectrical impedance analysis (BIA) are used to measure lean body mass, fat mass, and total body water.[20][21]

  • Muscle Creatine Content: Muscle biopsies are the most direct method for measuring intramuscular creatine stores.

  • Blood and Urine Analysis: Blood samples may be analyzed for creatinine levels to monitor kidney function, and urine samples can be used to assess creatine excretion.

Signaling Pathways and Experimental Workflow

The ergogenic effects of creatine are mediated through various cellular signaling pathways, primarily related to energy metabolism and muscle protein synthesis.

Creatine Creatine Supplementation PCr Increased Muscle Phosphocreatine (PCr) Stores Creatine->PCr CellVolume Increased Cell Volumization Creatine->CellVolume ATP Enhanced ATP Resynthesis PCr->ATP Performance Improved High-Intensity Exercise Performance ATP->Performance Signaling Anabolic Signaling CellVolume->Signaling mTOR mTOR Pathway Activation Signaling->mTOR ProteinSynthesis Increased Muscle Protein Synthesis mTOR->ProteinSynthesis Hypertrophy Muscle Hypertrophy ProteinSynthesis->Hypertrophy

Caption: Creatine's primary signaling pathways leading to enhanced performance and muscle growth.

The workflow for a head-to-head study of creatine supplements follows a structured and rigorous process to ensure reliable and unbiased results.

Recruitment Participant Recruitment & Screening Baseline Baseline Testing (Strength, Power, Body Composition) Recruitment->Baseline Randomization Randomization (Double-Blind, Placebo-Controlled) Baseline->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Creatine Malate Randomization->GroupB Placebo Group C: Placebo Randomization->Placebo Supplementation Supplementation Period (Loading & Maintenance Phases) GroupA->Supplementation GroupB->Supplementation Placebo->Supplementation PostTesting Post-Intervention Testing (Same as Baseline) Supplementation->PostTesting Training Standardized Resistance Training Program Training->PostTesting Analysis Data Analysis & Interpretation PostTesting->Analysis Conclusion Conclusion & Publication Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of Creatine Monohydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Logistical and Safety Information for Researchers and Scientists

Creatine monohydrate is a nitrogenous organic acid derivative commonly used in biomedical and pharmaceutical research. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper handling and disposal are essential to maintain a safe laboratory environment and ensure regulatory compliance. Some safety data sheets (SDS) indicate that it may cause skin and eye irritation.[1][2][3] This guide provides detailed procedures for the safe disposal of this compound.

Disposal of Unused or Expired this compound

For uncontaminated, pure this compound that is expired or no longer needed, follow these steps:

  • Regulatory Assessment : Before disposal, laboratory personnel must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][4] Waste generators are responsible for determining if a discarded chemical is classified as hazardous.[1]

  • Containerization : Leave the chemical in its original container if possible. If not, place the material into a suitable, sealed, and clearly labeled container for disposal.[1][5] Do not mix with other waste.

  • Disposal Route :

    • Licensed Disposal Company : The recommended method is to offer surplus and non-recyclable solutions to a licensed disposal company.[3]

    • Landfill or Incineration : Alternatively, disposal can occur via burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a suitable combustible material.[5]

Spill Management and Disposal

In the event of a this compound spill, immediate and proper cleanup is necessary to prevent contamination and exposure.

  • Ventilation and PPE : Ensure the area is well-ventilated.[1] Before cleaning, personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical goggles, protective gloves, and clothing to prevent skin and eye contact.[1] In dusty conditions, a NIOSH/MSHA-approved respirator is recommended.[1]

  • Containment : Prevent the spilled powder from entering drains, sewers, or waterways.[2][5]

  • Cleanup :

    • Carefully sweep up the spilled solid material, avoiding the generation of dust.[1][3]

    • Place the swept-up material into a suitable, sealed, and labeled container for disposal.[2][3]

  • Decontamination : Clean the affected area thoroughly. Wash hands with soap and water after handling.[5]

Data Presentation

No quantitative data regarding the ecotoxicity or environmental degradation of this compound was available in the provided search results.

Experimental Protocols

The provided search results do not contain experimental protocols for the disposal of this compound. Disposal procedures are guided by regulatory standards and safety data sheets rather than experimental research.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_start cluster_assessment cluster_pathways cluster_actions cluster_end start Start: Identify Creatine Monohydrate for Disposal check_regs Consult Local, State, and National Waste Regulations [1, 2, 6] start->check_regs is_hazardous Is it classified as hazardous waste? check_regs->is_hazardous non_hazardous_disposal Follow Non-Hazardous Waste Procedures is_hazardous->non_hazardous_disposal No hazardous_disposal Follow Hazardous Waste Procedures is_hazardous->hazardous_disposal Yes package Securely package and label the waste material [1, 4] non_hazardous_disposal->package hazardous_disposal->package contact_vendor Contact Licensed Waste Disposal Company [5] package->contact_vendor end_point End: Proper Disposal contact_vendor->end_point

Caption: Decision workflow for this compound disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Creatine Monohydrate
Reactant of Route 2
Reactant of Route 2
Creatine Monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.